molecular formula C7H9BrN2O B1528627 2-((5-Bromopyridin-2-yl)oxy)ethanamine CAS No. 29450-02-0

2-((5-Bromopyridin-2-yl)oxy)ethanamine

Cat. No.: B1528627
CAS No.: 29450-02-0
M. Wt: 217.06 g/mol
InChI Key: NVZKOKAVBWRZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Bromopyridin-2-yl)oxy)ethanamine is a useful research compound. Its molecular formula is C7H9BrN2O and its molecular weight is 217.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-bromopyridin-2-yl)oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-6-1-2-7(10-5-6)11-4-3-9/h1-2,5H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZKOKAVBWRZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734376
Record name 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29450-02-0
Record name 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2-((5-Bromopyridin-2-yl)oxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the definitive structure elucidation of 2-((5-Bromopyridin-2-yl)oxy)ethanamine, a key heterocyclic building block in contemporary drug discovery and materials science. Designed for researchers, analytical scientists, and process chemists, this document moves beyond rote procedural descriptions to offer a deep, mechanistic understanding of the analytical choices involved. We will dissect the application of High-Resolution Mass Spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, COSY, HSQC, HMBC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each protocol is presented as a self-validating system, ensuring that the integrated data converges to an unambiguous structural assignment. The causality behind experimental design, from sample preparation to data interpretation, is emphasized, providing a robust framework for the analysis of related heterocyclic compounds.

Introduction: The Analytical Challenge

This compound is a substituted pyridine derivative characterized by three key structural features: a brominated pyridine ring, an ether linkage, and a primary amine terminus. The precise arrangement and connectivity of these features are critical to its reactivity and utility as a synthetic intermediate. While its synthesis, often via nucleophilic aromatic substitution or Williamson ether synthesis, is relatively straightforward, rigorous structural confirmation is non-negotiable for its use in regulated environments like pharmaceutical development. The goal of structure elucidation is not merely to confirm a hypothesis but to systematically eliminate all other possibilities. This guide presents an integrated analytical workflow designed to achieve this certainty.

Foundational Analysis: Molecular Formula and Isotopic Signature

The first and most fundamental question is the compound's elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. The presence of a bromine atom provides a unique isotopic signature that serves as an invaluable internal validation point.

High-Resolution Mass Spectrometry (HRMS)

Causality: We employ HRMS with a "soft" ionization technique like Electrospray Ionization (ESI) to predominantly generate the protonated molecular ion, [M+H]⁺, minimizing initial fragmentation. This allows for an accurate mass measurement of the intact molecule, from which the elemental formula can be deduced. The high resolution (typically <5 ppm mass accuracy) is crucial for distinguishing between isobaric formulas.

Expected Data: The molecular formula of the target compound is C₇H₉BrN₂O. The presence of bromine, with its two major isotopes ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), will result in a characteristic doublet for the molecular ion peak, with the M+ and M+2 signals appearing in an approximate 1:1 intensity ratio[1][2].

ParameterTheoretical ValueExpected Experimental Observation
Molecular Formula C₇H₉BrN₂O-
Monoisotopic Mass 215.9953 u-
[M(⁷⁹Br)+H]⁺ 216.9927 uA measured m/z value within 5 ppm of theoretical.
[M(⁸¹Br)+H]⁺ 218.9906 uA measured m/z value within 5 ppm of theoretical.
Isotopic Ratio ~1:1Peak intensities for the M+ and M+2 ions are nearly equal.
Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Method Parameters:

    • Ionization Mode: ESI, Positive

    • Mass Range: m/z 50-500

    • Capillary Voltage: 3.5-4.5 kV

    • Source Temperature: 100-150 °C

  • Data Acquisition: Infuse the sample solution directly into the source. Acquire data in full scan mode.

  • Validation: Confirm that the measured m/z values for the isotopic doublet match the theoretical values within the instrument's mass accuracy tolerance and that the intensity ratio is ~1:1.

Mapping the Skeleton: Advanced NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. A combination of 1D and 2D experiments is required for an unambiguous assignment.[3][4][5]

Logical Workflow for NMR Analysis

The following diagram illustrates the systematic workflow for NMR data acquisition and interpretation.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Data Interpretation & Assignment H1_NMR ¹H NMR (Proton Environments & Ratios) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1_NMR->HMBC Assign_Fragments Assign Spin Systems (e.g., Pyridine, Ethanamine) H1_NMR->Assign_Fragments C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC COSY->Assign_Fragments HSQC->Assign_Fragments Connect_Fragments Connect Fragments (via HMBC) HMBC->Connect_Fragments Assign_Fragments->Connect_Fragments Final_Structure Confirm Final Structure Connect_Fragments->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Proton Inventory

Causality: ¹H NMR identifies all unique proton environments. Chemical shift values indicate the electronic environment, integration reveals the relative number of protons, and multiplicity (splitting pattern) shows the number of neighboring protons, providing initial connectivity information.[6]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which solubilizes the amine well and allows for observation of the -NH₂ protons). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Acquisition: Record the spectrum on a 400 MHz or higher spectrometer. To confirm the amine protons, acquire a second spectrum after adding a drop of D₂O, which will cause the -NH₂ signal to disappear due to H-D exchange.[7]

Predicted ¹H NMR Data (in DMSO-d₆)

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale
H6 8.1 - 8.3d1HAdjacent to N and deshielded.
H4 7.7 - 7.9dd1HCoupled to H3 and H6 (long-range).
H3 6.8 - 7.0d1HOrtho to the electron-donating ether group, shielded.
-OCH₂- 4.2 - 4.4t2HAdjacent to electronegative oxygen.
-CH₂N- 2.9 - 3.1t2HAdjacent to the amine group.
-NH₂ ~2.5 - 3.5br s2HBroad, exchangeable signal. Position is concentration-dependent.
¹³C NMR Spectroscopy: Carbon Backbone

Causality: ¹³C NMR reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are highly sensitive to the local electronic structure, providing clear differentiation between sp² (aromatic) and sp³ (aliphatic) carbons.[8][9]

Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon LabelPredicted δ (ppm)Rationale
C2 162 - 165Attached to two electronegative atoms (N and O).
C6 145 - 148Aromatic CH adjacent to N.
C4 140 - 142Aromatic CH adjacent to C-Br.
C5 110 - 113Carbon bearing the bromine atom.
C3 110 - 113Aromatic CH ortho to the ether oxygen.
-OCH₂- 65 - 68Aliphatic carbon attached to oxygen.
-CH₂N- 40 - 43Aliphatic carbon attached to nitrogen.
2D NMR: Unambiguous Connectivity

Causality: While 1D NMR provides lists of protons and carbons, 2D NMR experiments establish the connections between them, building the molecular structure piece by piece.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This will confirm the -OCH₂-CH₂N- spin system and the connectivity of protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, definitively linking the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons over 2-3 bonds. The crucial correlation will be from the protons of the -OCH₂- group (H-7) to the C2 carbon of the pyridine ring, unequivocally establishing the ether linkage at the correct position.

Caption: Key HMBC correlation confirming the ether linkage.

Functional Group Confirmation: FTIR Spectroscopy

Causality: FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. It serves as an excellent orthogonal technique to corroborate the findings from MS and NMR.

Experimental Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3300 - 3500N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)Confirms the primary amine. Two distinct peaks are expected.[10][11]
3000 - 3100C-H Stretch (sp²)Aromatic C-HIndicates the presence of the pyridine ring.
2850 - 3000C-H Stretch (sp³)Aliphatic C-HConfirms the ethanamine side chain.
~1600N-H Bend (scissoring)Primary Amine (-NH₂)Corroborates the presence of the primary amine.[12]
1580 - 1610C=C and C=N StretchPyridine RingCharacteristic vibrations of the aromatic system.
1230 - 1270C-O-C Stretch (asymmetric)Aryl-Alkyl EtherStrong, characteristic band confirming the ether linkage.[13]
500 - 650C-Br StretchBromo-AromaticConfirms the presence of the carbon-bromine bond.[14]

Conclusion: Convergent Structural Proof

The definitive structure of this compound is established not by a single piece of data, but by the seamless convergence of evidence from three orthogonal analytical techniques.

  • HRMS establishes the correct elemental formula (C₇H₉BrN₂O) and confirms the presence of bromine through its unique isotopic signature.

  • FTIR provides rapid confirmation of all key functional groups: the primary amine, the aryl-alkyl ether, the aromatic ring, and the C-Br bond.

  • NMR Spectroscopy provides the unambiguous proof of connectivity. ¹H and ¹³C NMR map the atomic framework, COSY connects adjacent protons within fragments, HSQC links protons to their carbons, and crucially, HMBC provides the long-range correlations that piece the entire structure together, confirming the 2,5-substitution pattern on the pyridine ring and the attachment of the ethoxyamine side chain at the C2 position.

This integrated, evidence-based approach provides a self-validating workflow that ensures the highest degree of confidence in the final structural assignment, a prerequisite for any further research or development activities.

References

  • Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
  • Al-Hiari, Y. M., et al. (2007). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 12(7), 1393-1404. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information for "Self-Assembly of a Spherical Complex". Retrieved from [Link]

  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3681. Retrieved from [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • Takhistov, V. V., & Pleshkova, A. P. (2001). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 70(8), 677-703. Retrieved from [Link]

  • American Elements. (n.d.). (5-Bromopyridin-2-yl)methanamine. Retrieved from [Link]

  • Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube. Retrieved from [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(34), 19045-19053. Retrieved from [Link]

  • Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]

  • Czosnek, C., et al. (2022). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 27(21), 7246. Retrieved from [Link]

  • Li, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Journal of Analytical Methods in Chemistry, 2023, 8828997. Retrieved from [Link]

  • Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(9), 623-627. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]

  • Medda, K., et al. (1970). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry, 74(14), 2746-2751. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. InTech. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Retrieved from [Link]

  • St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Corona, T., et al. (2014). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic chemistry, 53(15), 7934–7945. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-Bromopyridin-2-yl)-1-morpholinoethanone. Retrieved from [Link]

  • Hassan, M. M. A. (1984). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 16(3), 163-190. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-((5-Bromopyridin-2-yl)oxy)ethanamine (CAS No. 29450-02-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((5-Bromopyridin-2-yl)oxy)ethanamine is a bifunctional organic molecule that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, incorporating a bromo-substituted pyridine ring linked via an ether to an ethylamine moiety, presents multiple avenues for synthetic diversification and interaction with biological targets. The pyridine ring, a common scaffold in pharmaceuticals, offers opportunities for various coupling reactions, while the primary amine provides a key site for amide bond formation, reductive amination, and other derivatizations. The bromine atom not only influences the electronic properties of the pyridine ring but also serves as a handle for cross-coupling reactions, enabling the exploration of a wide chemical space.

This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic protocols for its preparation from common starting materials, and a discussion of its potential applications in drug development based on the known bioactivity of related structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 29450-02-0[1][2][3]
Molecular Formula C₇H₉BrN₂O[2][3]
Molecular Weight 217.06 g/mol [1]
Appearance Not specified (likely an oil or low-melting solid)
Purity Typically >95% (commercial sources)

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-stage process starting from readily available 2-aminopyridine. The first stage involves the synthesis of the key intermediate, 2,5-dibromopyridine. The second stage is a nucleophilic aromatic substitution reaction to introduce the aminoethoxy side chain.

Stage 1: Synthesis of 2,5-Dibromopyridine

The preparation of 2,5-dibromopyridine from 2-aminopyridine is a well-established transformation that proceeds via a Sandmeyer-type reaction. Several patented methods exist for this conversion, with variations in reagents and conditions.[4][5][6][7] The following protocol is a representative example based on these procedures.

Experimental Protocol: Synthesis of 2,5-Dibromopyridine

  • Diazotization: In a well-ventilated fume hood, a suitable reaction vessel is charged with a solution of hydrogen bromide. 2-Amino-5-bromopyridine is added portion-wise to the stirred solution while maintaining a low temperature (typically between -5 and 15 °C) using an ice-salt bath.

  • Bromination: To the resulting slurry, a solution of sodium nitrite in water is added dropwise, ensuring the temperature remains strictly controlled within the specified range. The addition of sodium nitrite generates the diazonium salt intermediate. In some variations, a catalytic amount of cuprous bromide is added to facilitate the conversion.[5]

  • Work-up and Isolation: After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete conversion. The mixture is then carefully neutralized with a base, such as sodium hydroxide solution. The crude 2,5-dibromopyridine is then isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by drying of the organic phase and removal of the solvent under reduced pressure.

  • Purification: The crude product can be further purified by distillation or recrystallization to yield 2,5-dibromopyridine of high purity.[4]

Causality Behind Experimental Choices: The use of a low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The slow, controlled addition of sodium nitrite is necessary to manage the exothermicity of the reaction and to avoid the buildup of nitrous acid.

Synthesis_Stage1 cluster_start Starting Materials cluster_intermediate_synthesis Intermediate Synthesis cluster_final_intermediate Key Intermediate 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Bromination (e.g., Br2 or NBS) 2,5-Dibromopyridine 2,5-Dibromopyridine 2-Amino-5-bromopyridine->2,5-Dibromopyridine Sandmeyer Reaction (HBr, NaNO2)

Caption: Synthesis of the key intermediate, 2,5-dibromopyridine.

Stage 2: Synthesis of this compound

The final step involves a nucleophilic aromatic substitution reaction, where the more reactive bromine atom at the 2-position of 2,5-dibromopyridine is displaced by the oxygen of ethanolamine. This reaction is a variation of the Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

  • Alkoxide Formation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), ethanolamine is dissolved in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the hydroxyl group of ethanolamine, forming the corresponding sodium alkoxide. The reaction is allowed to stir at room temperature until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: A solution of 2,5-dibromopyridine in the same anhydrous solvent is then added to the freshly prepared ethanolamine alkoxide solution. The reaction mixture is heated to an elevated temperature (e.g., 60-100 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction is cooled to room temperature and quenched by the careful addition of water. The product is extracted into an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride is crucial for the complete deprotonation of ethanolamine without competing in the subsequent substitution reaction. Anhydrous conditions are essential as sodium hydride reacts violently with water, and the presence of water would also quench the alkoxide. The choice of a polar aprotic solvent like THF or DMF helps to dissolve the reactants and facilitate the SNAr reaction. Heating is often necessary to overcome the activation energy for the substitution on the electron-deficient pyridine ring.

Synthesis_Stage2 cluster_reactants Reactants cluster_reaction Reaction cluster_product Final Product 2,5-Dibromopyridine 2,5-Dibromopyridine Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 2,5-Dibromopyridine->Nucleophilic Aromatic Substitution Ethanolamine Ethanolamine Ethanolamine->Nucleophilic Aromatic Substitution NaH, THF This compound This compound Nucleophilic Aromatic Substitution->this compound

Caption: Synthesis of this compound.

Applications in Drug Discovery

While specific biological data for this compound is not widely published, its structural motifs are prevalent in a variety of biologically active compounds. The 5-bromopyridin-2-yl ether moiety is a key structural feature in several classes of therapeutic agents, suggesting that this compound is a valuable scaffold for the development of new drugs.

  • Kinase Inhibitors: The pyridine ring is a well-known "hinge-binding" motif in many kinase inhibitors, which are a major class of anticancer drugs. The nitrogen atom of the pyridine can form a crucial hydrogen bond with the backbone of the kinase hinge region. The bromo-substituent can be further functionalized to access deeper pockets within the ATP-binding site to enhance potency and selectivity.

  • GPCR Ligands: Pyridine-containing compounds are also widely represented among ligands for G-protein coupled receptors (GPCRs), which are the largest family of drug targets. For instance, derivatives of bromopyridine have been explored as ligands for various GPCRs, including dopamine and serotonin receptors.[8] The ethylamine side chain of the title compound provides a convenient point for elaboration to introduce pharmacophoric features necessary for GPCR binding and modulation.

  • Fragment-Based Drug Discovery: Given its relatively low molecular weight and the presence of key functional groups, this compound is an excellent candidate for fragment-based drug discovery (FBDD) campaigns. It can be used in initial screens to identify low-affinity binders to a target protein, which can then be grown or linked to generate more potent leads.

Safety and Handling

  • General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: While not specifically classified, related compounds are known to be harmful if swallowed and can cause skin and eye irritation.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and its structure offers multiple points for diversification. While its specific biological activities are yet to be fully explored in the public domain, the prevalence of its core motifs in known bioactive molecules, particularly as kinase inhibitors and GPCR ligands, underscores its potential for the development of novel therapeutics. This guide provides a solid foundation for researchers and drug development professionals to synthesize and utilize this promising compound in their research endeavors.

References

Sources

A Technical Guide to 2-((5-Bromopyridin-2-yl)oxy)ethanamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-((5-Bromopyridin-2-yl)oxy)ethanamine, a versatile chemical intermediate with significant potential in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering in-depth insights into its synthesis, physicochemical properties, and prospective applications.

Introduction and Strategic Importance

This compound is a bifunctional molecule that incorporates a 5-bromopyridine scaffold linked to an ethanamine side chain via an ether bond. The strategic placement of a bromine atom on the pyridine ring and a terminal primary amine group makes it a highly valuable building block for creating diverse and complex molecular architectures. The pyridine ring is a common motif in many approved drugs, and the bromo-substituent provides a reactive handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of additional functionalities.[1] The ethanamine side chain offers a site for amide bond formation, salt formation, or further derivatization to modulate pharmacokinetic properties.

While direct literature on this specific molecule is sparse, its structural components are present in numerous bioactive compounds, suggesting its potential utility in the synthesis of novel therapeutics, particularly in oncology and inflammatory diseases.[1]

Physicochemical Properties

The fundamental properties of this compound have been calculated and are summarized in the table below. These properties are crucial for designing synthetic routes, purification strategies, and for computational modeling in drug design.

PropertyValue
Molecular Formula C₇H₉BrN₂O
Molecular Weight 217.07 g/mol
Exact Mass 215.9953 g/mol
Monoisotopic Mass 215.9953 g/mol
Topological Polar Surface Area 51.6 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 3

Note: These properties are calculated and may vary slightly from experimentally determined values.

Synthesis and Mechanistic Considerations

A plausible and efficient synthetic route to this compound can be envisioned starting from readily available precursors. A common strategy involves the nucleophilic aromatic substitution of a suitable dihalopyridine with an amino alcohol derivative.

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_reagents Reagents & Conditions SM1 2,5-Dibromopyridine Reaction Nucleophilic Aromatic Substitution SM1->Reaction SM2 2-Aminoethanol SM2->Reaction Product This compound Reaction->Product Reagents Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, DMSO) Heat Reagents->Reaction

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,5-Dibromopyridine

  • 2-Aminoethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add 2-aminoethanol (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to facilitate the formation of the sodium alkoxide.

  • Add a solution of 2,5-dibromopyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.

Causality of Experimental Choices:

  • Sodium Hydride: A strong base is required to deprotonate the hydroxyl group of 2-aminoethanol, forming a potent nucleophile.

  • Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is critical as sodium hydride reacts violently with water.

  • DMF as Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SNAr reaction.

  • Heating: Thermal energy is necessary to overcome the activation energy of the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

Applications in Drug Discovery and Development

The structural features of this compound make it a promising scaffold for the development of various therapeutic agents. The bromopyridine moiety is a key component in numerous kinase inhibitors and other targeted therapies.

Potential Therapeutic Areas:
  • Oncology: The 2-aminopyridine substructure is a known hinge-binding motif for many protein kinases. The bromine atom can be used to introduce larger substituents that can occupy hydrophobic pockets in the kinase active site, potentially leading to potent and selective inhibitors.[1]

  • Inflammatory Diseases: Compounds containing the bromopyridine core have been investigated for their anti-inflammatory properties.[1]

  • Endothelin Receptor Antagonism: Structurally related molecules containing a (bromo-pyrimidinyl)oxy moiety have been developed as potent dual endothelin receptor antagonists, such as Macitentan.[2][3] This suggests that derivatives of this compound could be explored for the treatment of pulmonary arterial hypertension and other cardiovascular diseases.

Hypothetical Signaling Pathway Inhibition:

Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR ETBR ET-B Receptor ET1->ETBR PLC PLC Activation ETAR->PLC ETBR->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Intracellular Ca²⁺ Increase IP3_DAG->Ca2 Vasoconstriction Vasoconstriction Cell Proliferation Ca2->Vasoconstriction Drug Drug Derived from This compound Drug->ETAR Drug->ETBR

Caption: Hypothetical inhibition of the endothelin signaling pathway.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions can be inferred from related compounds like 2-amino-5-bromopyridine.

  • Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4][5] May cause respiratory irritation.[4][5]

  • Handling: Use in a well-ventilated area or outdoors.[4] Wear protective gloves, protective clothing, eye protection, and face protection.[4] Wash hands thoroughly after handling.[4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[4]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

    • If swallowed: Call a poison center or doctor if you feel unwell.[4]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[6] Store locked up.[4]

Conclusion

This compound represents a promising and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its structural motifs are pertinent to the development of novel therapeutics in areas of significant unmet medical need. This guide provides a foundational understanding for researchers looking to leverage the potential of this compound in their drug development programs.

References

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. [Link]

  • Angene Chemical. (2024). Safety Data Sheet: 5-(4-Bromophenyl)-6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)pyrimidin-4-amine. [Link]

  • ResearchGate. (n.d.). (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]oxyethoxy-4-pyrimidinyl-N'-propylsulfamide_Macitentan_an_Orally_Active_Potent_Dual_Endothelin_Receptor_Antagonist)

Sources

An In-depth Technical Guide on the Discovery and Synthesis of Novel Pyridin-2-yloxy Ethanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridin-2-yloxy Ethanamine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, renowned for its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. When coupled with an ethanamine side chain through an ether linkage at the 2-position, the resulting pyridin-2-yloxy ethanamine core offers a versatile platform for developing novel therapeutic agents.

This scaffold has been explored for a variety of biological targets, with derivatives showing potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[][4][5] The strategic introduction of the pyridin-2-yloxy moiety can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its solubility, membrane permeability, and target-binding affinity. For instance, the introduction of a pyridin-2-yloxy substructure in the optimization of certain fungicides led to compounds with excellent fungicidal activities and low toxicity to rats.[6]

This guide will delve into the critical aspects of discovering and synthesizing novel analogs based on this promising scaffold, from initial lead identification to the development of scalable synthetic routes.

Rational Drug Design & Lead Optimization

The journey to a novel therapeutic agent begins with a well-defined drug design strategy. For pyridin-2-yloxy ethanamine analogs, this involves a multifaceted approach that combines computational modeling with a deep understanding of structure-activity relationships (SAR).

Core Principles of SAR

Structure-activity relationship studies are paramount in understanding how chemical modifications to the pyridin-2-yloxy ethanamine core influence biological activity. Key areas of modification and their anticipated effects are summarized below:

Molecular Sub-regionPotential ModificationsRationale & Anticipated Impact
Pyridine Ring Substitution with electron-donating or electron-withdrawing groups; Introduction of halogens or bulky groups.[1]Modulates the pKa of the pyridine nitrogen, influencing receptor binding and pharmacokinetic properties. Can enhance or decrease biological activity depending on the target.[1][2]
Ether Linkage Isosteric replacement (e.g., with thioether or amine linkages).Alters the geometry and flexibility of the molecule, potentially impacting target engagement and metabolic stability.
Ethanamine Chain Alkylation, arylation, or incorporation into a heterocyclic ring.Influences lipophilicity, membrane permeability, and potential for additional interactions with the biological target.
Terminal Amine Acylation, sulfonylation, or incorporation into a more complex functional group.Can serve as a key pharmacophoric feature for target binding and can be modified to fine-tune solubility and bioavailability.
Computational Approaches in Lead Discovery

Modern drug discovery leverages computational tools to accelerate the identification and optimization of lead compounds.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For pyridin-2-yloxy ethanamine analogs, docking studies can help prioritize synthetic targets by identifying compounds with the highest predicted binding affinity and optimal interactions with key residues in the active site.

  • Pharmacophore Modeling: By identifying the essential three-dimensional arrangement of functional groups required for biological activity, pharmacophore models can be used to screen virtual libraries for novel scaffolds that mimic the key features of known active compounds.

  • In Silico ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models. This allows for the early identification of potential liabilities, such as poor oral bioavailability or potential for off-target toxicity, guiding the design of analogs with more favorable drug-like properties.

The logical flow of a computationally-guided discovery process is illustrated below:

G Target_ID Target Identification & Validation Pharmacophore Pharmacophore Modeling Target_ID->Pharmacophore Virtual_Screening Virtual Screening of Compound Libraries Pharmacophore->Virtual_Screening Hit_ID Hit Identification Virtual_Screening->Hit_ID Docking Molecular Docking & Binding Pose Analysis Hit_ID->Docking ADMET In Silico ADMET Prediction Docking->ADMET Lead_Opt Lead Optimization & SAR ADMET->Lead_Opt Synthesis Synthesis of Prioritized Analogs Lead_Opt->Synthesis

Computational Drug Discovery Workflow

Synthetic Methodologies

The synthesis of pyridin-2-yloxy ethanamine analogs can be approached through several strategic routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, the desired substitution pattern on the pyridine ring, and the scalability of the process.

General Synthetic Strategy: Williamson Ether Synthesis

A common and versatile method for constructing the core scaffold is the Williamson ether synthesis. This involves the reaction of a substituted 2-halopyridine with an appropriate amino alcohol.

Workflow for Williamson Ether Synthesis:

G Start_Materials Starting Materials: - Substituted 2-Halopyridine - Amino Alcohol Base_Selection Base Selection: (e.g., NaH, K2CO3) Start_Materials->Base_Selection Solvent_Choice Solvent Choice: (e.g., DMF, DMSO, THF) Base_Selection->Solvent_Choice Reaction Reaction Setup & Execution Solvent_Choice->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification: (e.g., Column Chromatography) Workup->Purification Characterization Characterization: (NMR, MS, HPLC) Purification->Characterization

Williamson Ether Synthesis Workflow

Detailed Protocol:

  • Deprotonation of the Amino Alcohol: To a solution of the N-protected amino alcohol (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a suitable base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Nucleophilic Attack: After stirring for 30-60 minutes at room temperature, add the substituted 2-halopyridine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: The reaction is typically heated to 60-100 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[7]

  • Deprotection (if necessary): If an N-protecting group was used, it is removed under appropriate conditions (e.g., acidic conditions for a Boc group).

  • Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Alternative Synthetic Routes

While the Williamson ether synthesis is a mainstay, other methods can be employed, particularly for accessing analogs with specific substitution patterns.

  • Mitsunobu Reaction: This reaction allows for the coupling of a 2-hydroxypyridine with an N-protected amino alcohol under milder conditions, using a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). This can be advantageous for substrates that are sensitive to the basic conditions of the Williamson ether synthesis.

  • Buchwald-Hartwig Amination: For the synthesis of analogs with a direct N-linkage to the pyridine ring, the Buchwald-Hartwig cross-coupling reaction provides an efficient method for forming carbon-nitrogen bonds between a halopyridine and an amine.

Purification and Characterization

Ensuring the purity and structural integrity of the synthesized analogs is a critical step in the drug discovery process. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purification Techniques
TechniquePrincipleApplication
Column Chromatography Separation based on differential adsorption of components to a stationary phase.Primary method for purifying crude reaction mixtures.[7]
Preparative HPLC High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure.Used for final purification to achieve high purity (>95%) for biological testing.
Crystallization Formation of a solid crystalline material from a solution.Can provide highly pure compounds and is suitable for obtaining single crystals for X-ray crystallography.
Analytical Characterization

A suite of analytical techniques is used to confirm the structure and purity of the final compounds:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized analogs.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

  • Elemental Analysis: Provides the percentage composition of elements in the compound, which can be compared to the theoretical values to confirm the empirical formula.

In Vitro and In Vivo Evaluation

Once a library of pyridin-2-yloxy ethanamine analogs has been synthesized and characterized, the next step is to evaluate their biological activity.

In Vitro Assays

A variety of in vitro assays are used to assess the potency and mechanism of action of the new compounds. These can include:

  • Enzyme Inhibition Assays: To determine the inhibitory concentration (IC₅₀) of the compounds against a specific enzyme target.

  • Cell-Based Assays: To evaluate the effect of the compounds on cellular processes such as proliferation, apoptosis, or signaling pathways in relevant cell lines. For example, the antiproliferative activity of pyridine derivatives has been extensively studied against various cancer cell lines.[2]

  • Receptor Binding Assays: To measure the affinity of the compounds for a specific receptor.

In Vivo Studies

Promising compounds identified from in vitro screening are advanced to in vivo studies in animal models to evaluate their efficacy, pharmacokinetics, and safety. These studies are crucial for determining the therapeutic potential of a new drug candidate.

Conclusion and Future Directions

The pyridin-2-yloxy ethanamine scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. This guide has provided a comprehensive overview of the key considerations in the design, synthesis, and evaluation of analogs based on this core structure. The integration of computational methods with robust synthetic and analytical techniques is essential for accelerating the discovery of new drug candidates with improved efficacy and safety profiles.

Future research in this area will likely focus on exploring novel substitution patterns on the pyridine ring, investigating different linkers and terminal functional groups, and applying these analogs to a wider range of biological targets. The continued development of innovative synthetic methodologies will also be crucial for accessing more complex and diverse chemical matter.

References

  • Discovery of HNPC-A9229: A Novel Pyridin-2-yloxy-Based Pyrimidin-4-amine Fungicide. (2023). Journal of Agricultural and Food Chemistry, 71(8), 3742-3750.
  • Ethanamine, 2-(3-pyridinyloxy)- (9CI) | 310880-25-2. (2025). ChemicalBook.
  • Structure-Activity Relationships for the 9-(Pyridin-2'-Yl) - Amanote Research. Molecules.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. (2012). Journal of Medicinal Chemistry, 55(23), 10584-10600.
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
  • Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). (2025). protocols.io.
  • Biological Activities of Pyridine Deriv
  • 4 - Organic Syntheses Procedure.
  • 2-(pyridin-2-yloxy)ethanamine. Sunway Pharm Ltd.
  • 2-(Pyridin-4-yloxy)ethanamine. PubChem.
  • The Discovery and Synthesis of Novel Pyridone Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.
  • Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties. (2007). Bioorganic & Medicinal Chemistry Letters, 17(8), 2299-2304.
  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. (2022). Journal of Medicinal Chemistry.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules.
  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640.
  • Structure-activity relationship study of central pyridine-derived TYK2 JH2 inhibitors: Optimization of the PK profile through C4' and C6 variations. (2023). Bioorganic & Medicinal Chemistry Letters, 91, 129373.
  • Synthesis of pharmaceutically useful pyridine derivatives.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Pyridine scaffold: its diverse biological actions. (2024). International Journal of Novel Research and Development, 9(2).
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2022). Molecules, 27(15), 4987.
  • TABLE 4 . Structure-activity relationships for pyrimethamine analogsa.

Sources

Navigating the Chemical Space of 2-((5-Bromopyridin-2-yl)oxy)ethanamine: A Technical Guide for Analog and Derivative Exploration in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the 5-Bromopyridin-2-yloxy Ethanamine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, present in a multitude of approved therapeutic agents. Its ability to engage in hydrogen bonding, its metabolic stability, and its tunable electronic properties make it a cornerstone of drug design. The introduction of a bromine atom at the 5-position of the pyridine ring offers a strategic vector for chemical modification and a means to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. This guide provides an in-depth exploration of the 2-((5-bromopyridin-2-yl)oxy)ethanamine core, a versatile building block with significant potential for the development of novel therapeutics. We will delve into the synthetic nuances, the rationale behind analog design, and the potential therapeutic applications of this promising chemical scaffold.

Synthesis of the Core Scaffold: A Self-Validating Protocol

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The following protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Synthesis of Key Precursors

The journey to our target molecule begins with the synthesis of its key precursors, 2-amino-5-bromopyridine and 2-bromopyridine. 2-Amino-5-bromopyridine is an important pharmaceutical and chemical intermediate, typically prepared from 2-aminopyridine through a three-step process of N-acylation, bromination, and hydrolysis.[1] A common method for the synthesis of 2-bromopyridine involves the diazotization of 2-aminopyridine in the presence of a bromide source.[2]

Protocol: Synthesis of this compound

This protocol outlines the synthesis of the title compound from 2-amino-5-bromopyridine.

Step 1: Diazotization of 2-amino-5-bromopyridine

  • Rationale: This step converts the amino group into a diazonium salt, a good leaving group, which can then be displaced by a hydroxyl group.

  • Procedure:

    • Dissolve 2-amino-5-bromopyridine (1 eq.) in an aqueous solution of hydrobromic acid (48%).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 1 hour.

Step 2: Hydroxylation

  • Rationale: The diazonium salt is hydrolyzed to the corresponding 5-bromo-2-hydroxypyridine.

  • Procedure:

    • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

    • Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-bromo-2-hydroxypyridine.

Step 3: Williamson Ether Synthesis

  • Rationale: This classical reaction forms the ether linkage between the pyridinol and the protected ethanolamine.

  • Procedure:

    • To a solution of 5-bromo-2-hydroxypyridine (1 eq.) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a strong base such as sodium hydride (1.2 eq.) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add 2-(Boc-amino)ethyl bromide (1.1 eq.) and stir the reaction mixture at room temperature overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 4: Deprotection of the Amine

  • Rationale: The Boc protecting group is removed to yield the final primary amine.

  • Procedure:

    • Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

    • Extract the final product, this compound, with DCM.

    • Dry the organic layer, filter, and concentrate to obtain the pure product.

Exploration of Analogs and Derivatives: A Medicinal Chemist's Perspective

The this compound core offers multiple points for diversification to explore the structure-activity relationship (SAR) and optimize for desired biological activity and ADMET properties.

Modification of the Primary Amine

The primary amine is a key handle for derivatization.

  • N-Alkylation and N-Arylation: Introduction of various alkyl and aryl substituents can modulate lipophilicity, basicity, and steric bulk, influencing receptor binding and pharmacokinetic properties.[3]

  • Amide and Sulfonamide Formation: Acylation with a variety of carboxylic acids or sulfonylation with sulfonyl chlorides can introduce diverse functional groups and explore different hydrogen bonding patterns.

  • Reductive Amination: Reaction with aldehydes and ketones followed by reduction provides access to a wide array of secondary and tertiary amines.

Bioisosteric Replacement of the Bromine Atom

The bromine atom at the 5-position is a strategic point for modification. Bioisosteric replacement is a powerful strategy in drug design to fine-tune physicochemical and pharmacological properties.[4][5]

  • Halogen Substitution: Replacing bromine with other halogens (F, Cl, I) can systematically alter the electronic and steric properties of the pyridine ring. Fluorine, in particular, can enhance metabolic stability and binding affinity.[6]

  • Other Bioisosteres: Replacement with cyano (-CN), trifluoromethyl (-CF3), or small alkyl groups can probe the steric and electronic requirements of the target binding site.

Modification of the Pyridine Ring
  • Substitution at other positions: Introduction of small substituents at the 3, 4, or 6 positions of the pyridine ring can further refine the SAR.

  • Ring Isosteres: Replacing the pyridine ring with other heteroaromatic systems (e.g., pyrimidine, pyrazine, thiazole) can significantly alter the electronic distribution and vectoral presentation of functional groups. For instance, the pyrimidine ring has been successfully incorporated in potent dual endothelin receptor antagonists.[7][8]

Altering the Ether Linkage
  • Thioether Analogs: Replacing the oxygen atom with sulfur can impact the geometry and electronic properties of the linker.

  • Linker Homologation: Varying the length of the ethylamine chain can optimize the distance between the pyridine core and the terminal amine, which is often crucial for biological activity.

Potential Therapeutic Applications and Structure-Activity Relationship (SAR) Insights

While the specific biological activity of this compound is not extensively documented, the structural motifs present in this scaffold are found in compounds with a wide range of therapeutic applications.

  • Serotonin Receptor Modulation: The phenethylamine backbone is a classic pharmacophore for serotonin (5-HT) receptor ligands.[9][10] Analogs of this compound could be explored as agonists or antagonists of various 5-HT receptor subtypes, with potential applications in neuropsychiatric disorders.[10][11]

  • Antimicrobial Activity: Pyridine derivatives are known to exhibit antibacterial properties.[12] The exploration of N-substituted derivatives could lead to the discovery of novel antibacterial agents.[3]

  • Enzyme Inhibition: The bromopyridine moiety can act as a key binding element in various enzyme active sites. The presence of halogens can influence the antiproliferative activity of pyridine derivatives.[12]

Table 1: Physicochemical Properties of 2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine

PropertyValueSource
Molecular FormulaC₉H₁₃BrN₂O[13]
Molecular Weight245.12[13]
TPSA25.36[13]
LogP1.7845[13]
H-Bond Acceptors3[13]
H-Bond Donors0[13]
Rotatable Bonds4[13]

Experimental Workflow and Visualization

A systematic approach to analog exploration is crucial for efficient drug discovery.

General Workflow for Analog Synthesis and Screening

G cluster_0 Core Synthesis cluster_1 Analog Design & Synthesis cluster_2 Screening & Analysis cluster_3 Lead Optimization Core_Synthesis Synthesis of this compound Analog_Design Design of Analogs (R1, R2, X) Core_Synthesis->Analog_Design Parallel_Synthesis Parallel Synthesis of Analog Library Analog_Design->Parallel_Synthesis Primary_Screening Primary Biological Screening Parallel_Synthesis->Primary_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Primary_Screening->SAR_Analysis ADMET_Profiling In vitro ADMET Profiling SAR_Analysis->ADMET_Profiling Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization ADMET_Profiling->Lead_Optimization Lead_Optimization->Analog_Design Iterative Design In_Vivo_Studies In vivo Efficacy and PK/PD Studies Lead_Optimization->In_Vivo_Studies

Caption: A streamlined workflow for the exploration of this compound analogs.

Key Diversification Points on the Core Scaffold

G cluster_R1 cluster_X cluster_Pyridyl Core R1_Alkyl Alkyl, Aryl Core->R1_Alkyl R1_Amide Amide Core->R1_Amide R1_Sulfonamide Sulfonamide Core->R1_Sulfonamide X_Halogen F, Cl, I Core->X_Halogen X_CN CN Core->X_CN X_CF3 CF3 Core->X_CF3 Pyridyl_Subst Substituents Core->Pyridyl_Subst Pyridyl_Iso Isosteres Core->Pyridyl_Iso

Caption: Key diversification points for analog development on the core scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the presence of multiple handles for chemical modification make it an attractive core for library synthesis and lead optimization. Future research should focus on the systematic exploration of the chemical space around this scaffold, guided by computational modeling and high-throughput screening. A deeper understanding of the SAR will be crucial for unlocking the full therapeutic potential of this versatile molecule.

References

  • CN104402805A - 2-bromopyridine synthesis method - Google P
  • Synthesis of 2-Amino-5-bromopyridine - ResearchG
  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH. (URL: )
  • 2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide | 1341807-16-6 | Benchchem. (URL: _)
  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed. (URL: )
  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed. (URL: )
  • 2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine | ChemScene. (URL: )
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (URL: )
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (URL: )
  • Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents - Journal of Young Pharmacists. (URL: )
  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed. (URL: )
  • (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan)
  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds.
  • 1112983-14-8|2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride - BLDpharm. (URL: )
  • Synthesis and biological activity of endomorphin-2 analogues containing isoproline, oxopiperadine or oxopyrrolidine ring in position 2 - ResearchG
  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. (URL: )
  • In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design. (URL: )
  • 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - NCBI. (URL: )
  • Extended structure-activity relationship studies of the[1][2][3]oxadiazolo[3,4-b]pyrazine-containing colistin adjuvants - PubMed. (URL: )

  • (PDF) Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)
  • Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole deriv
  • Bioisosteric Replacements - Cambridge MedChem Consulting. (URL: )
  • (5-Bromopyridin-2-yl)methanamine | CAS 173999-23-0 | AMERICAN ELEMENTS ®. (URL: )
  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. (URL: )

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-((5-Bromopyridin-2-yl)oxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-((5-Bromopyridin-2-yl)oxy)ethanamine, a molecule of interest in medicinal chemistry and drug discovery. As a key building block, a thorough understanding of its characteristics is paramount for its effective application in the synthesis of novel compounds and for predicting its behavior in biological systems. This document moves beyond a simple data sheet, offering insights into the experimental rationale and providing detailed protocols for the determination of key parameters.

Molecular Identity and Core Characteristics

This compound is a substituted pyridine derivative. The presence of the bromine atom, the ether linkage, and the primary amine group bestows upon it a unique combination of properties that are critical for its role as a versatile intermediate in organic synthesis.

Table 1: Core Molecular Identifiers

PropertyValueSource
CAS Number 29450-02-0[1]
Molecular Formula C₇H₉BrN₂O[1]
Molecular Weight 217.06 g/mol [1]
IUPAC Name This compound
Synonyms {2-[(5-bromopyridin-2-yl)oxy]ethyl}amine, 2-(2-Aminoethoxy)-5-bromopyridine[1]

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound

Predicted Physicochemical Parameters

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
LogP 1.88Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 48.14 ŲSuggests good potential for oral bioavailability, as it falls within the typical range for CNS-active drugs.
Hydrogen Bond Donors 1The primary amine group can act as a hydrogen bond donor, influencing interactions with biological targets.
Hydrogen Bond Acceptors 3The pyridine nitrogen, ether oxygen, and amine nitrogen can all act as hydrogen bond acceptors.
Rotatable Bonds 4Provides a degree of conformational flexibility, which can be important for binding to target proteins.

Note: The LogP and TPSA values are computationally predicted.[1]

Synthesis and Purification

Diagram 2: Proposed Synthetic Pathway

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Work-up and Purification 2,5-Dibromopyridine 2,5-Dibromopyridine Intermediate Intermediate 2,5-Dibromopyridine->Intermediate 2-Aminoethanol, Base (e.g., NaH), Solvent (e.g., DMF) This compound This compound Intermediate->this compound Aqueous work-up, Extraction, Column Chromatography

Caption: Proposed two-step synthesis of the target compound.

Proposed Experimental Protocol for Synthesis

Rationale: This protocol utilizes a strong base, sodium hydride, to deprotonate the hydroxyl group of 2-aminoethanol, creating a potent nucleophile. The resulting alkoxide then displaces one of the bromine atoms on 2,5-dibromopyridine. The 2-position of the pyridine ring is generally more susceptible to nucleophilic attack than the 5-position, favoring the formation of the desired product. Dimethylformamide (DMF) is an appropriate polar aprotic solvent to facilitate this type of reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.

  • Reagent Addition: Suspend the sodium hydride in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

  • Nucleophile Formation: Slowly add a solution of 2-aminoethanol (1.0 equivalent) in anhydrous DMF via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Substitution Reaction: Add a solution of 2,5-dibromopyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to a temperature between 60-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[2]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure. Experimental determination of these spectra is crucial for unambiguous identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the two methylene groups of the ethoxyamine chain, and the amine protons. The aromatic protons will likely appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The methylene protons adjacent to the oxygen and nitrogen atoms will appear as triplets in the upfield region (δ 3.0-4.5 ppm). The amine protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the five carbons of the pyridine ring and the two carbons of the ethoxyamine chain. The chemical shifts will be influenced by the electronegativity of the attached atoms (Br, O, N).

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]+ corresponding to the molecular weight of 217.06 g/mol . Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]+ and [M+2]+) will be observed.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected vibrational frequencies include:

  • N-H stretching of the primary amine (around 3300-3400 cm⁻¹).

  • C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).

  • C=N and C=C stretching of the pyridine ring (around 1400-1600 cm⁻¹).

  • C-O stretching of the ether linkage (around 1050-1250 cm⁻¹).

  • C-Br stretching (in the fingerprint region, below 800 cm⁻¹).

Solubility and Lipophilicity

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation.

Table 3: Predicted and Expected Solubility Profile

SolventExpected SolubilityRationale
Water Sparingly solubleThe presence of the polar amine and ether groups should impart some water solubility, but the bromopyridine ring is hydrophobic.
Methanol, Ethanol SolublePolar protic solvents are likely to be good solvents.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent that is generally a good solvent for a wide range of organic compounds.[2]
Dichloromethane, Chloroform SolubleNon-polar to moderately polar organic solvents are expected to dissolve the compound.
Hexanes Sparingly soluble to insolubleThe compound is likely too polar to be highly soluble in non-polar aliphatic solvents.
Experimental Protocol for Solubility Determination

Rationale: A standard shake-flask method can be employed to determine the equilibrium solubility of the compound in various solvents. This method involves saturating a solvent with the compound and then quantifying the concentration of the dissolved solute.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Acidity/Basicity (pKa)

The pKa of the primary amine group is a crucial parameter that determines the ionization state of the molecule at physiological pH. This, in turn, affects its solubility, permeability, and interaction with biological targets.

Predicted pKa: The pKa of the primary amine is expected to be in the range of 8-10, typical for primary alkylamines. The electron-withdrawing nature of the bromopyridine ring may slightly decrease the basicity of the amine compared to a simple alkylamine.

Experimental Protocol for pKa Determination

Rationale: Potentiometric titration is a reliable method for determining the pKa of an ionizable group. This involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Safety and Handling

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable building block with physicochemical properties that make it suitable for applications in drug discovery and medicinal chemistry. This technical guide has provided an in-depth overview of its known and predicted characteristics, along with detailed experimental protocols for the determination of key parameters. By understanding and applying this information, researchers can effectively utilize this compound in the synthesis of novel and potentially bioactive molecules. Further experimental validation of the predicted properties is highly recommended to build a complete and accurate profile of this important chemical entity.

References

  • LookChem. 2-(5-bromopyridin-2-yl)oxyethanamine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70622, 2-Amino-5-bromopyridine. [Link]

  • American Elements. (5-Bromopyridin-2-yl)methanamine. [Link]

  • MDPI. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]

  • RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

  • PubMed. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. [Link]

  • PubMed. Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2-((5-Bromopyridin-2-yl)oxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis and interpretation of the spectroscopic data for the compound 2-((5-Bromopyridin-2-yl)oxy)ethanamine, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships between molecular structure and spectral features, providing a framework for the structural elucidation and characterization of this and similar heteroaromatic compounds.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₇H₉BrN₂O, belongs to a class of compounds that feature a substituted pyridine ring linked to an aliphatic amine via an ether bridge.[1] The pyridine moiety is a common scaffold in pharmacologically active molecules, and the presence of a bromine atom offers a site for further synthetic modification. The ethoxyamine side chain can influence solubility and provides a basic nitrogen center, which can be crucial for biological activity and formulation. Accurate interpretation of its spectroscopic data is paramount for confirming its identity, assessing purity, and understanding its chemical behavior.

Molecular Structure and Spectroscopic Overview

A thorough spectroscopic analysis requires a foundational understanding of the molecule's connectivity and the electronic environments of its atoms.

Figure 1: Chemical structure of this compound.

This guide will systematically deconstruct the ¹H NMR, ¹³C NMR, IR, and Mass Spectra, correlating specific signals and bands to the individual substructures: the 5-bromopyridin-2-yl core and the 2-aminoethoxy side chain.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. For this compound, we anticipate distinct signals from the aromatic pyridine ring and the aliphatic side chain.

Predicted Chemical Shifts and Coupling Constants

The expected ¹H NMR signals are summarized in the table below. These predictions are based on the analysis of similar structures, such as 2-bromopyridine, and general principles of NMR spectroscopy.[2][3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6 (Pyridine)8.1 - 8.3Doublet (d)~2.5
H-4 (Pyridine)7.6 - 7.8Doublet of doublets (dd)~8.5, 2.5
H-3 (Pyridine)6.7 - 6.9Doublet (d)~8.5
O-CH₂4.3 - 4.5Triplet (t)~5.0
N-CH₂3.0 - 3.2Triplet (t)~5.0
NH₂1.5 - 2.5Broad singlet (br s)-
Rationale and Interpretation
  • Aromatic Region (Pyridine Ring): The pyridine protons are deshielded due to the electronegativity of the nitrogen atom and the aromatic ring current.

    • H-6: This proton is ortho to the ring nitrogen, making it the most deshielded aromatic proton. It appears as a doublet due to coupling with H-4.

    • H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

    • H-3: This proton is the most shielded of the aromatic protons and appears as a doublet due to coupling with H-4.

  • Aliphatic Region (Ethoxyamine Chain):

    • O-CH₂: These protons are adjacent to the electronegative oxygen atom, causing a significant downfield shift. They will appear as a triplet due to coupling with the neighboring N-CH₂ protons.

    • N-CH₂: These protons are adjacent to the nitrogen atom and are expected to be a triplet, coupled to the O-CH₂ protons.

    • NH₂: The amine protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration.

G cluster_aromatic Aromatic Region cluster_aliphatic Aliphatic Region H6 H-6 (~8.2 ppm, d) H4 H-4 (~7.7 ppm, dd) H6->H4 J ≈ 2.5 Hz H3 H-3 (~6.8 ppm, d) H4->H3 J ≈ 8.5 Hz OCH2 O-CH₂ (~4.4 ppm, t) NCH2 N-CH₂ (~3.1 ppm, t) OCH2->NCH2 J ≈ 5.0 Hz NH2 NH₂ (~2.0 ppm, br s)

Figure 2: Predicted ¹H NMR coupling relationships.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Predicted Chemical Shifts

Based on data from similar bromopyridine and ethylamine derivatives, the following chemical shifts are predicted.[4][5]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Pyridine, C-O)162 - 165
C-6 (Pyridine)148 - 150
C-4 (Pyridine)140 - 142
C-5 (Pyridine, C-Br)115 - 118
C-3 (Pyridine)110 - 112
O-CH₂65 - 68
N-CH₂40 - 43
Rationale and Interpretation
  • Aromatic Carbons:

    • C-2: Attached to the highly electronegative oxygen, this carbon is the most deshielded.

    • C-6 and C-4: These carbons are deshielded by the nitrogen atom.

    • C-5: The carbon bearing the bromine atom is expected to be in the mid-range of the aromatic signals.

    • C-3: This is generally the most shielded of the pyridine ring carbons.

  • Aliphatic Carbons:

    • O-CH₂: The carbon attached to the oxygen is significantly deshielded.[6]

    • N-CH₂: The carbon attached to the nitrogen is also deshielded, but to a lesser extent than the O-CH₂ carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Absorption Bands
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500 (two bands)
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Aromatic C=C & C=NStretch1400 - 1600
C-O-C (Ether)Asymmetric Stretch1200 - 1250
C-NStretch1000 - 1200
C-BrStretch500 - 600
Interpretation of Key Bands
  • The presence of two bands in the 3300-3500 cm⁻¹ region is characteristic of a primary amine (-NH₂).

  • The strong absorption band around 1200-1250 cm⁻¹ is a key indicator of the aryl-alkyl ether linkage.

  • Multiple sharp bands between 1400 and 1600 cm⁻¹ confirm the presence of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is approximately 217.06 g/mol .[1]

Predicted Molecular Ion and Fragmentation
  • Molecular Ion (M⁺): A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine. We expect to see two peaks of nearly equal intensity at m/z 216 and 218, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Major Fragmentation Pathways:

    • Alpha-cleavage of the C-C bond adjacent to the amine, leading to the loss of a CH₂NH₂ radical and the formation of a cation at m/z 186/188.

    • Cleavage of the ether bond , resulting in a bromopyridinoxy radical and an aminoethyl cation (m/z 44), or a bromopyridinol cation (m/z 172/174) after rearrangement.

    • Loss of the entire ethoxyamine side chain , leading to a bromopyridine fragment.

mol [C₇H₉BrN₂O]⁺˙ m/z 216/218 frag1 [C₆H₆BrNO]⁺ m/z 186/188 mol->frag1 - •CH₂NH₂ frag2 [C₂H₆N]⁺ m/z 44 mol->frag2 - •OC₅H₄BrN frag3 [C₅H₄BrN]⁺˙ m/z 157/159 mol->frag3 - C₂H₅NO

Figure 3: Predicted major fragmentation pathways in Mass Spectrometry.

Conclusion

The structural elucidation of this compound can be confidently achieved through a synergistic interpretation of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. The predicted spectral data, based on established principles and analysis of analogous structures, provides a robust template for the verification of synthesized material. This guide serves as a practical tool for researchers, enabling them to efficiently and accurately characterize this and related compounds, thereby accelerating the drug discovery and development process.

References

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 13C nmr spectrum of ethylamine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • LookChem. (n.d.). 2-(5-bromopyridin-2-yl)oxyethanamine CAS NO.29450-02-0. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromopyridine - 13C NMR. Retrieved from [Link]

Sources

The 2-((5-Bromopyridin-2-yl)oxy)ethanamine Scaffold: A Privileged Motif for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The 2-((5-Bromopyridin-2-yl)oxy)ethanamine scaffold has emerged as a structure of significant interest in modern medicinal chemistry. Characterized by a 5-bromopyridine ring linked via a flexible ether to an ethanamine side chain, this motif serves as a versatile backbone for the design of high-affinity ligands targeting critical disease-related proteins. This technical guide synthesizes preclinical research and clinical development insights to illuminate the therapeutic potential of this scaffold. We will provide an in-depth analysis of its application in two major therapeutic areas: dual endothelin receptor antagonism for the treatment of pulmonary arterial hypertension (PAH) and the inhibition of protein kinases for oncology and inflammatory diseases. This document provides detailed synthetic protocols, biological evaluation workflows, and structure-activity relationship (SAR) analyses, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: Deconstructing a Medicinally Significant Scaffold

In the landscape of drug discovery, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in molecules targeting diverse biological receptors and enzymes. The this compound core represents such a scaffold. Its utility is derived from the distinct physicochemical properties of its constituent parts:

  • 5-Bromopyridine Ring: The pyridine core is a bioisostere of a phenyl ring but offers a key hydrogen bond accepting nitrogen atom, which can engage in critical interactions within a protein's active site. The bromine atom at the 5-position is a lipophilic, electron-withdrawing group that can enhance binding affinity through halogen bonding, modulate metabolic stability, and provide a synthetic handle for further chemical modification.

  • Oxyethanamine Linker: The (-O-CH₂-CH₂-N-) linker provides a combination of flexibility and defined geometry. The ether oxygen acts as another hydrogen bond acceptor, while the two-carbon spacer allows the terminal amine to orient itself optimally to form salt bridges or other key interactions with target residues. The primary amine itself is a versatile functional group that can be readily modified to fine-tune potency, selectivity, and pharmacokinetic properties.

Together, these features create a scaffold that can effectively present pharmacophoric elements in three-dimensional space, making it an ideal starting point for library synthesis and lead optimization.

Therapeutic Application I: Dual Endothelin Receptor Antagonism

One of the most compelling applications for this scaffold class is in the development of endothelin receptor antagonists (ERAs), a clinically validated therapy for pulmonary arterial hypertension (PAH).

Mechanism of Action in Pulmonary Arterial Hypertension

PAH is a severe condition characterized by elevated pulmonary vascular resistance, leading to right ventricular failure and death[1]. A key mediator of this pathology is Endothelin-1 (ET-1), one of the most potent vasoconstrictors known[2][3]. ET-1 exerts its effects by binding to two G-protein coupled receptor subtypes:

  • ET-A Receptors: Located on pulmonary arterial smooth muscle cells, their activation leads to profound vasoconstriction and cellular proliferation[1].

  • ET-B Receptors: Found on both endothelial cells (mediating vasodilation via nitric oxide release) and smooth muscle cells (mediating vasoconstriction).

In PAH, the ET-1 system is upregulated, and its deleterious effects are primarily driven by ET-A receptor activation[3]. Dual antagonism of both ET-A and ET-B receptors has proven to be a highly effective therapeutic strategy[4].

ET1_Pathway cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell ET1 Endothelin-1 (ET-1) (Upregulated in PAH) ETA ET-A Receptor ET1->ETA Binds ETB_sm ET-B Receptor ET1->ETB_sm Binds Vaso Vasoconstriction ETA->Vaso Prolif Proliferation ETA->Prolif ETB_sm->Vaso Antagonist Dual ERA (e.g., Macitentan) [Scaffold-based] Antagonist->ETA BLOCKS Antagonist->ETB_sm BLOCKS

Figure 1: ET-1 signaling pathway in PAH and mechanism of dual ERA blockade.

Case Study: Structure-Activity Insights from the Discovery of Macitentan

The development of the FDA-approved dual ERA, Macitentan, provides a powerful case study. While Macitentan itself contains a pyrimidine, the discovery program extensively explored related scaffolds, demonstrating the principles applicable to the this compound core[5]. The research highlighted that attaching a substituted heterocycle (like 5-bromopyrimidine) to an ethylene glycol moiety dramatically improved affinity for both ET-A and ET-B receptors compared to earlier-generation molecules[5].

The 5-bromo substituent was found to be particularly favorable for potency. This insight is directly translatable, suggesting that the 5-bromopyridine ring in our target scaffold is a key feature for high-affinity endothelin receptor binding.

Structure-Activity Relationship (SAR) Principles

Based on the Macitentan discovery program, we can extrapolate key SAR principles for designing potent ERAs using the target scaffold[2][5].

Scaffold PositionModification / R-GroupImpact on ActivityRationale
Pyridine Ring 5-Bromo substituentIncreases Potency Enhances lipophilicity and potentially engages in halogen bonding within the receptor's hydrophobic pocket.
Ethanamine N-Alkylation (e.g., Propyl)ToleratedCan be used to modulate pharmacokinetic properties without significant loss of affinity.
Ethanamine N-SulfonylationIncreases Potency The sulfamide moiety can form crucial hydrogen bonds with receptor residues, significantly enhancing binding affinity.
Ethanamine Bulky N-substituentsDecreases PotencySteric hindrance can disrupt the optimal binding conformation within the active site.

Therapeutic Application II: Protein Kinase Inhibition

The pyridine nucleus is a cornerstone of kinase inhibitor design, found in numerous FDA-approved drugs for oncology and inflammatory diseases[6][7]. The this compound scaffold is an excellent platform for developing novel kinase inhibitors.

Mechanism of Action

Protein kinases are enzymes that regulate the majority of cellular pathways, and their aberrant activity is a hallmark of diseases like cancer and autoimmune disorders[8]. Kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site, thereby blocking downstream signaling that promotes cell proliferation and survival. The pyridine nitrogen of the scaffold is adept at forming a crucial "hinge-binding" hydrogen bond with the backbone of the kinase enzyme, a near-universal interaction for this class of drugs.

Evidence from Patent Literature: A Scaffold for BTK and Beyond

While a specific marketed drug may not contain this exact scaffold, patent literature reveals its extensive exploration for kinase inhibition. For instance, patents for Bruton's Tyrosine Kinase (BTK) inhibitors, a key target in B-cell malignancies and autoimmune diseases, describe compounds with a core structure highly similar to our target scaffold[9]. These patents demonstrate that the 2-aminopyridine motif, often halogenated, is a recurring and effective starting point for potent kinase inhibitors[8]. The oxy)ethanamine portion serves as a versatile linker to project other chemical groups into different pockets of the kinase active site to achieve potency and selectivity.

Synthetic Strategies & Protocols

The synthesis of the this compound scaffold and its derivatives is straightforward, typically involving a nucleophilic aromatic substitution (SNAr) or a Williamson ether synthesis.

Synthesis_Workflow cluster_0 General Synthetic Scheme A 2-Chloro-5-bromopyridine C Intermediate: Boc-protected scaffold A->C NaH, THF (Ether Formation) B N-Boc-ethanolamine B->C D Final Scaffold: This compound C->D TFA or HCl (Deprotection) E Derivative (e.g., Sulfonamide) D->E R-SO2Cl, Base (Derivatization) Screening_Cascade cluster_ERA Endothelin Receptor Antagonist Pathway cluster_PKI Protein Kinase Inhibitor Pathway A1 Primary Screen: ET-A / ET-B Receptor Binding Assay (IC50) A2 Secondary Screen: Cell-based Functional Assay (Calcium Flux) A1->A2 A3 Lead Optimization (SAR, PK/PD) A2->A3 B1 Primary Screen: Biochemical Kinase Inhibition Assay (IC50) B2 Secondary Screen: Cell-based Proliferation Assay (e.g., MTT) B1->B2 B3 Lead Optimization (SAR, PK/PD) B2->B3 Start New Compound Library Start->A1 Start->B1

Sources

Methodological & Application

Synthesis of 2-((5-Bromopyridin-2-yl)oxy)ethanamine: A Detailed Protocol for Drug Discovery Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and reproducible three-step synthesis for the preparation of 2-((5-Bromopyridin-2-yl)oxy)ethanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the protection of ethanolamine using a tert-butoxycarbonyl (Boc) group, followed by a nucleophilic aromatic substitution (SNAr) reaction with 5-bromo-2-chloropyridine, and culminates in the acidic deprotection of the Boc group to yield the target primary amine. This document provides a step-by-step protocol, explains the rationale behind the choice of reagents and conditions, and includes detailed characterization methods.

Introduction

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The title compound, this compound, incorporates this key moiety and presents a versatile handle for further chemical elaboration, making it a desirable intermediate for the synthesis of novel drug candidates. The bromo-substituent offers a site for cross-coupling reactions, while the primary amine can be readily functionalized. This protocol outlines a reliable synthetic route to access this compound in high purity.

The overall synthetic strategy is depicted below:

Synthetic_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Williamson Ether Synthesis (SNAr) cluster_2 Step 3: Deprotection Ethanolamine Ethanolamine N_Boc_Ethanolamine tert-butyl (2-hydroxyethyl)carbamate Ethanolamine->N_Boc_Ethanolamine Boc2O, Et3N DCM, 0 °C to rt Boc_Anhydride Boc_Anhydride N_Boc_protected_intermediate tert-butyl (2-((5-bromopyridin-2-yl)oxy)ethyl)carbamate N_Boc_Ethanolamine->N_Boc_protected_intermediate 1. NaH, THF, 0 °C 2. 5-Bromo-2-chloropyridine, rt 5_bromo_2_chloropyridine 5-Bromo-2-chloropyridine Final_Product This compound N_Boc_protected_intermediate->Final_Product TFA, DCM, rt

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of tert-butyl (2-hydroxyethyl)carbamate (N-Boc-ethanolamine)

Rationale

The primary amine of ethanolamine is a potent nucleophile that could compete with the hydroxyl group in the subsequent ether formation step, leading to undesired side products. Therefore, it is essential to protect the amino group. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its ease of introduction and its stability under the basic conditions of the Williamson ether synthesis.[1] It can be readily removed under acidic conditions without affecting the newly formed ether linkage.[1][2]

Materials and Reagents
Reagent/MaterialGradeSupplier
Ethanolamine≥99%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)≥98%Sigma-Aldrich
Triethylamine (Et₃N)≥99.5%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Saturated aq. NH₄Cl
Saturated aq. NaCl (Brine)
Anhydrous MgSO₄
Experimental Protocol
  • To a stirred solution of ethanolamine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask cooled in an ice bath (0 °C), add triethylamine (1.1 eq) dropwise.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford tert-butyl (2-hydroxyethyl)carbamate as a colorless oil or white solid, which can often be used in the next step without further purification.

Part 2: Synthesis of tert-butyl (2-((5-bromopyridin-2-yl)oxy)ethyl)carbamate

Rationale

This step involves a Williamson ether synthesis, which proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[3] The hydroxyl group of N-Boc-ethanolamine is deprotonated by a strong base, sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then attacks the electron-deficient C2 position of 5-bromo-2-chloropyridine, displacing the chloride leaving group. The chloro-substituent at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen.

Materials and Reagents
Reagent/MaterialGradeSupplier
tert-butyl (2-hydroxyethyl)carbamateAs prepared in Part 1
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
5-Bromo-2-chloropyridine≥97%Sigma-Aldrich
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Saturated aq. NH₄Cl
Ethyl acetate (EtOAc)
Brine
Anhydrous Na₂SO₄
Experimental Protocol
  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of tert-butyl (2-hydroxyethyl)carbamate (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Add a solution of 5-bromo-2-chloropyridine (1.1 eq) in anhydrous THF to the reaction mixture.

  • Stir the reaction at room temperature for 16-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl (2-((5-bromopyridin-2-yl)oxy)ethyl)carbamate.

Part 3: Synthesis of this compound

Rationale

The final step is the removal of the Boc protecting group to unmask the primary amine. This is achieved under acidic conditions. Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection, as it is volatile and can be easily removed in vacuo.[4] The reaction proceeds by protonation of the carbamate, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

Materials and Reagents
Reagent/MaterialGradeSupplier
tert-butyl (2-((5-bromopyridin-2-yl)oxy)ethyl)carbamateAs prepared in Part 2
Trifluoroacetic acid (TFA)≥99%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Saturated aq. NaHCO₃
Dichloromethane (DCM)
Brine
Anhydrous Na₂SO₄
Experimental Protocol
  • Dissolve tert-butyl (2-((5-bromopyridin-2-yl)oxy)ethyl)carbamate (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a round-bottom flask.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, this compound, typically as an oil or a low-melting solid. Further purification can be achieved by column chromatography if necessary.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Technique Expected Results for this compound
¹H NMR Peaks corresponding to the pyridyl protons (typically in the δ 7.5-8.2 ppm region), the two methylene groups of the ethylaminooxy chain (likely in the δ 3.0-4.5 ppm region), and a broad singlet for the NH₂ protons.
¹³C NMR Resonances for the five carbons of the pyridine ring and the two carbons of the ethylaminooxy side chain.
Mass Spec (ESI) [M+H]⁺ peak corresponding to the molecular weight of the product (C₇H₉BrN₂O).
IR Spectroscopy Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-O-C stretching, and aromatic C-H and C=N stretching.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Trifluoroacetic acid (TFA) is highly corrosive and should be handled with caution.

  • Dichloromethane (DCM) is a suspected carcinogen. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these procedures, researchers in drug discovery and organic synthesis can efficiently produce this valuable intermediate for the development of new chemical entities. The three-step sequence involving protection, etherification, and deprotection is a classic and effective strategy for accessing such functionalized aminopyridine derivatives.

References

  • Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved January 28, 2026, from [Link]

  • Williamson ether synthesis. (2020, July 1). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). (n.d.). Retrieved January 28, 2026, from [Link]

  • Williamson Ether Synthesis: Alkoxide + Primary Haloalkane. (2022, February 1). YouTube. Retrieved January 28, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. (n.d.). Google Patents.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with Cu and Cd along with docking studies. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Easy Access to 2-Aminopyridines. (2020, December 4). GalChimia. Retrieved January 28, 2026, from [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (n.d.). International Research Journal of Multidisciplinary Scope (IRJMS). Retrieved January 28, 2026, from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 28, 2026, from [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.). NIH. Retrieved January 28, 2026, from [Link]

  • BOC deprotection. (2023, July 4). Hebei Boze Chemical Co.,Ltd. Retrieved January 28, 2026, from [Link]

  • Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. (n.d.). Retrieved January 28, 2026, from [Link]

  • Amination of 2-halopyridines. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). NIH. Retrieved January 28, 2026, from [Link]

  • Synthesis of 2,5-dibromopyridine. (n.d.). Heterocyclic Letters. Retrieved January 28, 2026, from [Link]

  • Synthesis of 2-Amino-5-bromopyridine. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

Sources

The Strategic Application of 2-((5-Bromopyridin-2-yl)oxy)ethanamine in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to medicinal chemists, halogenated pyridines, and specifically their functionalized derivatives, have emerged as privileged structures. This guide provides an in-depth exploration of 2-((5-Bromopyridin-2-yl)oxy)ethanamine , a versatile bifunctional building block, and its applications in the design and synthesis of biologically active compounds. We will delve into the rationale for its use, provide detailed synthetic protocols, and discuss its role in the generation of potent and selective drug candidates.

Introduction: The Value Proposition of a Bromopyridine Building Block

The this compound scaffold (Figure 1) presents a unique combination of chemical features that render it highly valuable in drug discovery programs.

Figure 1. Chemical Structure of this compound.

  • The 5-Bromopyridine Moiety: The bromine atom at the 5-position of the pyridine ring serves as a key functional handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse aryl, heteroaryl, and alkyl substituents, enabling extensive structure-activity relationship (SAR) studies. Furthermore, the pyridine ring itself is a common pharmacophore found in numerous approved drugs, capable of engaging in hydrogen bonding and π-stacking interactions with biological targets.

  • The 2-Oxyethanamine Linker: The flexible ethylamine chain provides a crucial point of attachment for further chemical elaboration. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to connect the bromopyridine core to other pharmacophoric elements or to modulate the physicochemical properties of the final compound. The ether linkage provides stability and a defined geometry.

This strategic combination of a modifiable core and a versatile linker makes this compound an ideal starting point for the synthesis of compound libraries targeting a wide range of biological targets, particularly protein kinases.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 29450-02-0[1]
Molecular Formula C₇H₉BrN₂O[1]
Molecular Weight 217.06 g/mol [1]
Appearance Typically a solidGeneral Knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General Chemical Safety

Note: Always refer to the specific supplier's Safety Data Sheet (SDS) for the most accurate and up-to-date handling and storage information.

Application in Drug Discovery: A Focus on Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The this compound building block provides a direct route to novel kinase inhibitors by allowing for the exploration of chemical space around this core.

Below, we provide a representative, detailed protocol for the synthesis of a hypothetical kinase inhibitor library using this compound as a key intermediate. This protocol is based on established synthetic methodologies for related compounds.

Synthetic Workflow for a Kinase Inhibitor Library

The overall synthetic strategy involves a two-step process: acylation of the primary amine of this compound with a variety of carboxylic acids, followed by a Suzuki cross-coupling reaction to introduce diversity at the 5-position of the pyridine ring.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Suzuki Cross-Coupling A This compound C Amide Intermediate A->C Coupling Agent (e.g., HATU, EDCI) Base (e.g., DIPEA) Solvent (e.g., DMF) B R-COOH (Diverse Carboxylic Acids) B->C D Amide Intermediate F Final Kinase Inhibitor Library D->F Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) E Ar-B(OH)2 (Diverse Boronic Acids) E->F

Caption: Synthetic workflow for a kinase inhibitor library.

Detailed Experimental Protocol: Synthesis of a Representative Kinase Inhibitor Analog

This protocol describes the synthesis of a representative analog, N-(2-((5-(4-methoxyphenyl)pyridin-2-yl)oxy)ethyl)acetamide.

PART A: Synthesis of N-(2-((5-bromopyridin-2-yl)oxy)ethyl)acetamide

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure N-(2-((5-bromopyridin-2-yl)oxy)ethyl)acetamide.

PART B: Synthesis of N-(2-((5-(4-methoxyphenyl)pyridin-2-yl)oxy)ethyl)acetamide

Materials:

  • N-(2-((5-bromopyridin-2-yl)oxy)ethyl)acetamide (from Part A)

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium carbonate

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Nitrogen inlet/outlet

Procedure:

  • To a round-bottom flask, add N-(2-((5-bromopyridin-2-yl)oxy)ethyl)acetamide (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-16 hours under a nitrogen atmosphere, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in DCM) to yield the final product, N-(2-((5-(4-methoxyphenyl)pyridin-2-yl)oxy)ethyl)acetamide.

Characterization and Biological Evaluation

The synthesized compounds should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their identity and purity.

Following characterization, the compounds can be screened for their biological activity in relevant assays. For kinase inhibitors, this would typically involve in vitro kinase activity assays against a panel of kinases to determine their potency (IC₅₀ values) and selectivity. Promising compounds can then be advanced to cell-based assays to assess their effects on cell proliferation, signaling pathways, and other relevant cellular processes.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules, particularly in the realm of kinase inhibitor discovery. Its bifunctional nature allows for the systematic exploration of chemical space, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the potential of this important chemical intermediate in their quest for new and effective therapeutics.

References

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]

  • CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • 2-(5-bromopyridin-2-yl)oxyethanamine CAS NO.29450-02-0. LookChem. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed Central. [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. PubMed. [Link]

  • (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. [Link]

Sources

Mastering the Synthesis of Biaryl Pyridines: An In-Depth Guide to the Suzuki Coupling of 2-((5-Bromopyridin-2-yl)oxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-carbon bonds is a cornerstone of molecular architecture. Among the myriad of synthetic tools available, the Palladium-Catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan, prized for its functional group tolerance, mild reaction conditions, and broad applicability.[1] This application note provides a detailed, experience-driven guide to the experimental procedure for the Suzuki coupling of 2-((5-Bromopyridin-2-yl)oxy)ethanamine, a versatile building block in pharmaceutical research. We will delve into the causality behind experimental choices, offer a self-validating protocol, and ground our recommendations in authoritative literature.

The Strategic Importance of the Suzuki Coupling

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate.[2] Its significance in the pharmaceutical industry cannot be overstated, as it enables the synthesis of complex biaryl and heteroaryl structures that are common motifs in bioactive molecules.[3][4] The reaction's tolerance for a wide range of functional groups, including amines and ethers, makes it particularly suitable for the late-stage functionalization of complex intermediates.[5][6]

Our substrate, this compound, presents a unique set of considerations. The presence of a pyridine ring, an ether linkage at the 2-position, and a primary amine on the side chain necessitates a carefully optimized protocol to ensure high yield and purity of the desired coupled product. The nitrogen atom in the pyridine ring and the primary amine can potentially coordinate to the palladium catalyst, influencing its activity.[7]

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.[8]

  • Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-bromine bond of the this compound, forming a palladium(II) intermediate. This is often the rate-determining step of the cycle.[2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9]

  • Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active palladium(0) species.[10]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OH)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive Elimination->Ar-R Ar-Br Ar-Br Ar-Br->Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Experimental Protocol

This protocol is designed to be a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableStore under inert atmosphere.
Arylboronic Acid≥97%Commercially AvailablePurity can affect reaction outcome.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableAir and light sensitive.
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Commercially AvailableShould be finely powdered and dried.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableUse a freshly opened bottle or distill.
Deionized WaterHigh PurityIn-houseMust be degassed prior to use.
Diethyl EtherAnhydrousCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)-In-houseFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying.
Celite®-Commercially AvailableFor filtration.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Step-by-Step Procedure

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants B Add Catalyst & Base A->B C Add Solvents B->C D Degas Mixture C->D E Heat to 80-100 °C D->E F Monitor by TLC/LC-MS E->F G Cool to RT & Filter F->G H Aqueous Extraction G->H I Dry Organic Layer H->I J Concentrate I->J K Column Chromatography J->K L Characterize Product K->L

Caption: Experimental workflow for the Suzuki coupling reaction.

  • Reaction Setup (Under Inert Atmosphere):

    • To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and finely powdered, anhydrous potassium phosphate (2.0-3.0 eq.).

    • Rationale: An excess of the boronic acid is used to drive the reaction to completion. Potassium phosphate is a strong enough base to facilitate transmetalation without causing significant side reactions.[7]

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.).

    • Rationale: Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings involving heteroaromatic halides. A catalyst loading of 2-5 mol% is a good starting point for optimization.[7]

    • Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 to 5:1 ratio (to achieve a substrate concentration of 0.1-0.2 M).

    • Rationale: The mixed solvent system ensures the solubility of both the organic and inorganic reagents. Water is crucial for the activation of the boronic acid by the base.[2]

  • Degassing:

    • Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (Nitrogen or Argon).

    • Rationale: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of side products through homocoupling of the boronic acid.[11]

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small percentage of triethylamine to prevent streaking of the amine product).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Considerations and Troubleshooting

  • Choice of Catalyst and Ligand: While Pd(PPh₃)₄ is a good starting point, for more challenging couplings, or to improve yields, consider using more modern catalyst systems with bulky, electron-rich phosphine ligands such as XPhos or SPhos, often in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[6][12] These ligands can accelerate the oxidative addition and reductive elimination steps.

  • Base Selection: The choice of base is critical. While K₃PO₄ is generally effective, other bases such as Cs₂CO₃ or K₂CO₃ can also be used.[12] The strength and solubility of the base can influence the reaction rate and the extent of side reactions.

  • Potential for Amine Interference: The primary amine in the side chain of the substrate could potentially coordinate to the palladium center, inhibiting catalysis. While this is less of an issue with a flexible side chain compared to an amine directly on the pyridine ring, if low yields are observed, protection of the amine as a carbamate (e.g., Boc) may be necessary. However, the protocol is designed to favor the desired reaction without protection.

  • Deborylation: A common side reaction is the protodeborylation of the boronic acid, where the boronic acid is converted back to the corresponding arene. This can be minimized by ensuring a thoroughly degassed reaction mixture and using the appropriate stoichiometry of reagents.

  • Homocoupling: Homocoupling of the boronic acid to form a biaryl byproduct can occur, particularly in the presence of oxygen. Rigorous degassing is the best preventative measure.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, particularly within the pharmaceutical industry. The successful application of this reaction to complex substrates like this compound hinges on a rational approach to the selection of catalyst, base, and solvent, coupled with meticulous experimental technique. This guide provides a robust and well-reasoned protocol that serves as an excellent starting point for researchers. By understanding the underlying mechanistic principles and key experimental parameters, scientists can effectively leverage the Suzuki coupling to accelerate their research and development endeavors.

References

  • Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]

  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki Coupling Mechanism. YouTube. [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. [Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. PubMed. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Aminative Suzuki–Miyaura coupling. Science. [Link]

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. PubMed. [Link]

  • Problems with Suzuki coupling. Reddit. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]

  • Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. Chem 115 Myers. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]

  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]

  • Modulating the electronics of palladium complexes supported by iminopyridine ligands as the catalysts in Suzuki-Miyaura and Heck. Beilstein Archives. [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]

  • Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-((5-Bromopyridin-2-yl)oxy)ethanamine in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design

The dysregulation of protein kinase signaling is a foundational mechanism in a multitude of human diseases, most notably cancer.[1][2] This has established kinases as one of the most critical classes of drug targets in modern medicine.[3] Small molecule kinase inhibitors, which typically function by competing with ATP at its binding site, have become a cornerstone of targeted therapy.[4][5] The success of any kinase inhibitor discovery program hinges on the selection of a core chemical scaffold—a molecular framework that provides the essential interactions for kinase binding while offering versatile chemical handles for optimization.

This document provides an in-depth guide to the application of 2-((5-Bromopyridin-2-yl)oxy)ethanamine , a highly strategic building block for the synthesis of potent and selective kinase inhibitors. We will explore the mechanistic rationale for its use, provide detailed synthetic protocols for its incorporation into lead compounds, and discuss its role in developing inhibitors against key oncogenic kinases.

Mechanistic Rationale: Deconstructing the this compound Scaffold

The utility of this scaffold is rooted in its three key structural components, each serving a distinct and critical function in achieving high-affinity binding to the kinase ATP pocket.

  • The 2-Aminopyridine Core - The "Hinge-Binder" : The primary amino group on the pyridine ring is electronically positioned to act as a hydrogen bond donor, effectively mimicking the adenine moiety of ATP. This allows it to form crucial hydrogen bonds with the backbone of the kinase "hinge region," a highly conserved sequence that connects the N- and C-lobes of the kinase domain.[6] This interaction is the primary anchor for the inhibitor within the ATP-binding site.

  • The 5-Bromo Substituent - The "Vector for Optimization" : The bromine atom at the C5 position of the pyridine ring is a versatile synthetic handle. It is readily functionalized using modern cross-coupling methodologies, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[1] This allows for the systematic introduction of a wide array of aryl, heteroaryl, or alkyl groups. This process, known as Structure-Activity Relationship (SAR) exploration, is fundamental to optimizing an inhibitor's potency and, crucially, its selectivity against the ~500+ kinases in the human kinome.[7][8][9] By installing specific chemical groups at this position, the inhibitor can be tailored to interact with unique, non-conserved residues in the target kinase, thereby avoiding off-target binding to highly homologous kinases.[10]

  • The Ethoxyamine Linker - The "Flexible Bridge" : The -(O)-CH2-CH2-NH2 linker provides rotational flexibility and serves as the attachment point to the rest of the inhibitor. Its length and conformation are critical for positioning the 2-aminopyridine core correctly within the hinge region while allowing the rest of the molecule to access adjacent pockets. This flexibility can be exploited to design inhibitors that stabilize the inactive "DFG-out" conformation of the kinase, a hallmark of highly selective Type II inhibitors.[8][11] These inhibitors occupy an allosteric pocket adjacent to the ATP site, a strategy known to confer superior selectivity compared to inhibitors that only target the active "DFG-in" state.[11][12]

cluster_Workflow General Synthetic Workflow A This compound (Starting Scaffold) C Nucleophilic Aromatic Substitution (SNAr) [Protocol 1] A->C B Activated Heterocycle (e.g., 2-chloropyrimidine) B->C D Bromo-Substituted Intermediate C->D F Suzuki-Miyaura Cross-Coupling [Protocol 2] D->F E Boronic Acid / Ester (R-B(OH)2) E->F G Final Kinase Inhibitor Library (Diverse 'R' Groups) F->G

Caption: General workflow for synthesizing a kinase inhibitor library.

Physicochemical and Safety Data

Proper handling and storage of starting materials are paramount for experimental success and laboratory safety.

Table 1: Properties of this compound

Property Value Reference
CAS Number 1112983-14-8 (as HCl salt) [13]
Molecular Formula C₇H₉BrN₂O
Molecular Weight 217.06 g/mol (free base)
Appearance Solid

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended 2-8°C. |[13][14] |

Safety & Handling Precautions

Researchers must consult the full Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses or goggles.[14]

  • Handling: Use only in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14][16]

  • First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[14][15]

  • First Aid (IF ON SKIN): Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[14][15]

  • First Aid (IF INHALED): Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[14][15]

Detailed Experimental Protocols

The following protocols provide a generalized framework. Specific reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization for different substrates.

Protocol 1: Synthesis of a Core Intermediate via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the coupling of the primary amine of the title scaffold to an electron-deficient heterocycle, a common first step in building the core of the inhibitor.

Materials:

  • This compound (1.0 eq)

  • Activated heterocycle (e.g., 2,4-dichloropyrimidine) (1.0-1.2 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous Solvent (e.g., n-Butanol, DMSO, or NMP)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and the activated heterocycle.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe, followed by the base (DIPEA or K₂CO₃).

  • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the specific heterocycle.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the solvent is DMSO or NMP, dilute the mixture with ethyl acetate and wash extensively with water followed by brine to remove the high-boiling solvent. If the solvent is n-butanol, it can be removed under reduced pressure.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted intermediate.

cluster_Binding Conceptual Kinase-Inhibitor Binding Kinase Kinase ATP Site Hinge Region Allosteric Pocket Solvent Front Inhibitor Inhibitor Scaffold 2-Aminopyridine Ethoxy Linker Diversified Moiety (R) Inhibitor->Kinase:hinge H-Bonds (Anchor) Inhibitor->Kinase:pocket Selectivity Interactions

Caption: Key interactions of the inhibitor scaffold in the ATP-binding site.

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

This protocol details the functionalization of the bromine atom on the intermediate synthesized in Protocol 1, enabling SAR exploration.

Materials:

  • Bromo-substituted intermediate from Protocol 1 (1.0 eq)

  • Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a ligand like X-Phos, or a pre-catalyst like Pd(PPh₃)₄) (0.02-0.10 eq)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 eq)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water (4:1), n-Butanol, or Toluene)[1]

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a reaction vessel suitable for heating, combine the bromo-substituted intermediate, the boronic acid/ester, and the base.

  • Evacuate and backfill the vessel with an inert gas at least three times.[6]

  • Add the palladium catalyst and ligand (if not using a pre-catalyst) under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.[6]

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS (typically 4-24 hours).[6]

  • After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final, diversified kinase inhibitor.[6]

Applications: Targeting Key Kinases

Derivatives synthesized from the this compound scaffold have demonstrated potent activity against several clinically relevant kinases. The strategic diversification at the 5-position has been key to achieving both high potency and selectivity.

Table 2: Example Kinase Targets for Inhibitors Derived from Aminopyridine Scaffolds

Kinase Target Inhibitor Type / Scaffold Reported IC₅₀ Reference
ROS1 / ALK Spiro 2-aminopyridine derivatives 42.3 nM (against mutant cell) [7]
BTK 5-Phenoxy-2-aminopyridine (irreversible) Potent activity reported [8][12]
MPS1 / Aurora 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one Ligand efficient inhibition [2]

| PLK4 | Aminopyrimidine core | 6.7 nM |[17] |

Note: The table includes examples based on the broader aminopyridine class to illustrate the potential of the core scaffold.

The development of inhibitors against ROS1/ALK, particularly those effective against resistance mutations like G2032R and G1202R, showcases the power of this synthetic strategy.[7] Similarly, targeting Bruton's Tyrosine Kinase (BTK), a crucial enzyme in B-cell signaling, with irreversible inhibitors derived from a related 5-phenoxy-2-aminopyridine scaffold highlights the adaptability of this core structure for different binding modes.[8][12]

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for the rational design of sophisticated kinase inhibitors. Its constituent parts are perfectly suited to address the primary challenges of modern kinase drug discovery: achieving high-affinity hinge-binding, enabling extensive SAR exploration for potency and selectivity, and providing the flexibility to develop advanced inhibitors targeting distinct kinase conformations. The protocols and data presented herein provide a robust starting point for researchers and drug development professionals aiming to leverage this powerful scaffold in their discovery programs.

References

  • ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine.
  • National Institutes of Health (NIH). (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Retrieved from [Link]

  • PubMed. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Retrieved from [Link]

  • ChemRxiv. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Targeting dynamic ATP-binding site features allows discrimination between highly homologous protein kinases. Retrieved from [Link]

  • PubMed Central. (n.d.). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Retrieved from [Link]

  • PubMed. (2019). Targeting Dynamic ATP-Binding Site Features Allows Discrimination between Highly Homologous Protein Kinases. Retrieved from [Link]

  • MDPI. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Retrieved from [Link]

  • White Rose Research Online. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase.pdf. Retrieved from [Link]

  • PubMed. (2014). Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. Retrieved from [Link]

  • DTU Inside. (2013). FDA-approved small-molecule kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer and kinase inhibitors, benzopyrone derivatives. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). (5-Bromopyridin-2-yl)methanamine | CAS 173999-23-0. Retrieved from [Link]

  • Blue Ridge Institute for Medical Research. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. Retrieved from [Link]

  • PubMed. (2009). Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: development of potential substrate-specific ERK1/2 inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study. Retrieved from [Link]

  • ScienceDirect. (2025). Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update. Retrieved from [Link]

  • PubChem. (2026). 2-(5-Bromopyridin-2-yl)-1-morpholinoethanone. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. Retrieved from [Link]

Sources

Application Note: Laboratory-Scale Purification of 2-((5-Bromopyridin-2-yl)oxy)ethanamine via Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-((5-Bromopyridin-2-yl)oxy)ethanamine is a key intermediate in pharmaceutical research and drug development, valued for its bifunctional nature incorporating a bromopyridine moiety and a primary amine. The purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of biological assays. However, its purification presents challenges due to the presence of a basic primary amine, which can interact strongly with standard silica gel stationary phases, leading to poor peak shape, tailing, and potential yield loss. This application note provides a detailed protocol for the efficient laboratory-scale purification of this compound using flash column chromatography, addressing the specific challenges posed by its chemical structure.

Understanding the Purification Challenge: The Role of the Amine

The primary amine in the target molecule is basic and readily protonated. When using standard silica gel, which has acidic silanol groups (Si-OH) on its surface, strong acid-base interactions can occur.[1][2] This interaction leads to several chromatographic issues:

  • Peak Tailing: The analyte molecules that interact strongly with the silanol groups are retained longer than those that do not, resulting in asymmetric or tailing peaks.[1]

  • Irreversible Adsorption: In some cases, the interaction can be so strong that a portion of the compound becomes irreversibly adsorbed onto the silica, leading to reduced recovery and inaccurate yield calculations.[2]

  • Compound Degradation: The acidic nature of the silica surface can potentially degrade acid-sensitive compounds, although this is less common for simple amines.

To overcome these challenges, two primary strategies can be employed: neutralizing the acidic sites on the silica gel by using a basic modifier in the mobile phase or using a modified stationary phase, such as amine-functionalized silica.[3][4]

Chromatographic Method Development

Choice of Stationary Phase

For the purification of this compound, two main options for the stationary phase are considered:

  • Standard Silica Gel: This is the most common and cost-effective option. To mitigate the issues caused by the basicity of the analyte, a basic modifier must be added to the mobile phase.

  • Amine-Functionalized Silica Gel: This stationary phase has aminopropyl groups bonded to the silica surface, creating a less polar and basic environment.[3] This is often a better choice for the purification of basic compounds as it can prevent peak tailing and improve recovery without the need for mobile phase modifiers.[3][4]

For this application note, we will focus on a robust protocol using standard silica gel with a modified mobile phase, as this is the most accessible approach in many laboratories.

Mobile Phase Selection and Optimization

The selection of an appropriate mobile phase is critical for achieving good separation. A typical mobile phase for flash chromatography consists of a non-polar solvent and a more polar solvent. For a compound with the polarity of this compound, a common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane/methanol.

To counteract the acidic nature of the silica gel, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, should be added to the mobile phase.[2][5] A concentration of 0.5-2% (v/v) of triethylamine is typically sufficient to neutralize the active silanol sites and achieve symmetrical peak shapes.

The optimal solvent ratio should be determined by thin-layer chromatography (TLC) prior to performing the flash chromatography. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound to ensure good separation from impurities.[5]

Purification Workflow

The overall workflow for the purification of this compound is depicted in the following diagram:

Purification_Workflow cluster_prep Sample Preparation cluster_chromatography Flash Chromatography cluster_analysis Analysis & Final Product Crude_Sample Crude Reaction Mixture Dissolution Dissolve in Minimal Dichloromethane Crude_Sample->Dissolution Adsorption Adsorb onto Silica Gel (Dry Loading) Dissolution->Adsorption Column_Packing Pack Column with Silica Gel Slurry Sample_Loading Load Sample onto Column Column_Packing->Sample_Loading Elution Elute with Gradient (Hexane/EtOAc + 1% TEA) Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Evaporation Evaporate Solvent Pooling->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound.

Materials and Reagents
  • Crude this compound

  • Silica gel for flash chromatography (40-63 µm particle size)

  • Hexanes (or Heptane), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Triethylamine (TEA), reagent grade

  • Dichloromethane (DCM), HPLC grade

  • TLC plates (silica gel 60 F254)

  • Standard laboratory glassware

  • Flash chromatography system (manual or automated)

Step-by-Step Procedure
  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a series of solvent systems with increasing polarity (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc) containing 1% TEA.

    • Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate or ninhydrin for the amine).

    • Identify a solvent system that provides an Rf value of 0.2-0.3 for the target compound and good separation from major impurities.

  • Sample Preparation (Dry Loading):

    • Dissolve the entire crude sample (e.g., 1 g) in a minimal amount of dichloromethane.

    • Add 2-3 g of silica gel to the solution.

    • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. This is the dry-loaded sample.

  • Column Packing:

    • Choose a column size appropriate for the amount of crude material and silica gel (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight). For 1 g of crude, a 40 g silica column is a good starting point.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc with 1% TEA).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.

  • Chromatography and Fraction Collection:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with the initial mobile phase.

    • If a gradient elution is necessary based on TLC analysis, gradually increase the polarity of the mobile phase. A suggested gradient is from 5% to 50% EtOAc in Hexanes (with 1% TEA constant throughout) over 10-15 column volumes.

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions.

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

    • Determine the yield and assess the purity by appropriate analytical techniques (e.g., ¹H NMR, LC-MS).

Data Presentation

The following table summarizes the key parameters for the described purification protocol.

ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective choice for flash chromatography.
Mobile Phase A Hexanes (or Heptane)Non-polar component of the mobile phase.
Mobile Phase B Ethyl AcetatePolar component of the mobile phase.
Mobile Phase Modifier 1% Triethylamine (v/v)Neutralizes acidic silanol groups, preventing peak tailing.[2][5]
Elution Profile Gradient: 5% to 50% B in AAllows for the elution of a range of compounds with varying polarities.
Detection TLC with UV (254 nm) and stainingUV for the pyridine ring, staining for the amine functionality.
Target Rf (TLC) 0.2 - 0.3Optimal for good separation on a column.[5]
Loading Technique Dry LoadingOften provides better resolution than wet loading.[6]

Conclusion

The successful purification of this compound by flash chromatography hinges on effectively managing the basicity of the primary amine group. The protocol detailed in this application note, which utilizes a standard silica gel stationary phase with a triethylamine-modified mobile phase, provides a robust and accessible method for obtaining this valuable intermediate in high purity at the laboratory scale. For particularly challenging separations or to avoid the use of amine additives, employing an amine-functionalized silica column is a highly recommended alternative.[3][4]

References

  • CN104402805A - 2-bromopyridine synthesis method - Google P
  • (5-Bromopyridin-2-yl)methanamine | CAS 173999-23-0 | AMERICAN ELEMENTS ®. (URL: )
  • 2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine | ChemScene. (URL: )
  • Synthesis of 2-Amino-5-bromopyridine - ResearchG
  • 1112983-14-8|2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride - BLDpharm. (URL: )
  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (URL: [Link])

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. (URL: [Link])

  • Purification of ethoxyquin and its two oxidation products - PubMed. (URL: [Link])

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. (URL: [Link])

  • WO 2013/116075 A1 - Googleapis.com. (URL: )
  • Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine - Inter-Research Science Publisher. (URL: [Link])

  • Separation of Lichen Metabolites, Pyridine Derivatives, and Pyrimidine Bases Using Microbore, Reversed-phase LC | Journal of Chromatographic Science | Oxford Academic. (URL: [Link])

  • Successful Flash Chromatography - King Group. (URL: [Link])

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH. (URL: [Link])

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. (URL: [Link])

  • Column chromatography - Columbia University. (URL: [Link])

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (URL: [Link])

  • 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem. (URL: [Link])

Sources

recrystallization techniques for 2-((5-Bromopyridin-2-yl)oxy)ethanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Recrystallization of 2-((5-Bromopyridin-2-yl)oxy)ethanamine Derivatives

For researchers, scientists, and drug development professionals, the purity of a compound is paramount. Intermediates and final active pharmaceutical ingredients (APIs) must meet stringent purity criteria to ensure safety, efficacy, and reproducibility in downstream applications. The this compound scaffold is a key building block in the synthesis of various pharmacologically active agents. This guide provides a detailed exploration of recrystallization techniques tailored for the purification of its derivatives, moving beyond a simple list of steps to explain the causality behind experimental choices.

The Foundational Principle: Solubility Differentials

Recrystallization is a powerful purification technique for solid organic compounds that leverages differences in solubility. The core principle is that most compounds are more soluble in a hot solvent than in a cold one.[1][2] When an impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution, and then allowed to cool slowly, the decreasing solubility forces the desired compound to crystallize out of the solution.[3] Ideally, soluble impurities remain in the cold solvent (the "mother liquor"), while insoluble impurities can be removed beforehand by hot filtration.[4]

The formation of a crystal lattice is a highly specific process. As the solution cools, molecules of the desired compound preferentially deposit onto the growing crystal lattice, systematically excluding molecules that do not fit the lattice structure, i.e., impurities.[5] Slow cooling is crucial as it allows for the formation of large, well-defined crystals, which are generally purer than the small crystals that result from rapid cooling.[6]

Strategic Solvent Selection: The Key to Success

The choice of solvent is the most critical factor in a successful recrystallization.[6] An ideal solvent should exhibit the following characteristics[7][8]:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the boiling solvent.

  • Low Solvency at Low Temperatures: The compound should be sparingly or insoluble in the cold solvent to maximize recovery.

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out". A higher boiling point allows for a larger temperature differential, which can improve the yield.[8]

  • Inertness: The solvent must not react with the compound being purified.[7]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying step.[7]

  • Impurity Solubility: Impurities should either be highly soluble in the cold solvent (so they remain in the mother liquor) or completely insoluble in the hot solvent (so they can be filtered off).

For this compound derivatives, the molecule possesses several key functional groups: a pyridine ring, an ether linkage, and a primary amine. This combination imparts a degree of polarity. Therefore, solvents of moderate to high polarity, such as alcohols (ethanol, isopropanol) or solvent mixtures containing water, are often good starting points.[9] A systematic approach to solvent screening is highly recommended.

Protocol 1: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of the crude compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different potential solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise, starting with ~0.5 mL. Agitate the mixture. Observe if the compound dissolves readily at room temperature. If it does, that solvent is unsuitable as a single-solvent system because recovery will be poor.[8]

  • Heating: For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath to the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.

  • Observation: A suitable solvent is one that dissolves the compound when hot and forms an abundant quantity of crystals upon cooling.[8] Note the quality and quantity of the crystals. Reject solvents that result in no crystal formation or "oiling out."

Core Recrystallization Protocols

Based on the solvent screening, the appropriate recrystallization technique can be selected.

Protocol 2: Single-Solvent Recrystallization

This is the most straightforward method and should be used when a single solvent with a steep solubility curve for the target compound is identified.[10]

Methodology:

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a small amount of the selected solvent, just enough to create a slurry. Heat the flask on a hot plate with stirring.

  • Achieve Saturation: Add more hot solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated, which is essential for good recovery.[11] Adding excess solvent is a common error that leads to poor or no yield.[11]

  • Hot Filtration (If Necessary): If insoluble impurities are present (e.g., dust, inorganic salts) or if decolorizing carbon was used, perform a hot gravity filtration. This step is critical for removing impurities that do not dissolve in the hot solvent.[4] To prevent premature crystallization in the funnel, use a stemless or short-stemmed funnel, pre-heat the funnel and the receiving flask with hot solvent vapor, and keep the solution at or near its boiling point.[3]

  • Crystallization: Cover the flask with a watch glass to prevent solvent evaporation and contamination, and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is key to forming pure, large crystals.[6]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.[12] Using warm or excessive solvent will redissolve the product and reduce the yield.[11]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 3: Multi-Solvent Recrystallization

This technique is employed when no single solvent is ideal, but a pair of miscible solvents can be found where the compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent" or "co-solvent").[3]

Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (the one in which it is highly soluble).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" anti-solvent dropwise until the solution becomes faintly cloudy (turbid). This cloudiness indicates the point of saturation.[13]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol.

Common Solvent Pairs (Solvent/Anti-Solvent)
Ethanol / Water
Acetone / Water
Ethyl Acetate / Hexane
Toluene / Hexane
Dichloromethane / Hexane

Visualization of Workflows

To ensure clarity and reproducibility, the decision-making and procedural steps can be visualized.

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve check_insolubles Are Insoluble Impurities Present? dissolve->check_insolubles hot_filtration Perform Hot Gravity Filtration check_insolubles->hot_filtration Yes cool_solution Cool Solution Slowly to Room Temperature check_insolubles->cool_solution No hot_filtration->cool_solution ice_bath Chill in Ice-Water Bath cool_solution->ice_bath collect_crystals Collect Crystals via Vacuum Filtration ice_bath->collect_crystals wash_crystals Wash with Minimal Ice-Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end_product Pure Crystalline Product dry_crystals->end_product

Caption: General workflow for the recrystallization process.

Solvent_Selection_Logic Solvent Selection Decision Logic start Select Potential Solvent test_rt Test Solubility in Cold Solvent start->test_rt check_rt_sol Is it Soluble? test_rt->check_rt_sol reject_single Reject as Single Solvent. Consider as 'Good' Solvent in a Multi-Solvent System. check_rt_sol->reject_single Yes test_hot Test Solubility in Hot Solvent check_rt_sol->test_hot No check_hot_sol Is it Soluble? test_hot->check_hot_sol reject_poor Reject. Poor Solvent. Consider as 'Anti-Solvent' in a Multi-Solvent System. check_hot_sol->reject_poor No cool_and_check Cool Solution. Do Crystals Form? check_hot_sol->cool_and_check Yes check_crystals Abundant Crystals? cool_and_check->check_crystals accept Accept as Suitable Single Solvent check_crystals->accept Yes reject_yield Reject. Poor Yield. check_crystals->reject_yield No

Caption: Decision logic for selecting an appropriate recrystallization solvent.

Troubleshooting Common Issues

Problem Potential Cause(s) Solution(s)
Oiling Out The compound's melting point is below the solvent's boiling point; the solution is cooled too rapidly; impurities are depressing the melting point.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow to cool much more slowly. Consider switching to a lower-boiling point solvent.
No Crystals Form Too much solvent was used; the solution is supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Add a "seed" crystal of the pure compound. If still unsuccessful, boil off some solvent to re-concentrate the solution and cool again.[8]
Poor Crystal Recovery Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were washed with too much or warm solvent; premature crystallization during hot filtration.Ensure the minimum amount of boiling solvent is used. Ensure the solution is thoroughly chilled in an ice bath. Use only a minimal amount of ice-cold solvent for washing.[11] Ensure the filtration apparatus is pre-heated for hot filtration.[3]
Colored Product Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal (1-2% by weight) to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[3]

References

  • Recrystallization. (n.d.). Vedantu. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Single-solvent recrystallisation. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Recrystallization with dual solvent system? (2020). Sciencemadness.org. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Université de Genève. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Dominguez Hills. Retrieved from [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018). Sciencemadness.org. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Massachusetts. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • 8.6 - Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide. (2013). Google Patents.
  • Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Hot Filtration. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Hot Filtration. (2008). YouTube. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town, Department of Chemistry. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (1976). Journal of Chemical Education. Retrieved from [Link]

  • (5-Bromopyridin-2-yl)methanamine. (n.d.). American Elements. Retrieved from [Link]

  • Crystallization: Definition, Principle, Demonstration & Application. (n.d.). Aakash Institute. Retrieved from [Link]

  • Crystallization of Organic Compounds. (2002). Wiley. Retrieved from [Link]

Sources

Application Note: A Comprehensive Analytical Strategy for the Quality Control of 2-((5-Bromopyridin-2-yl)oxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Quality Control for a Key Pharmaceutical Intermediate

2-((5-Bromopyridin-2-yl)oxy)ethanamine is a substituted pyridine derivative that serves as a crucial building block or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a precursor to the final drug substance, its purity, identity, and overall quality profile have a direct and significant impact on the quality of the resulting API.[1] The presence of impurities, even in trace amounts, can lead to the formation of undesirable side products, reduce the yield of subsequent synthetic steps, and potentially introduce toxic components into the final drug product.[2][3]

Therefore, a robust and reliable analytical quality control (QC) strategy is not merely a regulatory requirement but a fundamental necessity to ensure the consistency, safety, and efficacy of the entire drug manufacturing process.[1] This application note provides a comprehensive framework of analytical methods and detailed protocols for the rigorous quality assessment of this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4]

The Quality Control Strategy: A Multi-faceted Approach

A successful QC strategy relies on employing a suite of orthogonal analytical techniques, each designed to assess a specific Critical Quality Attribute (CQA). CQAs are the physical, chemical, biological, or microbiological attributes that must be controlled to ensure the product quality.[5] For a chemical intermediate like this compound, the primary CQAs and the corresponding analytical methodologies are outlined below.

Table 1: Critical Quality Attributes (CQAs) and Recommended Analytical Methods
Critical Quality Attribute (CQA)Analytical MethodPurpose
Identity FTIR, ¹H NMR, ¹³C NMR, Mass SpectrometryConfirms the molecular structure is correct and consistent with the reference standard.
Purity & Impurities HPLC-UV (Primary), GC-MSQuantifies the main component and detects/quantifies process-related impurities and degradation products.
Assay HPLC-UVDetermines the exact content or potency of the substance.
Residual Solvents Headspace Gas Chromatography (GC-HS)Detects and quantifies volatile organic solvents remaining from the manufacturing process.
Water Content Karl Fischer TitrationMeasures the amount of water present, which can be critical for stability and reactivity.

The logical flow of this analytical strategy ensures that a batch of the intermediate is unequivocally identified before its purity and strength are quantitatively assessed.

QC_Workflow cluster_0 Batch Sample Receipt & Initial Checks cluster_1 Identification Tests cluster_2 Quantitative Purity & Assay cluster_3 Data Review & Disposition Sample Sample Receipt Appearance Appearance & Solubility Checks Sample->Appearance FTIR FTIR Spectroscopy Appearance->FTIR NMR NMR Spectroscopy FTIR->NMR MS Mass Spectrometry NMR->MS HPLC HPLC-UV for Assay & Impurities MS->HPLC GC_HS GC-HS for Residual Solvents HPLC->GC_HS KF Karl Fischer for Water GC_HS->KF Review Data Review vs. Specification KF->Review Decision Pass? Review->Decision Release Batch Release Decision->Release Yes Reject Batch Rejection / Investigation Decision->Reject No

Caption: Overall Quality Control workflow for this compound.

Detailed Methodologies and Protocols

As a Senior Application Scientist, the emphasis here is on the causality behind experimental choices. The methods are designed to be robust, specific, and validated according to ICH Q2(R1) guidelines.[6][7]

Identification Methods
  • Principle: FTIR is a rapid and non-destructive technique used to obtain a molecular "fingerprint".[8] It identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. The resulting spectrum should be compared to a qualified reference standard.

  • Protocol:

    • Sample Preparation: Prepare a potassium bromide (KBr) disc by intimately mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent pellet.[9] Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

    • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

    • Acceptance Criteria: The FTIR spectrum of the sample must exhibit major absorption bands at the same wavenumbers as a concurrently measured or historical reference standard. Key expected bands for this molecule would include N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C/C=N stretching (pyridine ring), C-O stretching (ether), and C-Br stretching.[10]

  • Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the precise structure and connectivity of atoms.[11] It is an unparalleled tool for unambiguous identification.

  • Protocol:

    • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Acceptance Criteria: The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum must be consistent with the assigned structure of this compound and the reference standard.[12] The ¹³C NMR spectrum must show the expected number of signals corresponding to the unique carbon atoms in the molecule.

  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing definitive confirmation of the molecular formula.[11]

  • Protocol:

    • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

    • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.[13]

    • Data Acquisition: Acquire the mass spectrum.

    • Acceptance Criteria: The spectrum must show a molecular ion (or pseudo-molecular ion, e.g., [M+H]⁺) corresponding to the calculated mass of the compound (C₇H₉BrN₂O). The characteristic isotopic pattern for a single bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) must be observed.

Assay and Impurity Determination by High-Performance Liquid Chromatography (HPLC)
  • Rationale: A single Reverse-Phase HPLC (RP-HPLC) method is the workhorse for both assay and purity analysis.[14][15] This approach is efficient and provides comprehensive data on the main component and related impurities in a single run. The method described here is a stability-indicating method, meaning it can separate the main peak from potential degradation products.[16]

HPLC_Workflow prep Mobile Phase & Sample Preparation sst System Suitability Test (SST) - Inject Reference Std (x5) prep->sst check Check SST Criteria (Tailing, Plates, %RSD) sst->check check->prep Fail analysis Inject Blank, Standard, and Sample Solutions check->analysis Pass process Integrate Chromatograms & Calculate Results analysis->process report Report Assay (%w/w) & Impurity Profile (%) process->report

Caption: Standard workflow for HPLC analysis, incorporating a self-validating SST check.

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmC18 stationary phase provides good retention and selectivity for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of the amine and sharp peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% BA gradient elution is necessary to elute any potential non-polar impurities while retaining early-eluting polar ones.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector UV-Vis Diode Array Detector (DAD)Set at a wavelength of maximum absorbance (e.g., ~270 nm, to be determined by UV scan) for sensitivity. DAD allows for peak purity analysis.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.
Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)Ensures sample is fully dissolved and compatible with the mobile phase to prevent peak distortion.
  • Solution Preparation:

    • Standard Solution (for Assay): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5 mL of this solution to 50 mL with diluent to get a final concentration of ~0.05 mg/mL.

    • Sample Solution: Prepare in the same manner as the Standard Solution, using the sample batch.

  • System Suitability Test (SST):

    • Before sample analysis, inject the Standard Solution five times.

    • The system is deemed suitable for use if it meets the criteria in Table 3. This is a critical self-validating step.[6]

  • Chromatographic Run:

    • Inject the diluent (as a blank), followed by the Standard Solution, and then the Sample Solution.

  • Calculations:

    • Assay (% w/w): Calculate using the external standard method, comparing the peak area of the main component in the sample to that in the standard.

    • Impurities (%): Use area normalization. The percentage of any single impurity is its peak area divided by the total area of all peaks, multiplied by 100. Apply appropriate relative response factors if known.

ParameterAcceptance LimitPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.
% RSD of Peak Areas ≤ 2.0% (from 5 replicate injections)Demonstrates the precision and reproducibility of the injector and system.
Residual Solvents by Headspace Gas Chromatography (GC-HS)
  • Principle: GC is the ideal technique for separating and quantifying volatile organic compounds (residual solvents) that may be left over from the synthesis and purification processes.[4] Using a headspace autosampler (HS) allows for the analysis of only the volatile components, avoiding contamination of the GC system with the non-volatile intermediate.

  • Protocol:

    • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add a high-boiling point solvent (e.g., Dimethyl Sulfoxide - DMSO) to dissolve the sample. Seal the vial.

    • Standard Preparation: Prepare a standard containing known concentrations of all potential residual solvents from the manufacturing process in the same diluent.

    • GC-HS Conditions:

      • Column: A polar column, such as a DB-624 or equivalent, is typically used for general solvent screening.

      • Temperatures: Inlet: ~200°C, Detector (FID): ~250°C.

      • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to elute all solvents.

      • Headspace Parameters: Vial Equilibration Temp: ~80°C, Equilibration Time: ~15 min.

    • Analysis & Calculation: Run the standard and sample vials. Identify and quantify any solvents present in the sample by comparing peak retention times and areas to the standard. Results are reported in parts per million (ppm) and compared against ICH Q3C limits.[4]

Conclusion: Ensuring Quality through Rigorous Science

The analytical methods detailed in this application note provide a robust framework for the comprehensive quality control of this compound. The orthogonal application of spectroscopic techniques for identity confirmation and chromatographic methods for quantitative assay and purity ensures that each batch meets the stringent requirements for use in pharmaceutical manufacturing. Adherence to these protocols, which incorporate self-validating system suitability tests and are grounded in ICH principles, provides high confidence in the quality, consistency, and safety of this critical intermediate.

References

  • Lustosa, I., et al. "An Overview of the Analytical Methods for Products Based on Clindamycin and Eco-efficiency Perspectives." Current Pharmaceutical Design. Available at: [Link]

  • IOSR Journal. "Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient." Available at: [Link]

  • Maslarska, V., et al. "Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH." Pharmacia. Available at: [Link]

  • International Council for Harmonisation (ICH). "Quality Guidelines." Available at: [Link]

  • PubMed. "Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry." Available at: [Link]

  • Pharmatech. "Five Key Elements of Pharmaceutical Intermediate Quality Control." Available at: [Link]

  • Kogawa, A.C., & Salgado, H.R.N. "Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals." Scholars Academic Journal of Pharmacy. Available at: [Link]

  • Chabrecek, P. "Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry." Journal of Validation Technology. Available at: [Link]

  • PubMed. "GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines." Available at: [Link]

  • ResearchGate. "FTIR spectra of 2-amino-5-methylpyridine and the complex." Available at: [Link]

  • ResearchGate. "5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide." Available at: [Link]

  • World Health Organization. "Quality control guidelines." Available at: [Link]

  • Lavanya, G., et al. "Analytical method validation: A brief review." International Journal of Research in Pharmaceutical and Nano Sciences. Available at: [Link]

  • Sahoo, S., et al. "FTIR and Raman Spectroscopic Investigations of a Norfloxacin/ Carbopol934 Polymeric Suspension." Journal of Young Pharmacists. Available at: [Link]

  • Cormica. "Understanding Impurity Analysis." Available at: [Link]

  • SINOPEG. "Pharmaceutical Intermediate Quality Standards: A Practical Guide." Available at: [Link]

  • ResearchGate. "Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH." Available at: [Link]

  • Royal Society of Chemistry. "Supporting Information for Deoxygenation of Amine N-Oxides." Available at: [Link]

  • Kumar, A., & Saini, V. "Analytical Method Validation: ICH and USP Perspectives." International Journal of Research and Review. Available at: [Link]

  • Yu, L.X. "How to Identify Critical Quality Attributes and Critical Process Parameters." FDA/PQRI Conference. Available at: [Link]

Sources

safe handling and storage procedures for 2-((5-Bromopyridin-2-yl)oxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and application of 2-((5-Bromopyridin-2-yl)oxy)ethanamine. As a bifunctional molecule featuring a bromopyridine core and a primary amine, this compound is a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. Due to its reactive nature and potential hazards, adherence to strict safety protocols is paramount. This guide synthesizes data from structurally related compounds to establish best practices for laboratory use, ensuring both personnel safety and experimental integrity.

Introduction: A Chemist's Perspective on this compound

This compound is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its structure incorporates three key features that drive its utility and dictate its handling requirements:

  • The Bromopyridine Moiety: The bromine atom on the pyridine ring serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the introduction of molecular complexity.

  • The Ether Linkage: This flexible linker positions the ethanamine side chain, influencing the compound's conformational properties and its ability to interact with biological targets.

  • The Primary Aliphatic Amine: A nucleophilic and basic center, the terminal amine is crucial for forming amides, sulfonamides, and other functional groups common in pharmacologically active molecules. It is often used to interact with key residues, such as the hinge region of kinases.

The compound's role as a precursor is exemplified in the development of potent receptor antagonists and other advanced pharmaceutical intermediates.[1] Given its dual functionality, understanding its reactivity is key to its successful application and safe management.

Hazard Identification and Risk Assessment

Table 1: Comparative Hazard Analysis of Structurally Related Compounds

CompoundCAS NumberHazard Statements (GHS)Key Findings
2-((5-Bromopyridin-2-yl)oxy)ethanol 212961-31-4H302, H315, H319, H335Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[2]
2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine 212961-35-8H302, H315, H319, H335Shares the same hazard profile as the ethanol analog, indicating the core bromopyridinyl-oxy-ethyl structure is the primary hazard driver.[3]
2-Amino-5-bromopyridine 1072-97-5H302, H315, H319, H335Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]
2-Bromopyridine 109-04-6H226, H301, H310, H315, H319, H335More severe hazards: Flammable, Toxic if swallowed, Fatal in contact with skin, skin/eye/respiratory irritant.[5]

Inferred Hazard Profile for this compound:

Based on the consistent data from its closest analogues, this compound should be treated as, at minimum:

  • Harmful if swallowed (Acute Toxicity, Oral - Category 4).

  • Causes skin irritation (Skin Corrosion/Irritation - Category 2). [4]

  • Causes serious eye irritation (Serious Eye Damage/Eye Irritation - Category 2A). [4]

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3). [4]

The presence of a primary amine may also introduce risks of sensitization. Chronic health effects have not been fully investigated for these compounds.[4] Therefore, minimizing exposure is the guiding principle.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6][7]

  • Safety Shower and Eyewash Station: Ensure immediate and unobstructed access to a safety shower and eyewash station.

Personal Protective Equipment (PPE): The Essential Barrier
  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles during procedures with a high risk of splashing.[6]

  • Skin Protection:

    • Gloves: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.[6]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a government-approved respirator with an appropriate cartridge for organic vapors should be used.[6]

Experimental Protocols

Protocol 4.1: Aliquoting and Solution Preparation

This protocol outlines the standard procedure for safely preparing a stock solution of the compound.

Causality: The primary goals are to prevent contamination of the bulk material and to minimize personnel exposure to the solid compound. Working under an inert atmosphere is recommended for long-term solution stability, as amines can be susceptible to oxidation.

  • Preparation:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8]

    • Assemble all necessary glassware (e.g., volumetric flask, beaker, funnel) and ensure it is clean and dry.

    • Place all materials, including a balance, spatulas, and solvent, inside the chemical fume hood.

  • Weighing and Transfer:

    • Don the appropriate PPE as described in Section 3.2.

    • Tare a clean, dry weighing vessel on the balance.

    • Carefully transfer the desired amount of the solid compound to the vessel. Avoid creating dust. If the compound is a low-density powder, handle it with extra care.

    • Record the exact mass.

  • Dissolution:

    • Place a funnel in the neck of the volumetric flask.

    • Carefully transfer the weighed solid into the flask.

    • Rinse the weighing vessel with a small amount of the chosen solvent (e.g., DMSO, DMF, or an appropriate reaction solvent) and transfer the rinsing to the flask to ensure a quantitative transfer.

    • Add approximately half of the final desired volume of solvent to the flask.

    • Gently swirl the flask to dissolve the solid. Sonication may be used to aid dissolution if necessary.[8]

    • Once fully dissolved, add the solvent to the calibration mark.

    • Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage:

    • Transfer the solution to a clearly labeled storage vial with a secure cap. The label should include the compound name, concentration, solvent, and date of preparation.

    • For long-term storage of solutions, storing at -20°C is recommended.[9]

Storage and Stability

Proper storage is critical to maintaining the purity and integrity of this compound.

  • Container: Keep the compound in its original, tightly sealed container.[10][11]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect the amine functionality from air and moisture.[10][12]

  • Temperature: For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended.[9][10] A cool, dark place away from direct sunlight is essential.[9]

  • Incompatibilities: Store away from strong oxidizing agents and acids.[7]

Logical Flow for Storage Protocol:

Caption: Workflow for accessing and storing the compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Table 2: First Aid Measures

Exposure RouteAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][13]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11][13]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, perform artificial respiration. Seek immediate medical attention.[4][11]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[5][11]
Spill Response Protocol
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[13]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste.[13]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste according to institutional and local regulations.[11]

Decision Tree for Spill Response:

SpillResponse Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Small LargeSpill Large Spill or Outside Containment Assess->LargeSpill Large PPE Don Appropriate PPE (Gloves, Goggles, etc.) SmallSpill->PPE Evacuate Evacuate Area LargeSpill->Evacuate Contain Contain with Inert Absorbent PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Clean Decontaminate Spill Area Collect->Clean Dispose Dispose as Hazardous Waste Clean->Dispose Alert Alert EH&S / Emergency Personnel Evacuate->Alert

Caption: Decision-making process for spill response.

References

  • AMERICAN ELEMENTS. (n.d.). (5-Bromopyridin-2-yl)methanamine. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Retrieved from [Link]

  • Semantic Scholar. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • Journal of Materials Chemistry A. (n.d.). Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance. Retrieved from [Link]

  • PubMed Central. (n.d.). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Retrieved from [Link]

Sources

investigation of 2-((5-Bromopyridin-2-yl)oxy)ethanamine reaction mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Introduction: The Strategic Importance of a Privileged Scaffold

2-((5-Bromopyridin-2-yl)oxy)ethanamine is more than a mere chemical intermediate; it is a highly valuable building block in modern medicinal chemistry. Its structure combines a halogenated pyridine ring with a flexible amino-ether side chain, features that are prevalent in a multitude of pharmacologically active agents. The pyridine core is a common bioisostere for phenyl rings, offering improved solubility and metabolic stability, while the bromo-substituent provides a reactive handle for further diversification through cross-coupling reactions. The amino-ether portion is crucial for establishing key interactions, such as hydrogen bonds, with biological targets. Its derivatives have been explored in the development of potent therapeutics, including dual endothelin receptor antagonists like Macitentan.[1][2]

A thorough understanding of the reaction mechanisms governing its synthesis is paramount. It allows for rational optimization of reaction conditions, minimization of impurities, and scalable, cost-effective production—critical factors in the drug development pipeline. This guide provides an in-depth analysis of the primary synthetic pathway, protocols for its investigation, and insights into interpreting the resulting data to build a complete mechanistic picture.

Section 1: The Core Synthesis - A Tale of Two Mechanisms

The formation of this compound is typically achieved by reacting a 2-halo-5-bromopyridine with 2-aminoethanol. While this may appear straightforward, the underlying mechanism is a nuanced example of nucleophilic substitution on an electron-deficient aromatic system.

The Dominant Pathway: Nucleophilic Aromatic Substitution (SNA_r)

The pyridine ring, being heteroaromatic and electron-deficient, is susceptible to attack by nucleophiles, particularly at the C2 and C4 positions. This reaction is not a classic S_N2 type, as seen in Williamson ether synthesis with alkyl halides, because the geometry of the aromatic ring prevents the necessary backside attack.[3][4] Instead, it proceeds via a two-step addition-elimination mechanism known as S_NAr.[5][6]

  • Causality of Reagent Selection: The synthesis begins with the deprotonation of 2-aminoethanol. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal. It irreversibly deprotonates the hydroxyl group to form the sodium ethanolamine alkoxide. This is a critical choice; using the alcohol directly would result in a much slower reaction, as the neutral hydroxyl group is a poor nucleophile. The resulting alkoxide is a potent nucleophile, ready to attack the electron-poor pyridine ring.

  • The Mechanistic Steps:

    • Nucleophilic Attack: The highly nucleophilic alkoxide oxygen attacks the C2 position of the 2-halo-5-bromopyridine. This step is typically the rate-determining step and results in the temporary disruption of the ring's aromaticity.

    • Formation of the Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the pyridine ring, primarily onto the electronegative nitrogen atom, which helps to stabilize this transient species.

    • Rearomatization: The complex rapidly collapses, ejecting the halide leaving group (e.g., Cl⁻ or Br⁻) and restoring the aromaticity of the pyridine ring to yield the final ether product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products R1 2-Halo-5-bromopyridine INT Meisenheimer Complex (Resonance Stabilized) R1->INT + Nu⁻ (Addition) R2 Sodium Ethanolamine Alkoxide (Nu⁻) R2->INT P1 This compound INT->P1 - X⁻ (Elimination) P2 Halide Salt (NaX)

Caption: Proposed S_NAr mechanism for the synthesis.

Potential Side Reactions

A self-validating protocol must account for potential impurities. In this synthesis, two primary side reactions could occur:

  • N-Alkylation: The primary amine of 2-aminoethanol is also nucleophilic. Although the alkoxide is a stronger nucleophile, under certain conditions (e.g., if deprotonation is incomplete), the amine could attack the pyridine ring, leading to an N-alkylated byproduct.

  • Reaction at C6: While attack at C2 is electronically favored, minor substitution at C6 could occur, leading to isomeric impurities.

The protocols outlined below are designed not only to favor the desired S_NAr pathway but also to detect and quantify any potential byproducts, thereby validating the reaction's selectivity.

Section 2: Experimental Protocols for Mechanistic Investigation

This section provides detailed methodologies for synthesizing the target compound and investigating the reaction kinetics and product distribution.

Protocol 1: Synthesis of this compound

This protocol details a robust method for the synthesis, purification, and validation of the title compound.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
2,5-Dibromopyridine≥98%Sigma-AldrichCan be substituted with 5-bromo-2-chloropyridine.
2-Aminoethanol≥99%Acros OrganicsKeep dry.
Sodium Hydride (NaH)60% dispersion in oilSigma-AldrichHighly reactive. Handle under inert gas.
Anhydrous Tetrahydrofuran (THF)DriSolv™ GradeEMD MilliporeEssential for preventing quenching of NaH.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated NaCl Solution (Brine)N/ALab PreparedFor aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)N/ALab PreparedFor drying organic layer.

2.2. Step-by-Step Synthesis Procedure

  • Justification: This procedure uses an inert atmosphere and anhydrous solvent to ensure the highly reactive sodium hydride is not quenched by atmospheric moisture or water in the solvent, which would prevent the formation of the necessary alkoxide nucleophile.

  • Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.

  • Alkoxide Formation:

    • To the flask, add 2-aminoethanol (1.1 equivalents) and anhydrous THF (approx. 0.5 M relative to the limiting reagent).

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (1.2 equivalents) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • S_NAr Reaction:

    • Dissolve 2,5-dibromopyridine (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the stirred alkoxide suspension at room temperature over 20 minutes.

    • Heat the reaction mixture to 60 °C and monitor its progress using TLC or LC-MS (see Protocol 2). The reaction is typically complete within 4-6 hours.

  • Workup and Extraction:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully quench the reaction by adding deionized water dropwise to destroy any excess NaH.

    • Add more water to dissolve the salts, then transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil/solid via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.

    • Combine the pure fractions and remove the solvent in vacuo to obtain the final product.

2.3. Product Characterization

  • Validation Step: The identity and purity of the final compound must be confirmed.

Analysis MethodExpected Result
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.18 (d, 1H, Ar-H), ~7.65 (dd, 1H, Ar-H), ~6.65 (d, 1H, Ar-H), ~4.35 (t, 2H, -OCH₂-), ~3.10 (t, 2H, -CH₂NH₂), ~1.50 (br s, 2H, -NH₂). Chemical shifts are approximate and can vary.[7]
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~163.0 (C-O), ~148.0 (Ar-CH), ~141.5 (Ar-CH), ~113.0 (Ar-C-Br), ~112.0 (Ar-CH), ~68.0 (-OCH₂-), ~41.0 (-CH₂NH₂).
Mass Spec (ESI+) Expected [M+H]⁺ for C₇H₉BrN₂O at m/z 217.0/219.0 (isotopic pattern for Bromine).
Purity (HPLC) ≥98% purity is expected after chromatography.[8]
Protocol 2: Reaction Monitoring for Kinetic and Mechanistic Insights
  • Expertise-Driven Approach: Simply running the reaction to completion is insufficient for a mechanistic study. Monitoring the disappearance of reactants and the appearance of products over time provides kinetic data, which is crucial for understanding the reaction order and rate-determining step. HPLC is the preferred method due to its high resolution and sensitivity.[8][9]

2.4. Step-by-Step Monitoring Procedure

  • Setup: Begin the synthesis as described in Protocol 1.

  • Time Zero (t=0) Sample: Immediately after adding the 2,5-dibromopyridine solution (before heating), withdraw a ~50 µL aliquot from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing 1 mL of a known solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This stops the reaction and prepares the sample for analysis.

  • Time-Course Sampling: Start heating the reaction. Withdraw and quench aliquots at regular intervals (e.g., t = 15, 30, 60, 120, 180, 240 minutes).

  • HPLC Analysis: Analyze the quenched samples by a validated HPLC method. A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% TFA) is typically effective for separating the polar starting materials from the more nonpolar product.[8]

  • Data Analysis:

    • Generate calibration curves for the starting material and product to ensure quantitative analysis.

    • Plot the concentration (or peak area) of the starting material and product versus time.

    • This data can be used to determine the reaction rate and order, providing evidence for the proposed S_NAr mechanism. The rate should be dependent on the concentration of both the pyridine substrate and the alkoxide.

Caption: Workflow for kinetic analysis via HPLC monitoring.

Section 3: Data Interpretation and Advanced Analysis

The data gathered from the above protocols allows for a deep dive into the reaction mechanism.

  • Kinetic Data: If the reaction follows the S_NAr mechanism, the rate law is expected to be second order: Rate = k[2,5-dibromopyridine][2-aminoethanol alkoxide]. The data from Protocol 2 can be used to confirm this.

  • Byproduct Identification: During HPLC analysis, any significant unknown peaks should be investigated. LC-MS analysis of the reaction mixture can provide the molecular weight of these impurities. If a peak corresponding to the N-alkylated product is found, it confirms this side reaction is occurring. This information can then be used to further optimize the reaction (e.g., by ensuring complete deprotonation with a slight excess of NaH) to improve selectivity.

References

  • CN104402805A - 2-bromopyridine synthesis method. Google Patents.

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine . PMC - NIH.

  • 2-[(5-bromopyridin-3-yl)oxy]ethan-1-ol . PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-(5-bromopyridin-3-yl_oxy_ethan-1-ol]([Link]

  • Synthesis of 2-Amino-5-bromopyridine . ResearchGate.

  • Williamson Ether Synthesis . ChemTalk.

  • Williamson Ether Synthesis reaction . BYJU'S.

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles . ACS Omega.

  • How to do Williamson ether synthesis while I have tertiary amine in my compound . Quora.

  • 2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine . ChemScene.

  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist . PubMed.

  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist . PubMed.

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols . The Journal of Organic Chemistry.

  • The Williamson Ether Synthesis . Master Organic Chemistry.

  • ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry.

  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating . Arkivoc.

  • Williamson ether synthesis . Wikipedia.

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist . ResearchGate.

  • HPLC Methods for analysis of Pyridine . HELIX Chromatography.

  • Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes . ResearchGate.

  • Pyridine Synthesis: Cliff Notes . Baran Lab, Scripps Research.

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists . PubMed.

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions . NIH.

  • Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide . PMC - NIH.

  • Synthesis, molecular structure, spectroscopic and theoretical studies on E-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol . ResearchGate.

  • 2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide . Benchchem.

  • Small Molecule Development Analytical Methods for Faster Time to Market . Hovione.

  • Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide . Benchchem.

  • nucleophilic aromatic substitutions . YouTube.

  • Pyridine synthesis . Organic Chemistry Portal.

Sources

Application Notes & Protocols: High-Throughput Screening Assays for 2-((5-Bromopyridin-2-yl)oxy)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of the Bromopyridine Scaffold

The 2-((5-Bromopyridin-2-yl)oxy)ethanamine scaffold represents a privileged chemical structure in modern drug discovery. Pyridine derivatives are integral to numerous approved therapeutics and clinical candidates, valued for their versatile chemical properties and ability to form key interactions with a wide array of biological targets.[1][2][3] The inclusion of a bromo-substituent can enhance binding affinity through halogen bonding, while the flexible oxyethanamine side chain allows for probing various pockets within a target's active or allosteric sites.[4]

Given this chemical versatility, derivatives of this scaffold are frequently screened against major target classes, including G-Protein Coupled Receptors (GPCRs) and protein kinases. High-Throughput Screening (HTS) is the cornerstone of this initial exploration, enabling the rapid evaluation of thousands to millions of compounds to identify "hits"—molecules that modulate the target's activity in a desired manner.[5][6]

This guide provides an in-depth, experience-driven framework for developing, validating, and executing robust HTS assays for this compound class. We will detail two distinct, field-proven HTS methodologies: a biochemical Fluorescence Polarization (FP) assay for kinase inhibition and a cell-based AlphaScreen® assay for monitoring GPCR-mediated cAMP signaling. The causality behind each protocol step is explained to empower researchers to adapt these methods to their specific targets and research goals.

The HTS Workflow: A Self-Validating Funnel Approach

The primary objective of HTS is not to find a drug, but to efficiently and reproducibly identify qualified "hits" for further optimization in the drug discovery pipeline.[5][7] A successful HTS campaign is built on a foundation of meticulous assay development and validation. The process is a funnel, starting broad and progressively narrowing down to the most promising candidates.

The quality and reliability of an HTS assay are quantified by the Z'-factor, a statistical parameter that reflects the separation between positive and negative controls. An assay with a Z'-factor greater than 0.5 is considered robust and suitable for a full-scale screening campaign.[8]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification AssayDev Assay Development (Target, Reagents, Buffer) Miniaturization Miniaturization (e.g., 96 to 384-well) AssayDev->Miniaturization DryRun Dry Run (Controls Only) Calculate Z'-Factor > 0.5 Miniaturization->DryRun Pilot Pilot Screen (~2,000 Compounds) DryRun->Pilot HTS Full HTS Campaign (Entire Compound Library) Pilot->HTS Proceed if Z' > 0.5 DataAnalysis Data Analysis (Normalization, Hit Selection) HTS->DataAnalysis HitConfirm Hit Confirmation (Re-test from Primary Assay) DataAnalysis->HitConfirm DoseResponse Dose-Response (IC50/EC50 Determination) HitConfirm->DoseResponse FollowUp Secondary Assays & Structure-Activity Relationship (SAR) DoseResponse->FollowUp Advance Confirmed Hits

Caption: General workflow for an HTS campaign.

Protocol 1: Fluorescence Polarization (FP) Assay for Protein Kinase Inhibition

Expertise & Causality: Why FP for Kinase Screening?

Fluorescence Polarization is a homogenous biochemical assay ideal for monitoring molecular binding events in real-time.[9][10] It is particularly well-suited for competitive binding assays, a common format for screening kinase inhibitors.

The Principle: The assay relies on the difference in the rotational speed of a small, fluorescently-labeled molecule (a "tracer") when it is free in solution versus when it is bound to a much larger protein (the kinase).

  • Free Tracer: Rotates rapidly, causing significant depolarization of emitted light when excited with polarized light. The result is a low FP signal .

  • Bound Tracer: The tracer-kinase complex tumbles much more slowly in solution. This retains the polarization of the light, resulting in a high FP signal .

  • Inhibition: A test compound that binds to the kinase's active site will displace the tracer. The released tracer resumes rapid rotation, causing the signal to revert to a low FP state .

This method is favored in HTS for its simplicity (mix-and-read format), high signal-to-noise ratio, and adaptability to automation.[5]

FP_Principle cluster_low_FP Low FP Signal cluster_high_FP High FP Signal cluster_inhibited_FP Low FP Signal (Inhibition) FreeTracer Free Tracer Rotates Rapidly Kinase Kinase BoundComplex Tracer-Kinase Complex Rotates Slowly Kinase->BoundComplex InhibitedKinase Inhibited Kinase BoundComplex->InhibitedKinase Inhibitor Competes FreeTracer_copy Tracer FreeTracer_copy->Kinase Binds Inhibitor Inhibitor (Test Compound) Inhibitor->InhibitedKinase DisplacedTracer Displaced Tracer Rotates Rapidly InhibitedKinase->DisplacedTracer Releases

Caption: Principle of the competitive FP assay.

Detailed Protocol: FP-Based Kinase HTS

This protocol is designed for a 384-well microplate format. All reagent additions should be performed using automated liquid handlers for consistency.

Materials:

  • Assay Plate: Black, low-volume, non-binding surface 384-well plates (e.g., Corning 3676).

  • Kinase: Purified, recombinant protein kinase of interest.

  • Tracer: A fluorescently-labeled small molecule known to bind the kinase active site (e.g., fluorescein-labeled staurosporine analog).

  • Assay Buffer: E.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Buffer composition is critical and must be optimized for kinase stability and activity.

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

  • Controls: A known potent inhibitor (Positive Control) and DMSO vehicle (Negative Control).

  • Plate Reader: Equipped with polarization filters for the tracer's excitation/emission wavelengths (e.g., 485 nm excitation, 535 nm emission for fluorescein).[11]

Step-by-Step Methodology:

  • Compound Plating (Nanoliter Dispensing):

    • Dispense 50 nL of test compounds, positive control, or DMSO into the wells of the 384-well assay plate. This is typically done from a higher concentration source plate. The final concentration of test compounds in the assay is typically 10 µM.

    • Causality: Nanoliter dispensing minimizes the final DMSO concentration in the assay (typically ≤ 0.5%), preventing solvent effects that could denature the kinase or interfere with binding.[12]

  • Kinase Addition:

    • Add 10 µL of the kinase solution (e.g., 2X final concentration) in assay buffer to all wells.

    • Causality: The kinase concentration should be optimized to be near the Kd of the tracer to ensure a sensitive competition assay. Pre-incubating the kinase with the test compounds for a period (e.g., 15-30 minutes) allows for binding equilibrium to be reached, which is crucial for identifying slow-binding inhibitors.

  • Tracer Addition & Incubation:

    • Add 10 µL of the tracer solution (2X final concentration) in assay buffer to all wells. The final assay volume is now 20 µL.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Causality: The incubation period allows the binding reaction to reach equilibrium after the addition of the tracer. Protecting the plate from light is essential to prevent photobleaching of the fluorophore.

  • Signal Detection:

    • Centrifuge the plate briefly (e.g., 1 min at 1,000 rpm) to remove any air bubbles.

    • Read the plate on a fluorescence polarization-capable plate reader. Measure both the parallel and perpendicular fluorescence intensity. The instrument software will calculate the millipolarization (mP) value for each well.

Data Analysis & Interpretation
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (mP_sample - mP_pos) / (mP_neg - mP_pos))

    • mP_sample: mP value from a well with a test compound.

    • mP_pos: Average mP value from positive control wells (e.g., known inhibitor).

    • mP_neg: Average mP value from negative control wells (e.g., DMSO).

  • Determine Z'-Factor for Assay Validation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Avg_pos - Avg_neg|

    • SD: Standard Deviation

    • Avg: Average

    • A Z' > 0.5 indicates excellent assay quality.[8]

Representative Data Summary
Compound IDStructure (Simplified)% Inhibition @ 10 µMIC₅₀ (µM)
BPEA-001This compound8.2> 50
BPEA-078BPEA core + Phenylacetamide92.50.45
BPEA-112BPEA core + Cyclohexylamide75.12.1
BPEA-154BPEA core + Thiopheneacetamide98.30.12
Control-InhibitorStaurosporine99.80.05

Protocol 2: AlphaScreen® Assay for GPCR Modulation (cAMP Detection)

Expertise & Causality: Why AlphaScreen for Cell-Based GPCR Assays?

Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels via Gs (stimulatory) or Gi (inhibitory) proteins.[13][14] The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology perfect for quantifying cAMP in cell lysates in a high-throughput format.[15]

The Principle: This is a competitive immunoassay.

  • Components: The assay uses two types of hydrogel-coated beads: Donor beads (conjugated to streptavidin) and Acceptor beads (conjugated to an anti-cAMP antibody). A biotinylated cAMP molecule ("tracer") is also included.

  • No Cellular cAMP (Basal State): The biotin-cAMP tracer binds to the anti-cAMP Acceptor bead. The streptavidin Donor bead binds to the biotin. This brings the Donor and Acceptor beads into close proximity (~200 nm).[16]

  • Signal Generation: Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a cascade of energy transfer that results in a strong light emission at 520-620 nm. This is a high AlphaScreen signal .[15]

  • Cellular cAMP Present (Stimulated State): If a GPCR is activated (e.g., by an agonist test compound) and produces cAMP, this cellular cAMP competes with the biotin-cAMP tracer for binding to the Acceptor bead. This competition prevents the Donor and Acceptor beads from coming into proximity. The singlet oxygen from the Donor bead dissipates before it can reach an Acceptor bead, resulting in a low AlphaScreen signal .[17][18]

AlphaScreen_Principle cluster_pathway Cellular Signaling cluster_assay AlphaScreen Detection cluster_high High Signal (No Cellular cAMP) cluster_low Low Signal (Cellular cAMP Present) Agonist Agonist (Test Compound) GPCR Gs-Coupled GPCR Agonist->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP Cellular cAMP AC->cAMP Produces ATP ATP ATP->AC Donor Donor Bead (Streptavidin) Acceptor Acceptor Bead (Anti-cAMP Ab) Biotin_cAMP Biotin-cAMP (Tracer) Donor_H Donor_H Biotin_cAMP_H Biotin_cAMP_H Donor_H->Biotin_cAMP_H Binds Biotin Acceptor_H Acceptor_H Biotin_cAMP_H->Acceptor_H Binds Ab Signal_H High Light Output cAMP_L Cellular cAMP Acceptor_L Acceptor_L cAMP_L->Acceptor_L Competes for Ab Donor_L Donor_L Biotin_cAMP_L Biotin_cAMP_L Signal_L Low Light Output

Sources

scale-up considerations for the synthesis of 2-((5-Bromopyridin-2-yl)oxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Scalable Synthesis of 2-((5-Bromopyridin-2-yl)oxy)ethanamine

Abstract

This compound is a valuable bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active molecules. Transitioning its synthesis from laboratory scale to pilot or manufacturing scale presents significant challenges related to safety, efficiency, impurity control, and cost-effectiveness. This document provides a comprehensive guide for the scale-up of this synthesis, detailing a robust protocol based on a nucleophilic aromatic substitution (SNAr) pathway. We will explore critical process parameters, from reagent selection and thermal management to scalable work-up and purification strategies, ensuring a safe, reproducible, and economically viable process.

Introduction and Synthetic Strategy

The target molecule features an aryloxy-ethylamine moiety, a common pharmacophore. The synthetic approach hinges on the formation of the ether bond between the 5-bromo-2-hydroxypyridine equivalent and an ethanolamine synthon. While several routes are conceivable, the most industrially viable approach is the reaction of a highly reactive 2,5-dihalopyridine with a protected ethanolamine, followed by deprotection. This strategy avoids the direct use of 2-hydroxy-5-bromopyridine, which can exhibit unfavorable tautomerization and reactivity.

Our selected pathway involves the reaction of 2,5-dibromopyridine with N-Boc-ethanolamine via a Williamson-type ether synthesis, which in the context of an electron-deficient aromatic ring, proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] The use of 2,5-dibromopyridine is advantageous due to the high reactivity of the C2-position towards nucleophilic attack, and its commercial availability. The Boc-protecting group on ethanolamine is crucial at scale to prevent N-alkylation of the amine, a common side reaction that complicates purification.

Reaction Scheme & Mechanism

The overall two-step synthesis is outlined below. The key ether formation step is followed by an acid-mediated deprotection of the Boc group.

Caption: Overall two-step synthetic route.

The mechanism for the key SNAr step involves the formation of a highly reactive alkoxide from N-Boc-ethanolamine using a strong base like sodium hydride (NaH). This nucleophile then attacks the electron-deficient C2 position of the pyridine ring, forming a temporary, negatively charged Meisenheimer complex, which subsequently collapses by expelling the bromide leaving group to yield the stable ether product.[1]

Laboratory-Scale Synthesis Protocol (Proof of Concept)

This protocol establishes the reaction conditions and product profile on a small scale, providing the baseline for process development.

Materials and Reagents
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
N-Boc-ethanolamine161.224.03 g25.01.1
Sodium Hydride (60% disp.)40.001.10 g27.51.2
2,5-Dibromopyridine236.895.38 g22.71.0
N,N-Dimethylformamide (DMF)-50 mL--
Hydrochloric Acid (4M in Dioxane)-25 mL100~4.4
Ethyl Acetate-200 mL--
Saturated NaHCO₃ (aq)-100 mL--
Brine-50 mL--
Step-by-Step Procedure

Step 1: Ether Formation (SNAr)

  • To a dry 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.10 g, 27.5 mmol).

  • Add anhydrous DMF (30 mL) and cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of N-Boc-ethanolamine (4.03 g, 25.0 mmol) in DMF (20 mL) dropwise over 20 minutes, maintaining the internal temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to ensure complete alkoxide formation.

  • Add a solution of 2,5-dibromopyridine (5.38 g, 22.7 mmol) in DMF (10 mL) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 4 hours. Monitor reaction completion by TLC or LC-MS.

  • Cool the reaction to room temperature and cautiously quench by the slow addition of water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the crude intermediate in ethyl acetate (20 mL).

  • Add 4M HCl in dioxane (25 mL, 100 mmol) and stir at room temperature for 2 hours.

  • A precipitate (the HCl salt of the product) will form. Collect the solid by filtration.

  • To obtain the free base, suspend the salt in water (50 mL) and basify to pH > 10 with 2M NaOH.

  • Extract the free base with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography (Silica gel, gradient elution with 0-10% methanol in dichloromethane) to afford this compound as a pale yellow oil. (Expected Yield: ~70-80%).

Scale-Up Considerations and Process Optimization

Transitioning the laboratory protocol to a pilot plant scale requires a systematic evaluation of each process step to enhance safety, efficiency, and robustness.

G cluster_0 Lab Scale (g) cluster_1 Process Development & HAZOP cluster_2 Pilot Scale (kg) lab_reagents Reagent Selection (DMF, NaH, Chromatography) dev_base Base Selection (KOtBu vs. NaH, Carbonates) lab_reagents->dev_base lab_protocol Bench Protocol (Glassware, Manual Addition) dev_solvent Solvent Screening (DMSO, NMP vs. DMF) lab_protocol->dev_solvent lab_safety Hazard Assessment (Small Scale Quench) dev_thermal Thermal Safety (Calorimetry, Exotherm Control) lab_safety->dev_thermal pilot_protocol Pilot Batch Record (Jacketed Reactor, Dosing Pumps) dev_solvent->pilot_protocol dev_base->pilot_protocol pilot_cpp Define Critical Parameters (CPP) (Temp, Addition Rate, Time) dev_thermal->pilot_cpp dev_workup Workup & Isolation (Crystallization vs. Chromatography) pilot_isolation Scalable Isolation (Salt Formation, Filtration) dev_workup->pilot_isolation dev_impurity Impurity Profiling (HPLC, Side-Reaction Control) dev_impurity->pilot_protocol

Caption: Workflow for process development and scale-up.

Reagent and Solvent Selection
  • Base: Sodium hydride (NaH) is highly effective but poses significant safety risks on a large scale due to its pyrophoric nature and the evolution of hydrogen gas.[3] Potassium tert-butoxide (KOtBu) is a viable, non-pyrophoric alternative that can be handled more safely as a solution in THF or as a solid.

  • Solvent: While DMF is an excellent solvent for this reaction, its high boiling point, toxicity, and potential for runaway reactions (especially with strong bases at elevated temperatures) make it less ideal for scale-up. Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) are common process solvents that can be considered, though they also have high boiling points. A thorough risk assessment is necessary for any of these choices.[4]

  • Starting Material: Sourcing 2,5-dibromopyridine from a reputable supplier with a consistent quality profile is critical to avoid process variability.

Thermal Management and Safety

The deprotonation of N-Boc-ethanolamine with a strong base is highly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[5]

  • Calorimetry: Reaction calorimetry (e.g., using a RC1 calorimeter) should be performed to quantify the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR). This data is essential for designing adequate cooling capacity and safe addition profiles.

  • Controlled Addition: The base or the alcohol solution must be added at a controlled rate to manage the exotherm. Using a dosing pump linked to an internal temperature probe is standard practice in a pilot plant. The reaction should be designed so that the accumulation of unreacted reagents is minimized.

Work-up and Product Isolation

Aqueous quenching of reactive reagents like NaH or KOtBu on a large scale can be hazardous if not properly controlled. A reverse quench (adding the reaction mixture to the quench solution) is often safer.

Chromatographic purification is not economically feasible for multi-kilogram production. The process should be redeveloped to isolate the product via crystallization.

  • Intermediate Isolation: The Boc-protected intermediate may be isolated as a solid by crystallization from a suitable solvent system (e.g., isopropanol/water), which significantly improves its purity before the deprotection step.

  • Final Product Isolation: The final product, being an amine, is ideally isolated as a stable, crystalline salt (e.g., hydrochloride or hydrobromide). This avoids handling the often-oily free base and provides a product with a well-defined melting point and improved stability. The salt can be precipitated directly from the deprotection reaction or by adding a solution of the acid (e.g., HCl in isopropanol) to the free base in a suitable solvent.

Pilot-Scale Synthesis Protocol (1 kg Scale)

This protocol incorporates the scale-up considerations for a robust and safe process in a pilot plant setting.

Critical Process Parameters (CPPs)
ParameterTargetRangeJustification
Step 1: Alkoxide Formation
Internal Temperature0 °C-5 to 5 °CControls exotherm, prevents base degradation.
Reagent Addition Time> 1 hour1 - 2 hoursEnsures heat removal capacity is not exceeded.
Step 1: SNAr Reaction
Reaction Temperature65 °C60 - 70 °CEnsures reasonable reaction rate without significant side product formation.
Reaction Time4 hours3 - 5 hoursTime to reach >98% conversion by in-process control (IPC).
Step 2: Deprotection
Reaction Temperature25 °C20 - 30 °CControls exotherm from acid-base neutralization and gas evolution.
Crystallization Temperature5 °C0 - 10 °CMaximizes yield of the product salt.
Pilot Plant Procedure

Equipment: 50 L glass-lined reactor, 20 L addition vessel, condenser, temperature probe, nitrogen inlet, filtration unit (e.g., Nutsche filter).

Step 1: Synthesis of Boc-protected Intermediate

  • Charge the 50 L reactor with 2,5-dibromopyridine (2.37 kg, 10.0 mol) and DMSO (15 L).

  • In the 20 L addition vessel, prepare a solution of N-Boc-ethanolamine (1.77 kg, 11.0 mol) in DMSO (5 L).

  • Charge a separate, dry vessel with a solution of Potassium tert-butoxide in THF (1M, 12.0 L, 12.0 mol) and cool to 0 °C.

  • Slowly add the N-Boc-ethanolamine solution to the KOtBu solution, maintaining the temperature below 10 °C.

  • Transfer the resulting potassium alkoxide slurry to the 20 L addition vessel.

  • Heat the reactor containing the 2,5-dibromopyridine solution to 60 °C.

  • Add the alkoxide solution from the addition vessel to the reactor over 2 hours, maintaining the internal temperature between 60-70 °C.

  • Stir at 65 °C for an additional 2 hours. Monitor for completion via HPLC.

  • Cool the reaction mixture to 20 °C. Slowly add water (20 L), keeping the temperature below 30 °C.

  • Stir for 1 hour to precipitate the crude Boc-protected intermediate.

  • Filter the solid, wash with water (2 x 5 L), and dry under vacuum at 50 °C.

Step 2: Deprotection and Salt Formation

  • Charge the 50 L reactor with the dried intermediate and isopropanol (20 L).

  • Cool the slurry to 15 °C.

  • Slowly add a solution of 5-6 M HCl in Isopropanol (~5.0 L, ~25 mol) over 1 hour, maintaining the temperature below 30 °C (Note: Gas evolution).

  • Stir the resulting slurry at room temperature for 3 hours.

  • Cool the slurry to 5 °C and stir for 1 hour.

  • Filter the solid product (this compound hydrochloride).

  • Wash the filter cake with cold isopropanol (2 x 3 L).

  • Dry the product in a vacuum oven at 50 °C to a constant weight. (Expected Yield: >85% over two steps).

Conclusion

The successful scale-up of this compound synthesis was achieved by transitioning from a lab-scale procedure reliant on hazardous reagents and non-scalable purification to a robust pilot-scale process. Key modifications included substituting sodium hydride with potassium tert-butoxide, replacing chromatographic purification with crystallization of both the intermediate and the final product as a stable hydrochloride salt, and implementing strict thermal controls based on process safety data. This optimized protocol provides a safe, efficient, and economically viable pathway for the large-scale production of this important pharmaceutical intermediate.

References

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]

  • Google Patents. CN104402805A - 2-bromopyridine synthesis method.
  • ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • ACS Publications. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Available at: [Link]

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]

  • ResearchGate. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Available at: [Link]

  • Google Patents. CN106632014A - Preparation of 2-amino-5-chloropyridine.
  • Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. Available at: [Link]

  • Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • ResearchGate. An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Available at: [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. Available at: [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available at: [Link]

Sources

Application Notes and Protocols: Protecting Group Strategies for the Synthesis of 2-((5-Bromopyridin-2-yl)oxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-((5-Bromopyridin-2-yl)oxy)ethanamine and the Imperative for Protecting Group Chemistry

This compound is a valuable bifunctional building block in medicinal chemistry and drug development. Its structure incorporates a pyridyl ether motif, common in pharmacologically active compounds, and a primary amine that serves as a versatile handle for further molecular elaboration. The 5-bromo substituent provides a key site for cross-coupling reactions, enabling the synthesis of diverse compound libraries. The successful synthesis of this intermediate hinges on a critical strategic decision: the selection and implementation of an appropriate protecting group for the nucleophilic amino functionality of the ethanolamine precursor. Without protection, the amine can compete with the hydroxyl group in the desired etherification reaction and undergo other undesired side reactions.

This comprehensive guide provides an in-depth analysis of various protecting group strategies for the synthesis of this compound. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and offer a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Synthetic Blueprint: Navigating the Pathway to this compound

The synthesis of the target molecule can be conceptually dissected into three key stages:

  • Protection of Ethanolamine: The primary amino group of ethanolamine is masked with a suitable protecting group to prevent its interference in the subsequent C-O bond formation.

  • Ether Formation: The protected amino alcohol is coupled with a suitable 5-bromopyridine precursor to form the desired ether linkage.

  • Deprotection: The protecting group is selectively removed to unveil the primary amine of the final product.

The choice of protecting group profoundly influences the conditions required for each of these stages. We will consider three robust and widely used amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and phthalimide.

G cluster_0 Overall Synthetic Strategy Start Ethanolamine Protection Protection of Amino Group Start->Protection Protected_Ethanolamine Protected Ethanolamine Protection->Protected_Ethanolamine Ether_Formation Ether Formation with 5-Bromo-2-halopyridine or 5-Bromo-2-hydroxypyridine Protected_Ethanolamine->Ether_Formation Protected_Product Protected This compound Ether_Formation->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Comparative Analysis of Amine Protecting Groups

The selection of a protecting group is a critical decision that impacts the overall efficiency and feasibility of the synthetic route. The ideal protecting group should be easy to introduce in high yield, stable to the conditions of the subsequent reaction steps, and readily removable under mild conditions that do not affect other functional groups in the molecule.[1]

Protecting GroupIntroduction ReagentKey AdvantagesKey DisadvantagesDeprotection Conditions
Boc Di-tert-butyl dicarbonate (Boc)₂OStable to a wide range of non-acidic conditions.[2]Acid sensitive.Strong acid (e.g., TFA, HCl).[3][4]
Cbz Benzyl chloroformate (Cbz-Cl)Stable to acidic and some basic conditions.[5][6]Requires catalytic hydrogenation for removal, which can be incompatible with other functional groups.Catalytic hydrogenation (e.g., H₂, Pd/C).[7]
Phthalimide Phthalic anhydrideRobust and stable to a wide range of conditions.[8]Deprotection often requires harsh conditions (e.g., hydrazine).[9][10]Hydrazine hydrate or alkanolamines.[11][12]

Detailed Protocols and Mechanistic Insights

Strategy 1: The Boc (tert-Butyloxycarbonyl) Approach

The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its ease of introduction and its selective removal under acidic conditions.[13]

Part 1: Protection of Ethanolamine with (Boc)₂O

The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate.

G cluster_1 Boc Protection of Ethanolamine Ethanolamine Ethanolamine N_Boc_Ethanolamine N-Boc-ethanolamine Ethanolamine->N_Boc_Ethanolamine Boc2O (Boc)₂O Boc2O->N_Boc_Ethanolamine Solvent Solvent (e.g., DCM, THF) Solvent->N_Boc_Ethanolamine

Caption: Boc protection of the amino group in ethanolamine.

Protocol 1: Synthesis of tert-butyl (2-hydroxyethyl)carbamate (N-Boc-ethanolamine)

  • To a solution of ethanolamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-ethanolamine as a colorless oil or white solid.[14][15][16][17]

Part 2: Ether Formation via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[18][19][20] In this case, the hydroxyl group of N-Boc-ethanolamine is deprotonated with a strong base to form the alkoxide, which then displaces a halide (typically bromine or chlorine) from the 2-position of the 5-bromopyridine ring.

Protocol 2: Synthesis of tert-butyl (2-((5-bromopyridin-2-yl)oxy)ethyl)carbamate

  • To a solution of N-Boc-ethanolamine (1.1 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous THF dropwise.[21]

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired protected product.

Part 3: Deprotection of the Boc Group

The Boc group is readily cleaved under acidic conditions.[22] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.[3][4]

G cluster_2 Boc Deprotection Protected_Product Boc-Protected Amine Final_Product Free Amine Protected_Product->Final_Product Acid Acid (e.g., TFA, HCl) Acid->Final_Product Solvent Solvent (e.g., DCM) Solvent->Final_Product

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Protocol 3: Synthesis of this compound

  • Dissolve tert-butyl (2-((5-bromopyridin-2-yl)oxy)ethyl)carbamate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Strategy 2: The Phthalimide (Gabriel Synthesis) Approach

The Gabriel synthesis provides a classic and effective method for the synthesis of primary amines, using phthalimide as a protected form of ammonia.[9][10][23]

Part 1: Protection of Ethanolamine as N-(2-hydroxyethyl)phthalimide

This reaction involves the condensation of phthalic anhydride with ethanolamine.

Protocol 4: Synthesis of N-(2-hydroxyethyl)phthalimide

  • In a round-bottom flask, combine phthalic anhydride (1.0 eq) and ethanolamine (1.0 eq).

  • Heat the mixture to 130-150 °C for 1-2 hours. Water will be evolved during the reaction.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product will solidify.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol/water) to obtain pure N-(2-hydroxyethyl)phthalimide.

Part 2: Ether Formation via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the formation of C-O bonds with inversion of configuration at a stereocenter, though in this case, the alcohol is achiral.[24][25] It involves the reaction of an alcohol with a nucleophile in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[26][27]

Protocol 5: Synthesis of 2-(2-((5-Bromopyridin-2-yl)oxy)ethyl)isoindoline-1,3-dione

  • To a solution of 5-bromo-2-hydroxypyridine (1.0 eq), N-(2-hydroxyethyl)phthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DIAD or DEAD (1.5 eq) dropwise under an inert atmosphere.[28]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the reduced azodicarboxylate.

Part 3: Deprotection of the Phthalimide Group

The phthalimide group is typically removed by hydrazinolysis.[9][10]

Protocol 6: Synthesis of this compound

  • Dissolve 2-(2-((5-bromopyridin-2-yl)oxy)ethyl)isoindoline-1,3-dione (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2-5 eq) and heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter to remove the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water to remove any remaining hydrazine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Troubleshooting and Key Considerations

  • Williamson Ether Synthesis: The choice of base is critical. Stronger bases like NaH are generally effective. The reaction can be sluggish, and heating may be required. Ensure anhydrous conditions as water will quench the alkoxide.

  • Mitsunobu Reaction: This reaction is sensitive to steric hindrance. The order of addition of reagents can be important. The removal of byproducts (triphenylphosphine oxide and the hydrazine derivative) can be challenging and often requires careful chromatography.

  • Boc Deprotection: The use of strong acids can sometimes lead to side reactions if other acid-sensitive functional groups are present. Ensure complete removal of the acid during work-up to obtain the free amine.

  • Phthalimide Deprotection: Hydrazine is toxic and should be handled with care. The phthalhydrazide precipitate can sometimes be difficult to filter; dilution with a suitable solvent may help.

Conclusion

The synthesis of this compound can be successfully achieved using various protecting group strategies. The Boc protection strategy is often favored due to the mild conditions for both its introduction and its removal. The Gabriel synthesis, while robust, involves harsher deprotection conditions. The choice of strategy will ultimately depend on the specific requirements of the overall synthetic plan, including the presence of other functional groups and the desired scale of the reaction. The protocols provided in this guide offer reliable and well-established methods for the synthesis of this important building block.

References

  • Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles.
  • Blackburn, C., et al. (1998). A Three-Component Solid-Phase Synthesis of 1,3,5-Trisubstituted 2,4-Dioxoimidazolidines. Tetrahedron Letters, 39(22), 3635-3638.
  • Groebke, K., Weber, L., & Mehlin, F. (1998). Synthesis of Fused 3-Aminoimidazoles by a New Three-Component Reaction. Synlett, 1998(06), 661-663.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Master Organic Chemistry. (2020). The Gabriel Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Preparations Daily. (2007). Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Indian Journal of Chemistry. (2000). Protection of amino group as N-phthaly\ de- rivative using microwave irradiation. Retrieved from [Link]

  • Albericio, F. (2004). Amino Acid-Protecting Groups. Current Protocols in Peptide Science, APPENDIX 3:Appendix 3B.
  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2011). N,N′-Bis(5-bromopyridin-2-yl)methanediamine. Retrieved from [Link]

  • Molecules. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • J&K Scientific LLC. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Protecting group. Retrieved from [Link]

  • Google Patents. (1985). Cleavage of phthalimides to amines.
  • ResearchGate. (2024). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

  • Wikipedia. (2023). Benzyl chloroformate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • Google Patents. (1984). Process for the cleavage of phthalimides.
  • GalChimia. (2019). Catalytic Mitsunobu: The face-lift of a workhorse. Retrieved from [Link]

  • Journal of the American Chemical Society. (1993). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Retrieved from [Link]

  • YouTube. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Retrieved from [Link]

  • Organic Chemistry. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • Nature. (2020). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved from [Link]

  • JoVE. (2023). Video: Preparation of 1° Amines: Gabriel Synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • ChemistryViews. (2019). Atom-Economical Mitsunobu Reaction Developed. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). The Gabriel Synthesis of Primary Amines. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • YouTube. (2018). 22.4d Synthesis of Amines Gabriel Synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

identifying common impurities in 2-((5-Bromopyridin-2-yl)oxy)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-((5-Bromopyridin-2-yl)oxy)ethanamine

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of this compound. The guidance herein is based on established chemical principles and field-proven insights to help you identify and mitigate common impurities, thereby optimizing your synthetic outcomes.

Troubleshooting Guide: Common Impurities and Plausible Solutions

This section addresses specific experimental challenges and provides actionable solutions for impurity identification and remediation.

Question 1: My reaction is complete, but I observe a significant amount of unreacted 2-bromo-5-halopyridine in my crude product. What could be the cause and how can I fix this?

Answer:

The presence of unreacted starting material, typically 2,5-dibromopyridine or another 2-bromo-5-halopyridine, is a common issue. This often points to incomplete reaction, which can be caused by several factors:

  • Insufficient Base: The reaction, a nucleophilic aromatic substitution, requires a base to deprotonate the hydroxyl group of 2-aminoethanol, forming the more nucleophilic alkoxide. If the base is weak, used in insufficient molar equivalents, or has degraded, the reaction will be sluggish or incomplete.

  • Low Reaction Temperature: While higher temperatures can lead to side products, an insufficient temperature will result in a slow reaction rate, leaving a significant portion of the starting materials unreacted.

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and be suitable for the reaction temperature. Aprotic polar solvents like DMF or DMSO are generally effective.

Troubleshooting Steps:

  • Base Selection and Stoichiometry: Ensure you are using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in at least stoichiometric amounts (1.0-1.2 equivalents) relative to 2-aminoethanol.

  • Temperature Optimization: Gradually increase the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to find the optimal balance between reaction rate and impurity formation.

  • Solvent Quality: Use anhydrous solvents to prevent quenching of the base, especially when using reactive bases like NaH.

Below is a DOT script visualizing the troubleshooting workflow for this issue.

start High Unreacted Starting Material check_base Check Base - Strength? - Equivalents? - Quality? start->check_base check_temp Evaluate Reaction Temperature - Too low? start->check_temp check_solvent Assess Solvent - Anhydrous? - Appropriate polarity? start->check_solvent solution_base Solution: - Use stronger base (NaH, t-BuOK) - Increase to 1.2 eq. check_base->solution_base solution_temp Solution: - Incrementally increase temp. - Monitor via TLC/HPLC check_temp->solution_temp solution_solvent Solution: - Use dry, polar aprotic solvent (DMF, DMSO) check_solvent->solution_solvent end_node Optimized Reaction Conditions solution_base->end_node solution_temp->end_node solution_solvent->end_node

troubleshooting guide for failed 2-((5-Bromopyridin-2-yl)oxy)ethanamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Guide Topic: Troubleshooting the Synthesis of 2-((5-Bromopyridin-2-yl)oxy)ethanamine

Welcome to our dedicated technical guide for the synthesis of this compound. This document is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common challenges encountered during this specific synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring you can diagnose and resolve issues effectively.

The primary synthetic route to this target is a Nucleophilic Aromatic Substitution (SNAr) reaction, a variant of the classic Williamson ether synthesis, typically involving the coupling of a 2-halo-5-bromopyridine with ethanolamine.[1] The pyridine ring's electron-withdrawing nitrogen atom facilitates nucleophilic attack at the C2 position, making this transformation feasible.[2]

Core Reaction Pathway

The reaction proceeds via the deprotonation of ethanolamine to form the more nucleophilic alkoxide, which then attacks the electron-deficient C2 position of the pyridine ring, displacing the halide leaving group.

Caption: General SNAr pathway for the target synthesis.

Troubleshooting Guide: Question & Answer Format

This section addresses the most common failures observed during the synthesis.

Problem Area 1: Low or No Product Conversion

Q1: My TLC and LC-MS analysis shows only starting materials, even after several hours. What are the most likely causes?

A1: This is a classic activation energy problem, typically rooted in one of three areas: the base, the reagents/conditions, or the temperature.

  • Insufficient Deprotonation (Base Choice): The Williamson ether synthesis requires the formation of an alkoxide from the alcohol.[3][4] Ethanolamine's alcohol has a pKa of ~16. To ensure complete and irreversible deprotonation, you must use a base whose conjugate acid has a much higher pKa (>18-20).[5]

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often insufficient to fully deprotonate the alcohol, leading to a very low concentration of the required alkoxide nucleophile. While sometimes used for aryl ethers, they are a common point of failure.[6]

    • Strong Bases (e.g., NaH, KH, LiHMDS): Sodium hydride (NaH) is the most common and effective choice. It reacts irreversibly to form the sodium alkoxide and H₂ gas, which bubbles out of the reaction, driving the equilibrium forward.[5][7]

  • Reagent and Solvent Purity: SN2 and SNAr reactions are highly sensitive to protic impurities.

    • Wet Solvents/Reagents: Any water present will quench the strong base and the alkoxide as it forms. Ensure you are using anhydrous solvents (e.g., dry THF, DMF, or DMSO) and that your ethanolamine is dry.

    • Starting Material Quality: Verify the purity of your 2-halo-5-bromopyridine. Impurities can inhibit the reaction.

  • Reaction Temperature: SNAr reactions on heteroaromatic systems often require heating to overcome the activation energy barrier. If you are running the reaction at room temperature with no success, a gradual increase in temperature (e.g., to 60-100 °C) is a logical next step. However, be mindful that excessive heat can promote side reactions.[1]

Actionable Troubleshooting Steps:

Parameter Recommended Action Rationale
Base Switch from a carbonate base to Sodium Hydride (NaH, 60% dispersion in mineral oil). Ensures irreversible and complete formation of the highly nucleophilic alkoxide.[5][7]
Solvent Use anhydrous DMF or DMSO. These polar aprotic solvents effectively solvate the cation (e.g., Na⁺) and accelerate SNAr reactions, but do not interfere with the nucleophile.[6]
Temperature After adding the base at 0 °C, allow the reaction to warm to RT, then gradually heat to 60-80 °C. Provides the necessary energy to overcome the reaction barrier without promoting significant decomposition.

| Atmosphere | Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). | Prevents moisture from entering the reaction and quenching the base/nucleophile. |

Problem Area 2: Complex Reaction Mixture & Significant Byproducts

Q2: My mass spectrum shows a significant peak with the same mass as my product, but it has a different retention time. What is this impurity?

A2: This is almost certainly the N-arylated isomer: N-(5-bromopyridin-2-yl)ethan-1-ol. Ethanolamine is an ambident nucleophile, possessing two nucleophilic sites: the primary amine and the primary alcohol.[1] This leads to a competition between O-arylation (your desired product) and N-arylation (the byproduct).

O_vs_N_Arylation cluster_O O-Arylation (Desired) cluster_N N-Arylation (Side Product) Start 2,5-Dibromopyridine + Ethan-1-amine-2-olate Product_O This compound Start->Product_O Attack via Oxygen Product_N N-(5-Bromopyridin-2-yl)ethanolamine Start->Product_N Attack via Nitrogen

Caption: Competing O- vs. N-arylation pathways.

How to Favor O-Arylation:

  • Use a Strong, Non-Nucleophilic Base: By using a strong base like NaH, you selectively and completely deprotonate the alcohol. The resulting alkoxide is a much stronger nucleophile than the neutral amine, heavily favoring the O-arylation pathway.

  • Protecting Group Strategy: The most robust solution is to temporarily protect the amine functionality of ethanolamine. Using a Boc-protected ethanolamine, for example, ensures that only the hydroxyl group is available for deprotonation and subsequent reaction. The Boc group can then be easily removed under acidic conditions (e.g., TFA or HCl in dioxane).

Q3: I see evidence of a product with a mass corresponding to the addition of two pyridine rings to one ethanolamine molecule. Why is this happening?

A3: This byproduct forms when the primary amine of your desired product acts as a nucleophile and attacks another molecule of 2,5-dibromopyridine. This is most common if you use a large excess of the pyridine starting material or run the reaction for an extended period at high temperatures after the initial product has formed.

Solution:

  • Control Stoichiometry: Use a slight excess of ethanolamine (e.g., 1.2 to 1.5 equivalents) relative to the 2,5-dibromopyridine. This ensures the pyridine is consumed before significant secondary reactions can occur.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Once the 2,5-dibromopyridine is consumed, work up the reaction to prevent further side reactions.

Frequently Asked Questions (FAQs)

Q: Which starting material is better: 2,5-dibromopyridine or 2-chloro-5-bromopyridine? A: For SNAr reactions, the rate is often dependent on the electronegativity and leaving group ability of the halide. While bromide is typically a better leaving group than chloride in SN2 reactions, in SNAr the rate-determining step is often the nucleophilic attack, which is facilitated by a more electronegative substituent (F > Cl > Br > I) that polarizes the C-X bond.[2] However, the C-Br bond is weaker and can lead to faster displacement in the second step. In practice, both 2,5-dibromopyridine and 2-chloro-5-bromopyridine are effective. 2,5-dibromopyridine is often used because the reactivity difference between the C2-Br and C5-Br is significant, ensuring high regioselectivity.

Q: What is the best solvent for this reaction? A: Polar aprotic solvents like DMF, DMSO, or NMP are ideal.[6] They are stable at higher temperatures and effectively solvate the counter-ion of the alkoxide, leaving the nucleophile "naked" and highly reactive. Anhydrous THF can also be used, particularly with NaH, but may require longer reaction times or higher temperatures.

Q: How should I purify the final product? A: The product contains a primary amine, which can cause tailing or irreversible binding to standard silica gel.

  • Acid-Base Extraction: During workup, you can extract the basic product into an acidic aqueous layer (e.g., 1M HCl), wash the organic layer to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH or NaHCO₃) to pH > 10 and re-extract the product back into an organic solvent like dichloromethane or ethyl acetate.

  • Modified Column Chromatography: If chromatography is necessary, use a modified mobile phase. Add 1-2% triethylamine or ammonia (7N in methanol) to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). This neutralizes the acidic sites on the silica gel, preventing streaking and improving recovery.

Validated Experimental Protocol

This protocol provides a reliable baseline for successfully synthesizing the target compound.

Reagents & Equipment:

  • 2,5-Dibromopyridine

  • Ethanolamine (anhydrous)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Three-neck round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

  • Setup: Assemble a dry three-neck flask under an inert atmosphere (N₂ or Ar). Equip it with a magnetic stir bar and a dropping funnel.

  • Reagent Addition:

    • To the flask, add ethanolamine (1.2 eq.) dissolved in anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add Sodium Hydride (1.3 eq.) portion-wise to the stirred solution. Caution: H₂ gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases. This confirms the formation of the sodium alkoxide.

  • Reaction:

    • Dissolve 2,5-dibromopyridine (1.0 eq.) in a minimal amount of anhydrous DMF and add it to the dropping funnel.

    • Add the 2,5-dibromopyridine solution dropwise to the alkoxide mixture at room temperature.

    • After the addition is complete, heat the reaction mixture to 70 °C and monitor its progress by TLC or LC-MS every 1-2 hours.

  • Workup:

    • Once the starting material is consumed (typically 4-8 hours), cool the reaction to 0 °C.

    • Very carefully quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaH.

    • Dilute the mixture with ethyl acetate and water. Separate the layers.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of 1-5% methanol in dichloromethane containing 1% triethylamine.

    • Combine the product-containing fractions and concentrate under reduced pressure to yield this compound as a solid or oil.

Logical Troubleshooting Workflow

If a reaction fails, follow this diagnostic sequence.

Troubleshooting_Workflow Start Reaction Failed Check_Conversion Check Conversion by LC-MS Start->Check_Conversion No_Conversion No Product / Low Conversion Check_Conversion->No_Conversion <10% Complex_Mixture Complex Mixture / Byproducts Check_Conversion->Complex_Mixture >10% Check_Base Is the base strong enough? (e.g., NaH vs K₂CO₃) No_Conversion->Check_Base Check_Isomer Is there an isomer with the same mass? Complex_Mixture->Check_Isomer Check_Conditions Are conditions anhydrous? Inert atmosphere? Check_Base->Check_Conditions Yes Fix_Base Action: Use NaH or KH. Check_Base->Fix_Base No Check_Temp Was the reaction heated? Check_Conditions->Check_Temp Yes Fix_Conditions Action: Use dry solvents/reagents under N₂ or Ar. Check_Conditions->Fix_Conditions No Fix_Temp Action: Heat to 60-80 °C and monitor. Check_Temp->Fix_Temp No Check_High_Mass Are there higher mass byproducts? Check_Isomer->Check_High_Mass No Fix_Isomer Problem: N-Arylation. Action: Use Boc-protected ethanolamine. Check_Isomer->Fix_Isomer Yes Fix_High_Mass Problem: Bis-Arylation. Action: Use 1.2-1.5 eq. of ethanolamine. Check_High_Mass->Fix_High_Mass Yes

Caption: A step-by-step workflow for diagnosing failed reactions.

References

  • Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
  • El-Awa, A., El-Essawy, F. A., & El-Sayed, R. (2007). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 12(5), 1061–1070.
  • International Journal of Scientific & Engineering Research. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • Khan Academy. (2012). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry – A European Journal, 19(34), 11314-11321.
  • Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
  • ResearchGate. (2021). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis Practice Problems. Retrieved from [Link]

  • ResearchGate. (2013). Amination of 2-halopyridines. Retrieved from [Link]

  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1997). Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. The Journal of Organic Chemistry, 62(18), 6066–6068.
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Retrieved from [Link]

  • YouTube. (2020). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. Retrieved from [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]

  • Isonova. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.1: Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.
  • National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

  • MDPI. (2021). Recent Progress Concerning the N-Arylation of Indoles. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Retrieved from [Link]

  • Technical University of Denmark. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

Sources

strategies to improve the yield of 2-((5-Bromopyridin-2-yl)oxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An essential intermediate in pharmaceutical research, 2-((5-Bromopyridin-2-yl)oxy)ethanamine is crucial for the development of various therapeutic agents. Its synthesis, typically achieved via a nucleophilic aromatic substitution (SNAr) pathway analogous to the Williamson ether synthesis, can present challenges ranging from low yields to difficult purification.

This technical support guide, structured for an audience of experienced researchers, provides in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you to diagnose experimental issues, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.

Technical Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

You've completed the reaction and work-up, but TLC or LC-MS analysis shows minimal or no formation of the desired this compound.

Potential Cause A: Incomplete Deprotonation of Ethanolamine

The reaction requires the formation of a potent nucleophile, the alkoxide of ethanolamine. If the base used is not strong enough to fully deprotonate the hydroxyl group, the concentration of the active nucleophile will be too low to drive the reaction forward efficiently.

Solution:

  • Select a Stronger Base: Switch from weaker bases like potassium carbonate (K₂CO₃) to a stronger, non-nucleophilic base such as sodium hydride (NaH). NaH irreversibly deprotonates the alcohol, ensuring a high concentration of the alkoxide.

  • Ensure Anhydrous Conditions: Sodium hydride reacts violently with water. Ensure your solvent (e.g., DMF, THF) and glassware are rigorously dried before use. The presence of moisture will consume the base and reduce the effectiveness of deprotonation.

  • Allow Sufficient Time for Deprotonation: Before adding the pyridine substrate, allow the ethanolamine and base to stir for at least 30-60 minutes at 0 °C to room temperature to ensure complete formation of the alkoxide.

Potential Cause B: Poor Reactivity of the Pyridine Substrate

The starting material, typically 2,5-dibromopyridine or 2-chloro-5-bromopyridine, must be sufficiently electrophilic at the C2 position for the nucleophilic attack to occur.

Solution:

  • Choice of Leaving Group: A bromide is a better leaving group than a chloride. If using 2-chloro-5-bromopyridine, consider switching to 2,5-dibromopyridine, as the C-Br bond is weaker and more readily cleaved.

  • Increase Reaction Temperature: SNAr reactions on electron-rich heterocyclic rings often require thermal energy to proceed at a reasonable rate. Gradually increase the reaction temperature in increments of 10-20 °C (e.g., from 80 °C to 100-120 °C) while monitoring the reaction progress by TLC or LC-MS. Be cautious, as excessively high temperatures can lead to decomposition.

Potential Cause C: Side Reactions Dominating

The primary side reaction of concern is the N-alkylation of ethanolamine, where the amine group acts as the nucleophile instead of the desired O-alkylation from the hydroxyl group.

Solution:

  • Protect the Amine: The most robust solution is to use a protected form of ethanolamine, such as N-Boc-ethanolamine. The Boc (tert-butyloxycarbonyl) group prevents the nitrogen from acting as a nucleophile. The ether linkage is formed first, followed by a standard acid-catalyzed deprotection (e.g., with TFA or HCl in dioxane) to reveal the primary amine.

  • Control Stoichiometry: If proceeding without protection, precise control of stoichiometry is critical. Using a slight excess of the pyridine substrate can help favor the desired reaction, but this may complicate purification.

Problem 2: Product is Contaminated with Starting Materials

Post-reaction analysis indicates the presence of both the desired product and significant amounts of unreacted 2,5-dibromopyridine and/or ethanolamine.

Potential Cause: Insufficient Reaction Time or Temperature

The reaction may not have been allowed to proceed to completion.

Solution:

  • Monitor the Reaction: Do not rely on a fixed reaction time. Actively monitor the consumption of the limiting reagent using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Extend Reaction Time: If the reaction has stalled but starting material is still present, extend the reaction time at the current temperature.

  • Increase Temperature: If extending the time shows no further progress, a modest increase in temperature may be necessary to overcome the activation energy barrier, as described previously.

Troubleshooting Decision Workflow

This diagram outlines a logical sequence for diagnosing and resolving common synthesis issues.

G start Reaction Complete: Analyze Crude Product low_yield Low or No Yield? start->low_yield incomplete_rxn Starting Materials Present? low_yield->incomplete_rxn Yes check_base 1. Use Stronger Base (e.g., NaH) 2. Check for Side Reactions (N-Alkylation vs O-Alkylation) 3. Increase Temperature low_yield->check_base No purification Purification Successful incomplete_rxn->purification No extend_time 1. Extend Reaction Time 2. Increase Temperature 3. Verify Reagent Quality incomplete_rxn->extend_time Yes

Caption: Troubleshooting decision tree for synthesis optimization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

Polar aprotic solvents are highly recommended.[1][2] Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation (e.g., Na⁺) of the alkoxide, which leaves the oxygen anion more exposed and nucleophilic, thereby accelerating the rate of the SNAr reaction. Protic solvents like ethanol or water should be avoided as they can solvate the nucleophile and also react with strong bases like NaH.[2]

SolventBoiling Point (°C)Dielectric ConstantKey Characteristics
DMF 15337Excellent solvating power, high boiling point.
DMSO 18947Very high polarity, high boiling point, can be difficult to remove.
THF 667.5Lower boiling point, good for reactions at moderate temperatures.

Q2: Which base is the most effective for generating the ethanolamine alkoxide?

The choice of base is critical and depends on the pKa of the alcohol's proton (~16-17). A base whose conjugate acid has a much higher pKa is required for complete deprotonation.

  • Sodium Hydride (NaH): This is often the best choice. It is a very strong, non-nucleophilic base that deprotonates the alcohol irreversibly, driving the equilibrium entirely to the alkoxide.

  • Potassium tert-butoxide (KOtBu): Another strong, non-nucleophilic base that works well. It is often supplied as a solution in THF.

  • Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃): These are weaker bases and may not result in complete deprotonation, potentially leading to lower yields. However, they are easier to handle than NaH and can be effective in some cases, particularly at higher temperatures. The "cesium effect" can sometimes enhance reaction rates.

Q3: How should I purify the final product?

The crude product is typically purified using silica gel column chromatography.[1][2]

  • Work-up: After the reaction is complete, it is typically quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane.[2] The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

  • Column Chromatography: The resulting crude oil or solid is then subjected to column chromatography. A gradient elution system is often most effective. A common starting point is a mixture of hexane and ethyl acetate, gradually increasing the polarity by increasing the percentage of ethyl acetate. A small amount of triethylamine (~1%) can be added to the eluent to prevent the amine product from streaking on the silica gel.

Q4: What is the underlying mechanism of this synthesis?

The synthesis is a Nucleophilic Aromatic Substitution (SNAr). This mechanism is distinct from the SN2 reaction seen in the classical Williamson ether synthesis with aliphatic halides.

G reactants 5-Bromo-2-halopyridine + Ethanolamine Alkoxide meisenheimer Meisenheimer Complex (Stabilized Intermediate) reactants->meisenheimer Nucleophilic Attack at C2 product This compound meisenheimer->product Loss of Leaving Group (X⁻)

Caption: The SNAr mechanism for ether formation.

The reaction proceeds in two key steps:

  • Nucleophilic Attack: The ethanolamine alkoxide attacks the carbon atom bearing the leaving group (the C2 position of the pyridine ring). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atom in the pyridine ring.

  • Loss of Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide leaving group (e.g., Br⁻ or Cl⁻), yielding the final ether product.

Representative Experimental Protocol

This protocol describes the synthesis using N-Boc-ethanolamine for a more controlled reaction.

Step 1: Formation of the Alkoxide

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (10 mL).

  • Add N-Boc-ethanolamine (1.2 equivalents) to the solvent.

  • Cool the mixture to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 40 minutes.

Step 2: Nucleophilic Aromatic Substitution

  • In a separate flask, dissolve 2,5-dibromopyridine (1.0 equivalent) in a minimum amount of anhydrous DMF.

  • Add the 2,5-dibromopyridine solution dropwise to the alkoxide mixture.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.

Step 3: Work-up and Extraction

  • Cool the reaction mixture to room temperature.

  • Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

Step 4: Purification of Boc-Protected Intermediate

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 50%).

Step 5: Boc Deprotection

  • Dissolve the purified Boc-protected ether in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid.

  • Dry the organic layer over Na₂SO₄ and concentrate to yield the final product, this compound. Further purification via chromatography or crystallization may be necessary.

References

  • Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2006). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 11(11), 885-896. Available from: [Link]

  • UCF General Chemistry. (2020). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • LookChem. (n.d.). 2-(5-bromopyridin-2-yl)oxyethanamine CAS NO.29450-02-0. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2, 4-dimethyl-1h-pyrrole-3-carboxyamide.

Sources

assessing the stability of 2-((5-Bromopyridin-2-yl)oxy)ethanamine at various pH levels

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This technical guide is intended for research and development professionals. The stability profiles, degradation pathways, and specific quantitative data presented herein are projected based on established chemical principles and expert analysis of the molecule's structure. While these projections provide a robust framework for experimental design, they have not been derived from direct experimental studies on 2-((5-Bromopyridin-2-yl)oxy)ethanamine and should be verified empirically.

Introduction

Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on assessing and troubleshooting the stability of this compound across a range of pH conditions. Understanding the pH-dependent stability is critical for formulation development, ensuring analytical method robustness, and predicting the compound's behavior in biological systems. This guide is structured in a question-and-answer format to directly address common challenges and provide practical, scientifically grounded solutions.

Core Concepts: Predicting pH-Dependent Stability

The structure of this compound contains several functional groups that dictate its stability at various pH levels: a bromopyridine ring, an ether linkage, and a primary aliphatic amine. The protonation states of the pyridine nitrogen and the primary amine are key to understanding its reactivity.

  • Pyridine Nitrogen: The pKa of the conjugate acid of pyridine is approximately 5.25.[1] The electron-withdrawing nature of the bromo and alkoxy substituents is expected to lower this pKa slightly. Therefore, at a pH below ~4-5, the pyridine nitrogen will be protonated.

  • Ethanamine Group: The pKa of a primary aliphatic amine is typically in the range of 9-10. For instance, the pKa of the amino group in amlodipine, which features a similar 2-aminoethoxy moiety, is 8.6.[2] Thus, the ethanamine side chain will be protonated at pH values below ~9.

These pKa values suggest three primary charge states for the molecule across the pH spectrum, which will influence its stability.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound at different pH levels?

A1: Based on the functional groups present, two primary degradation pathways are anticipated:

  • Acid-Catalyzed Hydrolysis (Low pH): At low pH (typically pH < 4), the ether linkage is susceptible to hydrolysis. Protonation of the pyridine nitrogen and potentially the ether oxygen makes the C2 carbon of the pyridine ring more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the ether bond, yielding 5-bromo-2-hydroxypyridine and 2-aminoethanol. The hydrolysis of 2-alkoxypyridines to 2-hydroxypyridines under acidic conditions is a known reaction.

  • Base-Mediated Degradation (High pH): At high pH (typically pH > 10), two potential degradation routes exist. Firstly, nucleophilic aromatic substitution of the bromine atom by a hydroxide ion can occur, although this generally requires harsh conditions. Secondly, the ether linkage might undergo cleavage, although this is generally less facile under basic conditions compared to acidic conditions for this type of ether.

Q2: I am observing a loss of the parent compound in my formulation at pH 3. What could be the cause and how can I confirm it?

A2: A loss of the parent compound at pH 3 is most likely due to acid-catalyzed hydrolysis of the ether linkage.

  • Causality: At pH 3, the pyridine nitrogen is protonated, which withdraws electron density from the pyridine ring and makes the C2 carbon more susceptible to nucleophilic attack by water, leading to the cleavage of the ether bond.

  • Confirmation: To confirm this, you should use a stability-indicating analytical method, such as reverse-phase HPLC with UV detection. You would expect to see a decrease in the peak area of the parent compound over time, with the concurrent appearance of one or more new peaks. One of these new peaks would likely correspond to 5-bromo-2-hydroxypyridine. You can confirm the identity of this degradation product by synthesizing or purchasing a reference standard of 5-bromo-2-hydroxypyridine and comparing its retention time and UV spectrum to the observed degradation product.

Q3: My analytical method shows good stability at pH 7.4, but I see unexpected peaks in my long-term stability study. What should I investigate?

A3: While the compound is expected to be relatively stable at neutral pH, other factors can contribute to degradation over longer periods.

  • Potential Causes:

    • Oxidative Degradation: The pyridine ring and the amine group can be susceptible to oxidation, especially in the presence of trace metal ions or peroxides.

    • Photodegradation: Exposure to light, particularly UV light, can induce degradation. The bromopyridine moiety may be particularly susceptible.

    • Interaction with Excipients: If your formulation contains other components, there could be unforeseen chemical interactions.

  • Troubleshooting Steps:

    • Conduct a forced degradation study including oxidative (e.g., with AIBN or H₂O₂) and photolytic stress conditions to see if any of the degradation products match those observed in your long-term study.

    • Review the storage conditions of your stability study. Was the sample protected from light? Was the container closure system appropriate to prevent oxidative stress?

    • If using a complex formulation, investigate potential incompatibilities between your active pharmaceutical ingredient (API) and the excipients.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid loss of parent compound at pH < 4 Acid-catalyzed hydrolysis of the ether linkage.- Adjust the formulation pH to a more neutral range (pH 5-8).- Use a stability-indicating HPLC method to monitor for the formation of 5-bromo-2-hydroxypyridine.- Consider lyophilization if an aqueous formulation is not feasible at low pH.
Appearance of a new, more polar peak in HPLC at high pH (>10) Nucleophilic substitution of the bromine atom by hydroxide.- Confirm the identity of the degradant using LC-MS.- Avoid highly alkaline conditions in formulation and processing.- If high pH is necessary, consider using a less nucleophilic buffering species.
Inconsistent stability results between batches Variation in impurity profiles, particularly trace metals that can catalyze oxidation.- Characterize the impurity profile of each batch.- Consider adding a chelating agent like EDTA to your formulation to sequester metal ions.
Loss of parent compound with no observable degradation peaks The degradant(s) may not be UV-active or may be retained on the column.- Use a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with your UV detector.- Modify your HPLC gradient to ensure all components are eluted from the column.

Experimental Protocols

Protocol 1: pH Stability Study of this compound

Objective: To determine the stability of this compound in aqueous solutions at various pH levels.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate, citrate, and borate buffer systems

  • Hydrochloric acid and sodium hydroxide for pH adjustment

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Buffer Preparation: Prepare a series of buffers at pH 2, 4, 7, 9, and 12 using appropriate buffer systems (e.g., citrate for pH 2 and 4, phosphate for pH 7, and borate for pH 9 and 12).

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Sample Preparation: For each pH value, dilute the stock solution with the respective buffer to a final concentration of 0.1 mg/mL.

  • Time Points: Store the prepared solutions at a controlled temperature (e.g., 40°C) and protect them from light.

  • Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each solution, quench the degradation if necessary (e.g., by neutralizing the pH), and analyze by a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point for each pH. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) at each pH.

Hypothetical Stability Data
pHTemperature (°C)Degradation Rate Constant (k) (hr⁻¹)Half-life (t₁/₂) (hours)
2400.02527.7
4400.005138.6
7400.00016931.5
9400.00051386.3
12400.01069.3

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Hypothetical Degradation Pathways

cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 10) Parent_Acid This compound Deg1 5-Bromo-2-hydroxypyridine Parent_Acid->Deg1 H₃O⁺ Ether Hydrolysis Deg2 2-Aminoethanol Parent_Acid->Deg2 H₃O⁺ Ether Hydrolysis Parent_Base This compound Deg3 2-(Oxy)ethanamine-5-hydroxypyridine Parent_Base->Deg3 OH⁻ Nucleophilic Aromatic Substitution

Caption: Predicted degradation pathways under acidic and basic conditions.

Experimental Workflow for pH Stability Study

start Prepare Stock Solution (1 mg/mL) dilute Dilute Stock in Buffers (0.1 mg/mL) start->dilute buffers Prepare Buffers (pH 2, 4, 7, 9, 12) buffers->dilute incubate Incubate at 40°C (Protect from light) dilute->incubate sample Sample at Time Points (0, 24, 48, 72h, 1 week) incubate->sample analyze Analyze by Stability-Indicating HPLC sample->analyze data Calculate Degradation Rate and Half-life analyze->data

Caption: Workflow for conducting a pH-dependent stability study.

References

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • PubChem. 5-Bromo-2-hydroxypyridine. [Link]

  • ResearchGate. The 4-substitution of 3-bromopyridines with additional nucleophiles. [Link]

  • FULIR. On the basicity of conjugated nitrogen heterocycles in different media. [Link]

  • Google Patents. US4942239A - Process for the production of 2-hydroxypyridine.
  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • YouTube. Nucleophilic substitution of pyridine. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Effect of atomic Charge on pka 's of Substituted pyridines. [Link]

  • ACS Publications. Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. [Link]

  • Organic Chemistry Data. Bordwell pKa Table. [Link]

  • Wikipedia. Pyridine. [Link]

  • Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. [Link]

  • Wikipedia. Tirzepatide. [Link]

  • Chemsrc. 5-Bromo-2-ethoxypyridine. [Link]

  • PubChem. 2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)ethoxy]acetic acid. [Link]

  • Wikipedia. Amlodipine. [Link]

  • ResearchGate. Polyfluoroarylation of 2‐alkoxy‐pyridines/pyrimidine. [Link]

Sources

selecting the appropriate catalyst for C-N bond formation with 2-((5-Bromopyridin-2-yl)oxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to the Challenge

Welcome to the technical support guide for C-N cross-coupling reactions involving 2-((5-Bromopyridin-2-yl)oxy)ethanamine. This substrate presents a unique set of challenges in palladium-catalyzed Buchwald-Hartwig amination due to two key structural features:

  • Electron-Deficient Heteroaryl Halide: The pyridine ring is electron-deficient, which can complicate the oxidative addition step in the catalytic cycle.

  • Free Primary Amine: The presence of a primary amine in the side chain introduces the possibility of catalyst inhibition or self-coupling. The lone pair on the amine can coordinate to the palladium center, potentially deactivating the catalyst.

This guide provides a comprehensive resource for selecting the optimal catalyst system, troubleshooting common issues, and executing a successful C-N coupling reaction.

Catalyst & Ligand Selection Guide

The success of a Buchwald-Hartwig amination hinges on the judicious choice of a palladium precursor and, more importantly, the phosphine ligand.[1] For an electron-deficient heteroaryl bromide like our substrate, bulky and electron-rich ligands are essential to promote the key steps of the catalytic cycle.[2]

Recommended Catalyst Systems
Catalyst SystemAdvantagesDisadvantagesBest For...
Pd₂(dba)₃ / XPhos - Broad applicability for heteroaryl halides.[3] - High reactivity and good yields.- Can be sensitive to air and moisture.General screening and initial trials.
Pd(OAc)₂ / SPhos - Often effective for sterically hindered substrates. - Good thermal stability.- May require higher catalyst loading in some cases.Reactions with bulky amine coupling partners.
[Pd(cinnamyl)Cl]₂ / Josiphos - Highly active for challenging substrates, including those with free NH groups.[4] - Can be effective at low catalyst loadings.- Ligand can be more expensive.Overcoming catalyst inhibition by the free amine.
XPhos Pd G3 (Precatalyst) - Air- and moisture-stable, easy to handle.[5] - Forms the active catalyst in situ with high efficiency.- Higher cost compared to generating the catalyst from a precursor.Reproducible results and high-throughput screening.
The Rationale Behind Ligand Choice
  • Bulky Biaryl Phosphine Ligands (e.g., XPhos, SPhos): These ligands possess sterically demanding frameworks that promote the reductive elimination step of the catalytic cycle, which is often rate-limiting.[6] Their electron-rich nature facilitates the initial oxidative addition of the palladium(0) species to the aryl bromide.[7]

  • Ferrocenyl Ligands (e.g., Josiphos): These ligands have a unique bite angle and electronic properties that can be highly effective for coupling with heteroaryl halides.[1][4] They have shown success in direct amination with ammonia, indicating a high tolerance for N-H containing groups.[1]

Troubleshooting Guide (Q&A Format)

Here are some common issues encountered during the C-N coupling of this compound and how to resolve them.

Q1: My reaction shows low or no conversion of the starting material. What should I do?

A1: This is a common problem that can stem from several sources.

  • Possible Cause 1: Inactive Catalyst. The active Pd(0) species may not be forming efficiently, or it may have been deactivated.

    • Solution: If using a Pd(II) precursor like Pd(OAc)₂, ensure your reaction conditions (solvent, base, temperature) are suitable for its reduction to Pd(0).[5] Consider switching to a pre-catalyst like XPhos Pd G3, which is designed for reliable activation.[5] Also, ensure your reagents and solvent are sufficiently deoxygenated, as oxygen can oxidize and deactivate the catalyst.[8]

  • Possible Cause 2: Catalyst Inhibition. The primary amine on your substrate is likely coordinating to the palladium center and inhibiting catalysis.

    • Solution: Increase the ligand-to-palladium ratio (from 1:1 to 2:1 or even 4:1) to favor the formation of the active catalytic complex over the inhibited species. You can also try a ligand from the Josiphos family, which can be more resistant to this type of inhibition.[4]

  • Possible Cause 3: Inappropriate Solvent or Base.

    • Solution: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[8] Ensure your starting materials are soluble in the chosen solvent.[5] Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used.[8] If your substrate is sensitive to strong bases, consider weaker bases like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures and longer reaction times.[8][9]

Q2: I'm observing significant amounts of side products, such as hydrodehalogenation (replacement of Br with H). How can I minimize this?

A2: Hydrodehalogenation is a common side reaction, particularly with electron-deficient aryl halides.

  • Possible Cause: β-Hydride Elimination. This can occur from the palladium-amido intermediate or from other palladium-hydride species in the reaction mixture.

    • Solution 1: Choice of Base. The choice of base can influence the formation of palladium-hydride species. If using NaOtBu, ensure it is fresh and anhydrous. The presence of excess t-butanol can lead to the formation of palladium alkoxide species that can undergo β-hydride elimination.

    • Solution 2: Ligand Selection. A bulky ligand that promotes rapid reductive elimination can outcompete the hydrodehalogenation pathway. If you are using a less bulky ligand, switching to XPhos or a similar biarylphosphine ligand may help.

Q3: My reaction is messy, and I'm having trouble isolating the desired product. Are there any purification tips?

A3: Purification can be challenging due to the presence of the basic nitrogen atoms in both the starting material and the product.

  • Solution 1: Acid-Base Extraction. During the workup, you can use a dilute acid wash (e.g., 1M HCl) to extract your product and any remaining starting material into the aqueous phase, leaving non-basic impurities in the organic phase. You can then basify the aqueous layer and re-extract your product into an organic solvent.

  • Solution 2: Chromatography. If using column chromatography, consider adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent to prevent your product from streaking on the silica gel.

Frequently Asked Questions (FAQs)

Q: Do I need to protect the primary amine on my substrate before running the reaction?

A: While protecting the amine (e.g., as a carbamate or an imine) is a valid strategy to prevent catalyst inhibition, it adds extra steps to your synthesis. It is often possible to achieve a successful coupling without protection by carefully selecting the right catalyst system (e.g., using a high ligand-to-metal ratio or a Josiphos-type ligand) and optimizing the reaction conditions.

Q: What is the optimal reaction temperature?

A: This is highly dependent on the specific catalyst system and substrates. Generally, reactions are run at elevated temperatures, typically between 80-110 °C. However, some highly active catalyst systems can facilitate the reaction at room temperature. It is always best to start with the conditions reported in the literature for similar substrates and then optimize from there.

Q: Can I use a copper catalyst instead of palladium?

A: Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, are an alternative to the Buchwald-Hartwig amination.[10] These reactions often require higher temperatures and can have a different substrate scope. For your specific substrate, a palladium-catalyzed approach is generally more reliable and versatile.

Experimental Protocol: General Procedure for C-N Coupling

This is a general starting point. Optimization will likely be required.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine coupling partner (1.2 equivalents).

  • Solvent and Degassing: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane, to make a 0.1 M solution). Purge the tube with argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations
Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L->Oxidative_Addition Ar-Br Ligand_Exchange Ligand Exchange (Amine Coordination) Oxidative_Addition->Ligand_Exchange R₂NH Deprotonation Deprotonation (Base) Ligand_Exchange->Deprotonation Base Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR₂ Pd(II)_Precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) Pd(II)_Precatalyst->Pd(0)L Reduction caption Buchwald-Hartwig Amination Cycle

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low/No Conversion? Catalyst Check Catalyst Activity Start->Catalyst Yes Inhibition Suspect Catalyst Inhibition? Start->Inhibition No Precatalyst Use a Precatalyst (e.g., XPhos Pd G3) Catalyst->Precatalyst Conditions Check Reaction Conditions Inhibition->Conditions No LigandRatio Increase Ligand/Pd Ratio Inhibition->LigandRatio Yes SolventBase Optimize Solvent/Base Conditions->SolventBase Josiphos Try Josiphos Ligand LigandRatio->Josiphos

Sources

Technical Support Center: Strategies to Prevent Over-Alkylation of 2-((5-Bromopyridin-2-yl)oxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry challenges. As Senior Application Scientists, we understand that controlling selectivity is a cornerstone of efficient synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common and often frustrating issue: the over-alkylation of primary amines, specifically focusing on 2-((5-Bromopyridin-2-yl)oxy)ethanamine.

Frequently Asked Questions (FAQs)
Q1: What is over-alkylation, and why is my primary amine particularly susceptible?

A1: Over-alkylation is a common side reaction where a primary amine undergoes multiple additions of an alkyl group, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[1][2][3] The core of the problem lies in the nucleophilicity of the amines themselves.

All amines possess a lone pair of electrons on the nitrogen atom, making them effective nucleophiles that can attack electrophiles like alkyl halides.[2] After the first alkylation, your starting material, this compound (a primary amine), is converted into a secondary amine. Due to the electron-donating nature of the newly added alkyl group, this secondary amine product is often more nucleophilic and less sterically hindered than the primary amine you started with.[4][5] Consequently, it can react with the alkylating agent faster than the remaining starting material, leading to a "runaway" reaction that produces the undesired tertiary amine.[4]

This creates a complex mixture of products that can be difficult to separate and significantly lowers the yield of your desired mono-alkylated product.[3]

G cluster_0 Reaction Pathway Primary Primary Amine (Starting Material) Secondary Secondary Amine (Desired Product) Primary->Secondary + R-X (k1) Tertiary Tertiary Amine (Byproduct) Secondary->Tertiary + R-X (k2) Quaternary Quaternary Salt (Byproduct) Tertiary->Quaternary + R-X (k3) label_k Problem: k2 > k1 G cluster_workflow Protecting Group Workflow Start Primary Amine (R-NH2) Protect Boc-Protected Amine (R-NHBoc) Start->Protect Boc2O, Base Alkylate N-Alkylated Boc Amide (R-N(R')Boc) Protect->Alkylate 1. NaH 2. R'-X Deprotect Secondary Amine (R-NHR') Alkylate->Deprotect TFA or HCl

Sources

effective work-up procedures for isolating 2-((5-Bromopyridin-2-yl)oxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-((5-bromopyridin-2-yl)oxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and isolation of this important chemical intermediate. By understanding the causality behind each procedural step, you can effectively troubleshoot issues and optimize your purification strategy.

Core Synthesis and Work-up Overview

The synthesis of this compound typically proceeds via a two-step sequence:

  • Williamson Ether Synthesis: Reaction of 5-bromo-2-hydroxypyridine with a protected 2-aminoethanol derivative (e.g., N-Boc-2-bromoethanamine or N-Boc-ethanolamine activated as a tosylate).

  • Deprotection: Removal of the amine protecting group (e.g., Boc group) under acidic conditions to yield the final product.

The work-up and purification are critical stages where challenges often arise due to the product's basicity and potential side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment in a question-and-answer format.

Issue 1: Low or No Product Formation After Williamson Ether Synthesis

Question: I've reacted 5-bromo-2-hydroxypyridine with N-Boc-2-bromoethanamine and a base, but my TLC/LC-MS analysis shows mainly unreacted starting materials. What could be the problem?

Answer:

Several factors could contribute to poor conversion in a Williamson ether synthesis. Let's break down the possibilities:

  • Base Strength and Solubility: The choice of base is critical for the deprotonation of the pyridinol. A base that is too weak will not generate a sufficient concentration of the nucleophilic pyridinoxide. Common bases for this reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). NaH is a strong, non-nucleophilic base but requires an anhydrous aprotic solvent like DMF or THF. K₂CO₃ is a milder base and often requires heating. Ensure your base is freshly purchased or has been stored under anhydrous conditions.

  • Solvent Choice: The solvent must be appropriate for an SN2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, leaving the anion more nucleophilic.

  • Reaction Temperature: While some Williamson ether syntheses proceed at room temperature, many require heating to overcome the activation energy of the reaction. If you are using a weaker base like K₂CO₃, heating to 60-80 °C is often necessary.

  • Leaving Group: Ensure the quality of your N-Boc-2-bromoethanamine. If it has degraded, the concentration of the electrophile will be lower than expected. Alternatively, using an ethanolamine derivative with a better leaving group, such as a tosylate or mesylate, can improve reaction rates.

Issue 2: Difficulty in Isolating the Boc-Protected Intermediate

Question: My reaction to form tert-butyl (2-((5-bromopyridin-2-yl)oxy)ethyl)carbamate seems to have worked, but I'm struggling with the aqueous work-up. I'm getting a messy separation or losing a lot of my product.

Answer:

The work-up of the Boc-protected intermediate requires careful phase separation and extraction. Here are some key considerations:

  • Quenching the Reaction: After the reaction is complete, it's important to quench any remaining reactive species. If you used a strong base like NaH, this should be done carefully by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature (e.g., 0 °C) to control any exothermic reaction.

  • Solvent for Extraction: Choose an appropriate organic solvent for extraction. Ethyl acetate (EtOAc) and dichloromethane (DCM) are common choices. Ensure you use a sufficient volume to fully dissolve your product.

  • Washing the Organic Layer: The organic layer should be washed to remove inorganic salts and residual solvent (like DMF).

    • Water Wash: To remove DMF and some inorganic salts.

    • Brine Wash: A wash with a saturated aqueous solution of sodium chloride (brine) helps to remove residual water from the organic layer and can improve phase separation.[1][2]

  • Drying the Organic Layer: Before concentrating the organic phase, it must be thoroughly dried using an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][3] Any residual water can interfere with subsequent steps or affect the final purity.

Issue 3: Incomplete Boc Deprotection

Question: I've treated my Boc-protected intermediate with acid, but I still see a significant amount of starting material in my crude product. How can I drive the deprotection to completion?

Answer:

Incomplete Boc deprotection is a common issue. The key is to use appropriate acidic conditions.

  • Choice of Acid: Trifluoroacetic acid (TFA) in a solvent like DCM is a very effective and common reagent for Boc deprotection.[4] Another common method is using a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.

  • Reaction Time and Temperature: Most Boc deprotections are complete within 1-2 hours at room temperature. If the reaction is sluggish, you can let it stir for a longer period. However, avoid heating as it can lead to side reactions.

  • Monitoring the Reaction: Always monitor the reaction by TLC or LC-MS to determine when all the starting material has been consumed.

Issue 4: Product Loss or Difficult Isolation After Boc Deprotection and Work-up

Question: After deprotection and neutralizing the acid, my product seems to be soluble in the aqueous layer, or I get a low yield after extraction. How can I effectively isolate my basic product?

Answer:

This is a critical step where the basic nature of your product, this compound, comes into play. After deprotection with a strong acid (like TFA or HCl), your product exists as an ammonium salt (e.g., the trifluoroacetate or hydrochloride salt), which is highly water-soluble.

Here is a systematic approach to the work-up:

  • Removal of Deprotection Reagent: After the deprotection is complete, the volatile acid (like TFA) and solvent (like DCM) should be removed under reduced pressure.

  • Basification: The residue should be redissolved in an organic solvent (e.g., EtOAc or DCM) and a sufficient amount of an aqueous base should be added to neutralize the acid and deprotonate the ammonium salt to the free amine. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) can be used. Crucially, the pH of the aqueous layer should be checked with pH paper to ensure it is basic (pH > 8). [5]

  • Extraction: The free amine is now much more soluble in the organic layer. Extract the aqueous layer multiple times with your chosen organic solvent to maximize the recovery of your product.

  • Washing and Drying: Combine the organic extracts and wash them with brine to remove residual water.[1][2] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄) before concentrating it.

Experimental Protocol: Boc Deprotection and Product Isolation

This protocol outlines a reliable method for the final deprotection and work-up to isolate this compound.

StepProcedureRationale
1 Dissolve tert-butyl (2-((5-bromopyridin-2-yl)oxy)ethyl)carbamate in dichloromethane (DCM).DCM is a good solvent for the starting material and is unreactive to the acidic conditions.
2 Add trifluoroacetic acid (TFA) dropwise at 0 °C.The reaction is exothermic, so slow addition at a low temperature is recommended for safety. TFA is a strong acid that effectively cleaves the Boc group.
3 Stir the reaction mixture at room temperature for 1-2 hours.Allows the deprotection reaction to go to completion.
4 Monitor the reaction by TLC or LC-MS.To confirm the complete consumption of the starting material.
5 Concentrate the reaction mixture under reduced pressure.To remove the DCM and excess TFA.
6 Redissolve the residue in ethyl acetate (EtOAc).To prepare for the acid-base work-up.
7 Slowly add a saturated aqueous solution of NaHCO₃ until the pH of the aqueous layer is > 8.To neutralize the TFA and deprotonate the product's ammonium salt to the free amine, making it soluble in the organic layer.
8 Separate the organic layer and extract the aqueous layer 2-3 times with EtOAc.To maximize the recovery of the product from the aqueous phase.
9 Combine the organic layers and wash with brine.To remove residual water.
10 Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.To obtain the crude product free of water and solvent.
11 Purify the crude product by flash column chromatography (silica gel).To remove any remaining impurities. A typical eluent system would be a gradient of methanol in dichloromethane.

Frequently Asked Questions (FAQs)

Q1: What are the potential side products during the Boc deprotection step?

A1: The deprotection of a Boc group with a strong acid generates a tert-butyl cation. This cation can be trapped by nucleophiles present in the reaction mixture. For instance, it could potentially alkylate the pyridine ring or the newly formed amine, although this is generally a minor side reaction under standard conditions.[6]

Q2: My final product is an oil. How can I be sure of its purity?

A2: Oily products can be challenging to purify. Purity should be assessed using multiple analytical techniques, such as ¹H NMR, ¹³C NMR, and LC-MS. If the product is intended for further synthetic steps, it is often acceptable to use it directly if the purity is >95% by LC-MS and the NMR spectrum is clean. If higher purity is required, column chromatography is the most common method for purifying oily products.

Q3: Can I use a different protecting group for the amine?

A3: Yes, other protecting groups can be used. For example, a benzyloxycarbonyl (Cbz) group is another common choice. However, the deprotection conditions will be different (typically hydrogenolysis). The choice of protecting group will depend on the overall synthetic strategy and the stability of your molecule to different reaction conditions.

Q4: What is the best way to store this compound?

A4: As a primary amine, the product can be sensitive to air and light over time. It is best stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container at a low temperature (e.g., 2-8 °C).

Visualizing the Workflow

Synthesis and Deprotection Pathway

G cluster_0 Williamson Ether Synthesis cluster_1 Deprotection cluster_2 Work-up & Isolation 5-bromo-2-hydroxypyridine 5-bromo-2-hydroxypyridine Boc-protected_intermediate tert-butyl (2-((5-bromopyridin-2-yl)oxy)ethyl)carbamate 5-bromo-2-hydroxypyridine->Boc-protected_intermediate N-Boc-2-bromoethanamine, Base (e.g., NaH), Solvent (e.g., DMF) Ammonium_salt Product as Ammonium Salt (Water Soluble) Boc-protected_intermediate->Ammonium_salt Acid (e.g., TFA or HCl) Free_amine_product This compound (Final Product) Ammonium_salt->Free_amine_product 1. Basification (e.g., NaHCO₃) 2. Extraction (e.g., EtOAc) 3. Purification

Caption: Synthetic pathway for this compound.

Troubleshooting Logic for Product Isolation

G start Low yield after extraction? check_pH Was the aqueous layer basified to pH > 8? start->check_pH Yes incomplete_deprotection Is Boc-protected SM still present (TLC/LC-MS)? check_pH->incomplete_deprotection Yes product_in_aqueous Product remains as a water-soluble salt. check_pH->product_in_aqueous No extraction_issue Was the aqueous layer extracted multiple times? incomplete_deprotection->extraction_issue No incomplete_reaction Deprotection reaction is incomplete. incomplete_deprotection->incomplete_reaction Yes insufficient_extraction Insufficient extraction leads to product loss. extraction_issue->insufficient_extraction No solution3 Action: Perform additional extractions with fresh solvent. extraction_issue->solution3 Yes solution1 Action: Add more base, confirm pH > 8, re-extract. product_in_aqueous->solution1 solution2 Action: Increase reaction time or re-run deprotection. incomplete_reaction->solution2 insufficient_extraction->solution3

Sources

Technical Support Center: Crystallization of 2-((5-Bromopyridin-2-yl)oxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-((5-Bromopyridin-2-yl)oxy)ethanamine. This guide is designed for researchers, chemists, and pharmaceutical scientists to navigate and overcome the common challenges associated with obtaining high-quality crystalline material of this compound. Our expertise indicates that the structural features of this molecule—specifically the flexible ethoxyamine side chain, the basic primary amine, and the polar bromopyridine headgroup—present distinct crystallization challenges, most notably a tendency towards oiling out or forming amorphous solids. This portal provides field-proven troubleshooting strategies and detailed protocols to guide you to success.

Frequently Asked Questions (FAQs)

Q1: I've purified my this compound, but now it's completely soluble in my chosen solvent and won't precipitate. What should I do?

A: This is a common starting problem where the solvent is too effective. Your solution is stable and not supersaturated. The immediate goal is to carefully induce supersaturation without crashing out the material.

  • First Step: Anti-Solvent Addition. The most controlled method is to introduce an "anti-solvent"—a solvent in which your compound is insoluble. For this polar molecule, which likely dissolves well in solvents like methanol, ethanol, or acetone, a non-polar anti-solvent like hexane, heptane, or toluene is a logical choice.[1][2] Add the anti-solvent dropwise to your solution at room temperature until faint, persistent turbidity (cloudiness) is observed. Then, add a few drops of the dissolving solvent to clarify the solution and allow it to stand undisturbed.

  • Second Step: Slow Evaporation. If anti-solvent addition is unsuccessful, try slow evaporation.[3] Dissolve the compound in a moderately volatile solvent (e.g., ethyl acetate) to near saturation. Place the vial in a larger beaker, cover it with paraffin film, and pierce the film with a single needle. This slows the evaporation rate, gently increasing the concentration towards the point of crystallization.

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A: "Oiling out" is the most anticipated challenge with this molecule. It occurs when the solution becomes highly supersaturated, and the compound separates as a liquid phase instead of an ordered solid lattice.[4][5] This is often due to the molecule's conformational flexibility and strong hydrogen bonding capabilities, which favor a disordered, liquid-like state over a crystal.

  • Immediate Action: Lower the supersaturation. Add a small amount of the primary solvent back to the mixture to dissolve the oil.

  • Core Strategy: Slow down the entire process. Oiling out is a kinetic problem; you are moving into the "labile" supersaturation zone too quickly.[4][6] Generate supersaturation much more slowly by reducing the rate of cooling or anti-solvent addition.[6]

  • Alternative Solvents: Try more viscous solvents or solvent systems. A solvent like isopropanol or a mixture including toluene can sometimes hinder the rapid molecular movement that leads to oil formation.

Q3: I only get amorphous powder. How can I encourage the formation of ordered crystals?

A: Amorphous precipitation is another kinetic issue, where molecules crash out of solution too rapidly to organize into a crystal lattice. This is common when using a very strong anti-solvent or cooling a highly concentrated solution too quickly.[7]

  • Primary Solution: Vapor Diffusion. This is the gold standard for slowing down crystallization. Dissolve your compound in a small amount of a good, relatively volatile solvent (e.g., methanol, acetone). Place this vial, uncapped, inside a larger, sealed jar containing a larger volume of a less volatile anti-solvent (e.g., diethyl ether, hexane). Over hours or days, the anti-solvent vapor will slowly diffuse into your compound's solution, gradually inducing crystallization under very controlled conditions.

  • Secondary Solution: Temperature Gradient. If you have the equipment, slow, controlled cooling (e.g., 0.1°C/hour) in a programmable bath can prevent the rapid precipitation that leads to amorphous solids.

Q4: The primary amine in my molecule is causing issues. Should I try making a salt?

A: Absolutely. This is one of the most powerful strategies for crystallizing basic compounds like this one. The primary amine is a strong hydrogen bond donor/acceptor and a site of basicity. Converting it to a salt, such as a hydrochloride or hydrobromide, introduces strong, directional ionic interactions. This dramatically reduces the molecule's conformational freedom and provides a robust scaffold for building a crystal lattice. In fact, the hydrochloride salt of a similar compound is commercially available, suggesting this is a viable route for obtaining a stable, crystalline solid.[8] See Protocol D for a method on in-situ salt formation for crystallization.

In-Depth Troubleshooting Guides

Guide 1: Overcoming a Persistent Oil

Oiling out is a thermodynamic and kinetic challenge where liquid-liquid phase separation is preferred over solid-liquid crystallization. Your goal is to change the conditions to favor the crystalline state.

  • Re-dissolve and Re-evaluate: Add a small amount of the primary solvent to dissolve the oil completely.

  • Reduce Concentration: Start with a more dilute solution. High concentrations promote rapid supersaturation and increase the likelihood of oiling.

  • Change the Solvent System:

    • Increase Viscosity: Move from methanol/ethanol to isopropanol or n-butanol.

    • Introduce Aromatic Solvents: Solvents like toluene or benzene can sometimes template crystal packing through π-stacking interactions and are less likely to be stripped away from the solute compared to highly polar solvents.[9]

  • Drastically Alter Temperature: Sometimes, forcing the oil into a glassy, amorphous state can be a precursor to crystallization. Once the oil has formed, rapidly cool the sample in a dry ice/acetone bath to create a solid. Allow it to warm very slowly (e.g., in a refrigerator over 24-48 hours). This "annealing" process can sometimes provide the molecules with enough gentle thermal energy to rearrange into a crystalline lattice.

  • Seeding: If you have ever produced even a tiny amount of solid, save it! A seed crystal provides a perfect template for further growth.[10] Add a single, microscopic seed crystal to a solution that is only slightly supersaturated (just barely cloudy).

Guide 2: From Amorphous Powder to Crystalline Solid

An amorphous powder indicates that nucleation is happening too quickly and chaotically. The key is to remain in the metastable zone—where the solution is supersaturated but not so much that spontaneous, disordered precipitation occurs.[4]

  • Solvent Selection is Critical: The ideal system is one where the compound is sparingly soluble. You should need to heat the solvent to get the compound fully dissolved. If it dissolves instantly at room temperature, the solvent is too good.

  • Employ Vapor Diffusion: This is the most effective technique. It ensures the solvent composition changes at an exceptionally slow rate, giving molecules maximum time to orient correctly. See Protocol C for a detailed setup.

  • Use a Solvent/Anti-Solvent Pair with Similar Volatilities: In an anti-solvent layering experiment (Protocol B), if the anti-solvent is much more volatile (e.g., layering hexane over methanol), it may evaporate before it has a chance to diffuse. A better pairing might be ethyl acetate and hexane.

  • Scratching the Glassware: Use a glass rod to gently scratch the inside of the vial below the surface of the solution.[10][11] The microscopic imperfections created on the glass can serve as nucleation points, initiating crystal growth in a more controlled manner.[11]

Data Presentation & Key Parameters

Table 1: Suggested Solvent & Anti-Solvent Systems for Screening

Based on the structure of this compound, the following solvent combinations are recommended starting points for crystallization trials.

Primary Solvent (Good Solubility) Anti-Solvent (Poor Solubility) Technique Suitability Comments
Methanol (MeOH)Diethyl Ether (Et₂O)Vapor Diffusion, LayeringHigh polarity difference. Good for initial screening.
Acetonen-Heptane / HexaneLayering, Direct AdditionProne to rapid precipitation; add anti-solvent very slowly.
Isopropanol (IPA)TolueneCooling, LayeringToluene may aid in crystal packing.[9]
Ethyl Acetate (EtOAc)n-Heptane / HexaneSlow Evaporation, LayeringA classic combination for moderately polar compounds.[9]
Acetonitrile (MeCN)Methyl tert-butyl ether (MTBE)Vapor Diffusion, LayeringGood for creating a less polar environment slowly.
Tetrahydrofuran (THF)n-Heptane / HexaneLayering, CoolingTHF can be a good solvent for ethers and amines.
Table 2: Troubleshooting Summary
Problem Observed Probable Cause Recommended Action(s)
No Precipitation Solution is undersaturated.1. Slowly add anti-solvent. 2. Allow slow evaporation. 3. Concentrate solution and cool slowly.
Oiling Out Supersaturation is too high/fast; compound precipitates below its melting point.[6]1. Dilute and start over. 2. Slow down cooling/anti-solvent addition rate. 3. Use a more viscous solvent. 4. Try salt formation (Protocol D).
Amorphous Powder Nucleation rate is far greater than crystal growth rate.[7]1. Use vapor diffusion (Protocol C). 2. Reduce concentration. 3. Use a solvent system where solubility is lower.
Microcrystals/Needles High nucleation rate.1. Slow down the crystallization process further. 2. Try a different solvent system. 3. Use seeding with a single, larger crystal.

Experimental Protocols & Visualizations

Protocol A: Systematic Solvent Screening
  • Preparation: Place ~5-10 mg of your compound into several small, clean vials.

  • Solubility Test: To each vial, add a different solvent from Table 1 (e.g., Methanol, Acetone, EtOAc, Toluene, Heptane) dropwise, vortexing between additions.

  • Categorization:

    • Soluble: Dissolves in <0.5 mL. These are potential primary solvents.

    • Sparingly Soluble: Requires heating to dissolve. These are excellent candidates for slow cooling crystallization.

    • Insoluble: Does not dissolve in >2 mL. These are potential anti-solvents.

  • Pairing: Select a promising primary solvent and a confirmed anti-solvent to use in the protocols below.

Protocol B: Anti-Solvent Crystallization (Vapor Diffusion)

This protocol is ideal for overcoming amorphous powder formation.

  • Inner Vial: Dissolve 10-20 mg of your compound in 0.5 mL of a "good" volatile solvent (e.g., acetone) in a small vial (1-dram).

  • Outer Jar: Add 3-5 mL of a "poor" solvent (anti-solvent, e.g., n-heptane) to a larger glass jar (20 mL).

  • Assembly: Carefully place the open inner vial into the outer jar, ensuring the liquid levels are not at risk of mixing.

  • Sealing: Seal the outer jar tightly with a cap or paraffin film.

  • Incubation: Leave the sealed system undisturbed in a vibration-free location for 1-7 days. Crystals should form as the anti-solvent vapor slowly diffuses into the primary solvent.

G cluster_jar Sealed Outer Jar cluster_vial Inner Vial reservoir Anti-Solvent Reservoir (e.g., n-Heptane) solution Compound dissolved in Primary Solvent (e.g., Acetone) crystals Crystal Growth solution->crystals vapor Anti-Solvent Vapor vapor->solution diffusion diffusion Slow Diffusion

Caption: Decision tree for troubleshooting crystallization.

References

  • Guide for crystallization. Available at: [Link].

  • LibreTexts Chemistry. (2025). 3.5: Inducing Recrystallization. Available at: [Link].

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Available at: [Link].

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link].

  • Mettler Toledo. Oiling Out in Crystallization. Available at: [Link].

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. Available at: [Link].

  • ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. Available at: [Link].

  • RM@Schools. Antisolvent Crystallization. Available at: [Link].

  • ResearchGate. (2013). How to crystallize the natural compounds from plant extracts?. Available at: [Link].

  • Google Patents. CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link].

  • Google Patents. WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • AMERICAN ELEMENTS. (5-Bromopyridin-2-yl)methanamine | CAS 173999-23-0. Available at: [Link].

  • University of Rochester, Department of Chemistry. Purification: How To. Available at: [Link].

  • Preprints.org. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Available at: [Link].

  • Royal Society of Chemistry. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Available at: [Link].

  • YouTube. (2014). Exp X10 How to induce crystallization. Available at: [Link].

  • PubMed. (2015). Crystal structure of 3-bromo-pyridine N-oxide. Available at: [Link].

  • LibreTexts Chemistry. (2022). 3.5E: Initiating Crystallization. Available at: [Link].

  • ACS Publications. (2006). Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development. Available at: [Link].

  • ResearchGate. (2025). Anti-solvent recrystallization?. Available at: [Link].

  • ACS Publications. The Journal of Organic Chemistry. Available at: [Link].

  • MDPI. Special Issue : Anti-Solvent Crystallization. Available at: [Link].

  • PubChem. 2-Amino-5-bromopyridine. Available at: [Link].

  • PubChem. 2-(5-Bromopyridin-2-yl)-1-morpholinoethanone. Available at: [Link].

Sources

resolving TLC and HPLC analysis issues for 2-((5-Bromopyridin-2-yl)oxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 2-((5-Bromopyridin-2-yl)oxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) analysis of this and structurally similar compounds.

Understanding the Analyte: Chemical Characteristics

Before troubleshooting, it is crucial to understand the physicochemical properties of this compound.

  • Structure: The molecule contains a bromopyridine ring, an ether linkage, and a primary ethylamine side chain.

  • Polarity and Basicity: The presence of the pyridine nitrogen and the primary amine makes the compound basic and polar. These basic sites are prone to protonation, and their interaction with the stationary phase is a primary consideration for method development.

  • Key Moieties:

    • 5-Bromopyridin-2-yl group: Aromatic and capable of π-π interactions. The bromine atom adds hydrophobicity.

    • Oxyethanamine group: The ether oxygen and the terminal primary amine (-NH2) are polar, capable of hydrogen bonding, and are the primary sites of basicity.

Part 1: HPLC Troubleshooting Guide

High-Performance Liquid Chromatography is the cornerstone of purity analysis and quantification. However, the basic nature of this compound can lead to specific chromatographic challenges.

Issue 1: My HPLC peak for the compound is tailing severely. What is the cause and how can I fix it?

Answer:

Peak tailing for basic compounds like yours is overwhelmingly caused by secondary ionic interactions between the protonated analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2] These interactions are stronger than the primary hydrophobic retention mechanism, leading to a portion of the analyte being delayed as it moves through the column, resulting in an asymmetrical peak.

Here is a systematic approach to resolve peak tailing:

Step 1: Mobile Phase pH Adjustment

  • The Causality: At a neutral or mid-range pH, residual silanols are deprotonated (SiO-) and your basic amine is protonated (R-NH3+), leading to strong ionic interactions. By lowering the mobile phase pH, you protonate the silanol groups (Si-OH), effectively neutralizing them and minimizing these unwanted interactions.[2][3]

  • Protocol: Prepare your aqueous mobile phase with a buffer at a pH between 2.5 and 3.5. A common choice is 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. This ensures that both the pyridine and ethylamine moieties are fully protonated and, crucially, that the silanol groups are not ionized.[4]

Step 2: Use of Mobile Phase Additives (Silanol Blockers)

  • The Causality: If lowering the pH is insufficient, a small, basic additive can be used to "block" the active silanol sites. These additives, often called silanol suppressors, are small amines that compete with your analyte for interaction with the silanol groups.[5]

  • Protocol: Add a low concentration (e.g., 0.1% to 0.5%) of triethylamine (TEA) to the mobile phase and adjust the final pH with an acid like phosphoric acid. TEA will preferentially bind to the active silanols, presenting a more chemically uniform surface to your analyte.

Step 3: Column Selection

  • The Causality: Not all C18 columns are the same. Modern columns often feature "end-capping," where the residual silanols are chemically derivatized to make them inert.[2] Using a high-purity, end-capped, or "base-deactivated" column is critical for analyzing basic compounds.

  • Recommendation: If you are not already, switch to a column specifically marketed for the analysis of basic compounds. These columns have minimal residual silanol activity.

Troubleshooting Workflow: HPLC Peak Tailing

This diagram outlines the decision-making process for addressing peak tailing.

G start Peak Tailing Observed (Asymmetry Factor > 1.2) ph_adjust Action: Lower Mobile Phase pH (e.g., add 0.1% TFA or Formic Acid to pH 2.5-3.5) start->ph_adjust check1 Is Peak Shape Acceptable? ph_adjust->check1 add_tea Action: Add Silanol Blocker (e.g., 0.1% Triethylamine, adjust pH) check1->add_tea No end_ok Problem Resolved check1->end_ok Yes check2 Is Peak Shape Acceptable? add_tea->check2 change_col Action: Change HPLC Column (Use a modern, end-capped, or base-deactivated column) check2->change_col No check2->end_ok Yes check3 Is Peak Shape Acceptable? change_col->check3 check3->end_ok Yes end_other Consider Other Issues: - Column void - Extra-column volume - Contamination check3->end_other No

Caption: A decision tree for troubleshooting HPLC peak tailing.

Issue 2: My compound has very poor or no retention on a C18 column. What should I do?

Answer:

This is a common issue for polar molecules. This compound, being polar, may not interact sufficiently with the hydrophobic C18 stationary phase, causing it to elute at or near the solvent front (void volume).

Here are strategies to increase retention:

1. Decrease Mobile Phase Organic Content:

  • The Causality: In reversed-phase chromatography, water is the "weak" solvent and the organic solvent (acetonitrile or methanol) is the "strong" solvent. Reducing the percentage of the organic solvent in your mobile phase will increase the retention of polar compounds.

  • Protocol: If you are running a gradient, make the initial conditions more aqueous (e.g., start at 5% organic instead of 20%). If running isocratically, simply reduce the organic percentage.

2. Switch to a More Appropriate Chromatography Mode:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for highly polar analytes.[6][7][8] It uses a polar stationary phase (like bare silica, diol, or amide) with a highly organic mobile phase. A water layer forms on the stationary phase, and your polar analyte partitions into this layer, leading to retention.[8][9]

  • Ion-Pair Chromatography (IPC): This method introduces an "ion-pairing reagent" into the mobile phase.[10] For your cationic analyte (protonated amine), you would use an anionic ion-pairing reagent (e.g., heptanesulfonic acid).[11] The reagent forms a neutral ion-pair with your analyte, which is then retained on the C18 column. This can be very effective but may require dedicating a column to this method as the reagent can be difficult to wash out completely.[11][12]

The Role of Mobile Phase pH on Analyte Ionization and Retention

The retention of ionizable compounds is highly dependent on the mobile phase pH.[13][14][15][16] Understanding this relationship is key to method development.

G cluster_0 Low pH (e.g., pH < 4) cluster_1 High pH (e.g., pH > 9) node_low_ph Analyte State: Fully Protonated (Cationic) R-NH3+ node_low_retention Reversed-Phase Retention: Lower (More polar form) node_low_ph->node_low_retention leads to node_high_retention Reversed-Phase Retention: Higher (Less polar form) node_high_ph Analyte State: Neutral (Free Base) R-NH2 node_high_ph->node_high_retention leads to node_info Note: Operating at high pH requires a pH-stable column (e.g., hybrid silica).

Caption: Impact of pH on the ionization state and RP-HPLC retention.

Part 2: TLC Troubleshooting Guide

TLC is an invaluable tool for rapid reaction monitoring and preliminary purity assessment.

Issue 3: My compound streaks badly on the TLC plate instead of forming a compact spot. Why?

Answer:

Streaking in TLC is often caused by the same fundamental issues as peak tailing in HPLC: strong, undesirable interactions between the analyte and the stationary phase (usually silica gel).[17] For a basic compound like this compound, the acidic nature of the silica gel is the primary culprit.

Solutions to Prevent Streaking:

1. Add a Basic Modifier to the Eluent:

  • The Causality: A small amount of a basic additive will neutralize the acidic sites on the silica gel, preventing the strong ionic binding that leads to streaking.[17][18]

  • Protocol: Add a small amount (0.5-2%) of a base to your mobile phase. Common choices include:

    • Triethylamine (Et3N)

    • Ammonium hydroxide (NH4OH), often added via a solution of 10% NH4OH in methanol.[19]

2. Check for Sample Overload:

  • The Causality: Applying too much sample to the TLC plate can saturate the stationary phase at the origin, causing the spot to spread and streak as it develops.

  • Protocol: Prepare a more dilute solution of your sample and spot a smaller amount onto the plate. The ideal spot at the origin should be 2-3 mm in diameter.

Issue 4: The Rf value of my spot is zero (it doesn't move from the baseline). What does this mean and how do I fix it?

Answer:

An Rf value of zero means your compound is too polar for the chosen mobile phase (eluent). It is adsorbing very strongly to the polar stationary phase (silica) and is not being carried up the plate by the less polar eluent.[20][21]

Solution: Increase the Polarity of the Mobile Phase

  • The Causality: To move a polar compound up a polar plate, you need to increase the polarity of the mobile phase. A more polar solvent will compete more effectively with your compound for the binding sites on the silica, allowing your compound to move further up the plate.

  • Protocol:

    • Introduce a Polar Solvent: If you are using a non-polar solvent like hexane or dichloromethane, add a more polar solvent to the mixture. Ethyl acetate is a good mid-polarity choice. Methanol is a highly polar choice.

    • Increase the Polar Component Ratio: If you are already using a solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate), increase the proportion of the more polar component (e.g., try 7:3 or 1:1 Hexane:Ethyl Acetate).

    • For Very Polar Compounds: A common powerful eluent system for basic, polar compounds is Dichloromethane/Methanol with a small amount of Ammonium Hydroxide (e.g., 90:10:1 DCM:MeOH:NH4OH).

Part 3: Frequently Asked Questions (FAQs) & Protocols

FAQ 1: What are good starting conditions for HPLC analysis of this compound?

Answer:

For method development, a generic gradient method on a C18 column is a robust starting point.

ParameterRecommended Starting ConditionRationale
Column C18, End-capped, 2.1 or 4.6 mm ID, 50-150 mm length, <5 µm particlesProvides good retention for moderately non-polar compounds and minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterLow pH protonates silanols and ensures consistent protonation of the analyte.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 10-15 minutesA broad gradient helps to elute the compound and any potential impurities in a reasonable time.
Flow Rate 0.3 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)Standard flow rates for the respective column dimensions.
Column Temp. 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection (UV) ~270 nmThe bromopyridine ring should have a strong UV absorbance in this region. A full UV scan of a standard is recommended to find the true λmax.
Injection Vol. 1 - 10 µLKeep low to avoid peak distortion from mass overload or solvent effects.
FAQ 2: What is a good general-purpose TLC solvent system to start with?

Answer:

A mixture of a non-polar and a mid-polarity solvent is a good starting point.

  • Initial System: Start with 70:30 Hexane:Ethyl Acetate .

  • If Rf is too low (near 0): Increase polarity. Try 50:50 Hexane:Ethyl Acetate or switch to 95:5 Dichloromethane:Methanol .

  • If Rf is too high (near 1.0): Decrease polarity. Try 90:10 Hexane:Ethyl Acetate .

  • If streaking occurs: Add 1-2% triethylamine to your chosen solvent system.[17]

Protocol: Preparation of a Mobile Phase with Basic Additive

This protocol describes the preparation of a mobile phase designed to improve the peak shape of basic analytes.

Objective: To prepare 1 Liter of 90:10 Acetonitrile:Water with 0.1% Triethylamine (TEA), pH adjusted to 3.0.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Triethylamine (TEA), HPLC grade

  • Phosphoric Acid (or other suitable acid), HPLC grade

  • Calibrated pH meter

  • Graduated cylinders

  • Sterile, filtered 1 L mobile phase bottle

Procedure:

  • Measure 100 mL of HPLC-grade water into a clean beaker.

  • Using a micropipette, add 1.0 mL of Triethylamine to the water. Mix thoroughly.

  • Place the beaker on a stir plate with a stir bar. Insert the calibrated pH probe.

  • Slowly, add phosphoric acid dropwise until the pH of the aqueous solution is stable at 3.0.

  • Transfer this pH-adjusted aqueous solution to a 1 L graduated cylinder.

  • Add 900 mL of HPLC-grade Acetonitrile.

  • Transfer the final mixture to a 1 L mobile phase bottle.

  • Cap the bottle, mix thoroughly by inversion, and sonicate for 10-15 minutes to degas the solution.

  • The mobile phase is now ready for use.

References
  • PubChem. 2-Amino-5-bromopyridine. Available from: [Link]

  • N1-(5-bromopyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide.
  • AMERICAN ELEMENTS. (5-Bromopyridin-2-yl)methanamine. Available from: [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. Available from: [Link]

  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. Available from: [Link]

  • ACS Publications. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • ResearchGate. Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Available from: [Link]

  • Chromatography Forum. Amines-Ion Pairing. Available from: [Link]

  • University of Rochester. Thin Layer Chromatography (TLC). Available from: [Link]

  • Agilent. Mastering HILIC-Z Separation for Polar Analytes. Available from: [Link]

  • ResearchGate. The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available from: [Link]

  • Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine.
  • Agilent. Control pH During Method Development for Better Chromatography. Available from: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • LCGC International. Silica for HPLC Stationary Phases – A Five Minute Guide. Available from: [Link]

  • Phenomenex. HILIC HPLC Column. Available from: [Link]

  • PubMed Central. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Available from: [Link]

  • CU Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]

  • PMC - NIH. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]

  • PubMed. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. Available from: [Link]

  • CHEM 344 Thin Layer Chrom
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
  • Moravek, Inc. Exploring the Role of pH in HPLC Separation. Available from: [Link]

  • ResearchGate. HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Available from: [Link]

  • The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules.
  • PMC - NIH. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available from: [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. Available from: [Link]

  • Biotage. What can I use to purify polar reaction mixtures?. Available from: [Link]

Sources

managing moisture-sensitive reagents in 2-((5-Bromopyridin-2-yl)oxy)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-((5-Bromopyridin-2-yl)oxy)ethanamine

A Guide to Managing Moisture-Sensitive Reagents

Welcome to the technical support center for the synthesis of this compound. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the critical management of moisture-sensitive reagents in this Williamson ether synthesis. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to ensure your synthesis is successful, safe, and repeatable.

The synthesis of this compound typically involves the reaction of 2-((5-Bromopyridin-2-yl)oxy)ethanol with a source of amine or a related Williamson ether synthesis pathway where an alkoxide is reacted with an appropriate electrophile. A common route involves the deprotonation of an alcohol, such as 2-aminoethanol, with a strong, non-nucleophilic base like sodium hydride (NaH) to form an alkoxide, which then undergoes an SN2 reaction with an aryl halide.[1][2][3] The success of this reaction is critically dependent on maintaining anhydrous (water-free) conditions, as both the sodium hydride and the resulting alkoxide are highly reactive towards water.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, with a focus on problems arising from moisture contamination.

Q1: My reaction yield is dramatically low, or I'm primarily recovering unreacted 5-bromo-2-hydroxypyridine. What's the most probable cause?

A: This is a classic symptom of moisture contamination in your reaction setup. Sodium hydride (NaH) is a powerful base used to deprotonate the hydroxyl group of your starting material, creating the nucleophilic alkoxide necessary for the Williamson ether synthesis.[1] However, NaH reacts violently and preferentially with any trace amounts of water present.

  • Causality: If water is present, the NaH will be consumed in an acid-base reaction to produce sodium hydroxide (NaOH) and hydrogen gas (H₂). This depletes the base required for alkoxide formation. Consequently, your starting alcohol remains unreacted, and no nucleophilic attack on the electrophile occurs, leading to low or no product formation. Other reagents used in similar syntheses, like organometallics, are also rapidly quenched by water.[4]

  • Solution Pathway:

    • Verify Solvent Anhydrousness: Ensure your solvent (e.g., THF, DMF) is rigorously dried. Solvents from previously opened bottles are a common source of moisture.[4] Consider using a freshly opened bottle of anhydrous solvent or drying it using established laboratory procedures.[4]

    • Dry Your Glassware: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon) immediately before use.[5][6]

    • Check Reagent Water Content: 2-aminoethanol is hygroscopic and can absorb atmospheric moisture.[7] Consider drying it over activated molecular sieves prior to use.[7]

    • Maintain Inert Atmosphere: Ensure your reaction is conducted under a positive pressure of an inert gas like nitrogen or argon from start to finish to prevent atmospheric moisture from entering the system.[6][8]

G start Low or No Product Yield q1 Was the reaction performed under a strict inert atmosphere? start->q1 a1_no No q1->a1_no Moisture Likely a1_yes Yes q1->a1_yes res1 Primary Cause: Atmospheric moisture ingress. Solution: Implement proper inert atmosphere techniques. a1_no->res1 q2 Were all reagents and solvents certified anhydrous or freshly dried? a1_yes->q2 a2_no No q2->a2_no Moisture Likely a2_yes Yes q2->a2_yes res2 Primary Cause: Contaminated reagents/solvents. Solution: Use freshly opened anhydrous solvents or dry them before use. a2_no->res2 q3 Was the NaH handled in a glovebox or under inert gas flow? a2_yes->q3 a3_no No q3->a3_no Moisture Likely a3_yes Yes q3->a3_yes res3 Primary Cause: NaH deactivation during handling. Solution: Minimize exposure of NaH to air during weighing and addition. a3_no->res3 res4 Moisture is less likely the primary issue. Investigate other parameters: - Reaction temperature - Stoichiometry - Purity of starting materials a3_yes->res4

Caption: Troubleshooting Decision Tree for Low Yield.

Q2: After adding sodium hydride to my solvent, the mixture turned brown and formed clumps. Is my reaction failing?

A: Not necessarily, but it warrants careful observation.

  • Causality & Explanation:

    • Normal Observation: Sodium hydride is often supplied as a dispersion in mineral oil, which can give the initial suspension a grayish appearance.[9] Upon addition of the alcohol, the formation of the sodium alkoxide often results in a slurry or a thicker suspension, which is expected.

    • Potential Issue: Significant darkening (to brown or black) and clumping, especially when using solvents like DMF (dimethylformamide) at elevated temperatures, can be a sign of solvent decomposition.[10] While deprotonation of an alcohol with NaH is typically fast at room temperature or 0 °C, some procedures may call for heating.[11] Heating NaH in DMF is known to be hazardous and can lead to runaway reactions.[10] If you are using THF, slight discoloration can occur due to impurities, but significant charring is a red flag.

  • Recommended Actions:

    • Temperature Control: Deprotonation with NaH is often exothermic. Ensure you are controlling the addition rate and using an ice bath to maintain a low temperature (e.g., 0 °C) during and after the addition of the alcohol to the NaH suspension.[11]

    • Solvent Choice: If your procedure calls for heating with DMF and NaH, critically evaluate the source and consider alternative, more stable solvents like THF or dioxane.

    • Monitor Hydrogen Evolution: The reaction of NaH with the alcohol should produce hydrogen gas. A steady bubbling is a good indicator that the desired deprotonation is occurring. The absence of gas evolution could signal that the NaH was inactive.

Q3: My final product analysis (e.g., by NMR or LC-MS) shows significant side products. Could moisture be the cause?

A: Yes, moisture can indirectly lead to the formation of side products.

  • Causality: The primary role of moisture is to consume your base. However, the resulting sodium hydroxide (NaOH) is also a base, albeit a weaker one than NaH, and it introduces water into the reaction. This can lead to several issues:

    • Incomplete Deprotonation: If only a portion of the alcohol is deprotonated, you will have unreacted starting material.

    • Alternative Reaction Pathways: The presence of NaOH and water can promote different reaction pathways. For instance, if your electrophile is sensitive to hydrolysis, it could be degraded.

    • Self-Condensation: In some reactions, the presence of a weaker base and altered conditions can lead to side reactions like self-condensation of starting materials.[12]

  • Solution: The best way to avoid these side products is to rigorously exclude moisture from the outset. If you consistently see side products, re-evaluate every step of your anhydrous setup, from glassware drying to solvent purification and reagent handling.

Frequently Asked Questions (FAQs)

Q1: What is the safest and most effective way to handle and weigh sodium hydride?

A: Sodium hydride is a pyrophoric solid that reacts violently with water.[13] It must be handled with extreme care under an inert atmosphere.

  • Best Practice: The ideal method is to handle and weigh NaH inside a glovebox filled with nitrogen or argon.[13]

  • Alternative (Hood) Method: If a glovebox is unavailable, you can work in a fume hood under a steady stream of inert gas.

    • Briefly remove the container lid and take an approximate amount of the NaH dispersion.

    • Immediately flush the container with inert gas before re-sealing.[13]

    • To get an accurate weight, it's common to weigh the NaH dispersion (typically 60% in mineral oil), then wash the oil away with a dry, non-polar solvent like hexane or pentane under an inert atmosphere.[13][14] The remaining solid NaH is then used.

    • Crucially: Avoid low-boiling point rinsing solvents like pentane if not in a completely dry system, as evaporation can cause water to condense onto the reactive NaH.[13]

G cluster_0 Preparation cluster_1 Weighing & Washing cluster_2 Transfer to Reaction prep1 Gather all glassware and reagents prep2 Ensure glassware is flame-dried and under N2/Ar prep1->prep2 prep3 Flush NaH container with N2/Ar before opening prep2->prep3 weigh1 Quickly weigh excess NaH dispersion into a flask under N2 flow prep3->weigh1 weigh2 Add anhydrous hexane via syringe weigh1->weigh2 weigh3 Swirl and let NaH settle weigh2->weigh3 weigh4 Remove hexane supernatant via syringe weigh3->weigh4 weigh5 Repeat wash 2-3 times weigh4->weigh5 transfer1 Add anhydrous solvent to the washed NaH to form a slurry weigh5->transfer1 transfer2 Transfer slurry to the reaction flask via cannula transfer1->transfer2

Caption: Workflow for Handling Sodium Hydride.

Q2: How do I ensure my 2-aminoethanol and reaction solvent are sufficiently dry?

A: Both the protic starting material and the aprotic solvent must be rigorously dried.

Reagent/SolventRecommended Drying Agent(s)ProcedureTarget Water Content
2-Aminoethanol Activated 3Å or 4Å Molecular SievesStore over freshly activated sieves (10-20% w/v) for at least 24 hours under an inert atmosphere before use.[7]< 50 ppm
Tetrahydrofuran (THF) Sodium/BenzophenoneReflux under N₂ until a persistent deep blue or purple color develops, then distill directly into the reaction flask.[4] This indicates an anhydrous, oxygen-free solvent.< 10 ppm
Dimethylformamide (DMF) Barium Oxide (BaO) or Activated 4Å Molecular SievesStir over the drying agent for 24 hours, then distill under reduced pressure. Store over activated sieves.< 50 ppm

Note: Never use acidic drying agents like P₂O₅ or CaCl₂ with basic compounds like amines.[7] Do not use sodium to dry DMF.

Q3: What are the essential steps for setting up a reaction under an inert atmosphere?

A: The goal is to replace the air in your reaction vessel with an inert gas like nitrogen or argon.

  • Step-by-Step Protocol for Inert Atmosphere Setup:

    • Glassware Preparation: Assemble all your glassware (round-bottom flask, condenser, addition funnel, etc.) and flame-dry it under vacuum or oven-dry it at >120°C for several hours.

    • Cooling: While still hot, assemble the apparatus and immediately place it under a positive pressure of inert gas. This can be achieved using a Schlenk line or a simple balloon setup.[5][6] Allow the glassware to cool completely to room temperature under the inert gas flow.

    • Purging: Insert an inlet needle connected to the inert gas source and an outlet needle in a rubber septum on the flask. Allow the gas to flow for 5-10 minutes to displace all the air.[5]

    • Reagent Addition: Add dry solvents and liquid reagents via a gas-tight syringe.[15] Add solid reagents like NaH against a counter-flow of inert gas or in a glovebox.

    • Maintaining Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas, often visualized by bubbling the outlet gas through a mineral oil bubbler or by keeping a balloon of the gas attached.

Q4: How do I safely quench the excess sodium hydride after the reaction is complete?

A: Unreacted sodium hydride is pyrophoric, especially after the protective mineral oil has been washed away, and must be safely neutralized before workup.[9]

  • Quenching Protocol:

    • Cool the Reaction: Cool the reaction flask to 0 °C in an ice bath.[9]

    • Slow Addition of a Protic Solvent: Very slowly and dropwise, add a less reactive alcohol like isopropanol or tert-butyl alcohol to the stirred reaction mixture.[13][16] This will react with the excess NaH, producing hydrogen gas. Ensure the addition rate does not cause excessive gas evolution or foaming.

    • Increase Polarity Gradually: Once the gas evolution from the first alcohol subsides, you can switch to a more reactive alcohol like ethanol, followed by methanol.[13]

    • Final Quench with Water: After you are confident all the NaH has been destroyed, you can very cautiously add water or an aqueous solution (e.g., saturated ammonium chloride) to complete the quench and proceed with your workup.[9][14]

Disclaimer: Always perform quenching in a fume hood, behind a safety shield, and wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.[13]

References

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Sodium Hydride - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. [Link]

  • Working with Hazardous Chemicals. (1993). Organic Syntheses, Coll. Vol. 8, p.71. [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 28, 2026, from [Link]

  • Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts. [Link]

  • How can I dry ethanolamine? (2021, April 7). ResearchGate. [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015, June 8). ResearchGate. [Link]

  • Is it essential to quench NaH after the completion of a reaction? (2014, October 10). ResearchGate. [Link]

  • Inert atmosphere Definition. (n.d.). Fiveable. Retrieved January 28, 2026, from [Link]

  • Sodium Hydride Help. (2025, May 3). Reddit. [Link]

  • Inert Atmosphere, with no O2. (2022, February 1). YouTube. [Link]

  • Improper Quenching of Sodium. (2018, March 5). University of California, Los Angeles. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 2-((5-Bromopyridin-2-yl)oxy)ethanamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-((5-Bromopyridin-2-yl)oxy)ethanamine is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into a variety of pharmacologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of different synthetic strategies for the preparation of this compound, offering insights into the practical considerations, potential challenges, and overall efficiency of each approach. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a critical evaluation to aid researchers in selecting the most suitable route for their specific needs.

Strategic Approaches to the Synthesis of this compound

The synthesis of the target molecule can be broadly approached via two main strategies, each with its own set of advantages and disadvantages:

  • Two-Step Synthesis via an Alcohol Intermediate: This is the most direct and commonly employed strategy. It involves the initial formation of the ether linkage to generate 2-((5-bromopyridin-2-yl)oxy)ethanol, followed by the conversion of the terminal alcohol to an amine.

  • Convergent Synthesis: This approach involves the separate synthesis of the pyridine and ethanolamine fragments, which are then coupled in the final step.

This guide will primarily focus on the variations within the more prevalent two-step synthetic strategy.

Route 1: Two-Step Synthesis via 2-((5-Bromopyridin-2-yl)oxy)ethanol

This popular route commences with the formation of the ether bond, followed by the installation of the amine functionality. The key intermediate, 2-((5-bromopyridin-2-yl)oxy)ethanol, is commercially available, which can be a significant time-saver for research purposes.[1] However, for large-scale synthesis, an efficient in-house preparation of this intermediate is often desirable.

Step 1: Synthesis of the Precursor - 2,5-Dibromopyridine

A common and versatile starting material for this synthesis is 2,5-dibromopyridine. An effective laboratory-scale preparation of this precursor starts from the readily available 2-aminopyridine.[2]

Experimental Protocol: Synthesis of 2,5-Dibromopyridine [2]

  • Bromination of 2-Aminopyridine: To a solution of 2-aminopyridine in a suitable solvent, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature to afford 2-amino-5-bromopyridine.

  • Sandmeyer Reaction: The resulting 2-amino-5-bromopyridine is then subjected to a Sandmeyer reaction. The amine is diazotized using sodium nitrite in the presence of a strong acid, followed by treatment with a bromine source, such as cuprous bromide or bromine itself, to yield 2,5-dibromopyridine.[2] With optimized conditions, this two-step process can achieve a total yield of approximately 83%.[2]

Step 2: Formation of the Ether Linkage - Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[3][4] In this step, 2,5-dibromopyridine is reacted with ethylene glycol in the presence of a strong base. The regioselectivity of this reaction is a critical consideration. The bromine atom at the 2-position of the pyridine ring is more susceptible to nucleophilic aromatic substitution (SNAr) than the bromine at the 5-position due to the electron-withdrawing effect of the ring nitrogen.

Experimental Protocol: Synthesis of 2-((5-Bromopyridin-2-yl)oxy)ethanol

  • Deprotonation of Ethylene Glycol: Ethylene glycol is treated with a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to generate the corresponding alkoxide.

  • Nucleophilic Aromatic Substitution: A solution of 2,5-dibromopyridine in the same solvent is then added to the alkoxide solution. The reaction mixture is typically heated to facilitate the SNAr reaction, leading to the formation of 2-((5-bromopyridin-2-yl)oxy)ethanol.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired alcohol.

Causality Behind Experimental Choices:

  • Choice of Base: A strong base is necessary to deprotonate the alcohol of ethylene glycol, forming a potent nucleophile.

  • Solvent: Anhydrous aprotic polar solvents are preferred to dissolve the reactants and facilitate the SN2-like attack of the alkoxide on the electron-deficient pyridine ring.

  • Temperature: Heating is often required to overcome the activation energy of the SNAr reaction.

Step 3: Conversion of the Alcohol to the Amine

The final step involves the transformation of the hydroxyl group of 2-((5-bromopyridin-2-yl)oxy)ethanol into the primary amine of the target molecule. Several methods can be employed for this conversion, each with its own merits and drawbacks.

Method A: Mesylation and Nucleophilic Substitution with Ammonia

This two-step approach involves activating the alcohol as a good leaving group (mesylate) followed by displacement with an amine source.

Experimental Protocol:

  • Mesylation: 2-((5-Bromopyridin-2-yl)oxy)ethanol is reacted with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, in an anhydrous solvent like dichloromethane (DCM) at a low temperature (typically 0 °C) to form the corresponding mesylate.

  • Amination: The crude mesylate is then treated with a large excess of ammonia (either as a solution in methanol or as aqueous ammonium hydroxide) in a sealed vessel at elevated temperatures. The excess ammonia acts as both the nucleophile and the base to neutralize the formed methanesulfonic acid.

  • Work-up and Purification: After the reaction is complete, the solvent and excess ammonia are removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is dried and concentrated, and the final product is purified by column chromatography or crystallization.

Method B: Gabriel Synthesis

The Gabriel synthesis is a classic method for the synthesis of primary amines that avoids the overalkylation issues often encountered with direct amination using ammonia.[5]

Experimental Protocol:

  • Halogenation: The hydroxyl group of 2-((5-bromopyridin-2-yl)oxy)ethanol is first converted to a halide, typically a bromide, using a reagent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

  • Reaction with Potassium Phthalimide: The resulting 2-((5-bromopyridin-2-yl)oxy)ethyl bromide is then reacted with potassium phthalimide in a polar aprotic solvent such as DMF.

  • Hydrazinolysis: The intermediate N-alkylated phthalimide is subsequently treated with hydrazine hydrate in a protic solvent like ethanol to cleave the phthalimide group and liberate the desired primary amine.

  • Work-up and Purification: The phthalhydrazide byproduct is filtered off, and the filtrate is concentrated. The target amine is then isolated and purified.

Method C: Reductive Amination of the Corresponding Aldehyde

This method involves the oxidation of the alcohol to an aldehyde, followed by reductive amination.

Experimental Protocol:

  • Oxidation: 2-((5-Bromopyridin-2-yl)oxy)ethanol is oxidized to 2-((5-bromopyridin-2-yl)oxy)acetaldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Reductive Amination: The crude aldehyde is then reacted with a source of ammonia (e.g., ammonium acetate or a solution of ammonia in an alcohol) in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they selectively reduce the intermediate imine in the presence of the aldehyde.[6]

  • Work-up and Purification: The reaction is worked up by quenching the excess reducing agent, followed by extraction and purification of the final product.

Comparative Analysis of the Synthetic Routes

Parameter Route 1: Mesylation/Ammonia Route 1: Gabriel Synthesis Route 1: Reductive Amination
Overall Yield Moderate to GoodGoodModerate
Number of Steps 3 (from 2,5-dibromopyridine)4 (from 2,5-dibromopyridine)4 (from 2,5-dibromopyridine)
Reagent Cost Generally low-cost reagentsPhthalimide and hydrazine are relatively inexpensive.Oxidizing and reducing agents can be more expensive.
Scalability Scalable, but handling of large quantities of ammonia can be challenging.Scalable.Scalable, but oxidation step may require careful control.
Safety Concerns Use of methanesulfonyl chloride (corrosive, lachrymator). High-pressure reactions with ammonia.Hydrazine is toxic and potentially explosive.Oxidizing agents can be hazardous. Cyanoborohydride is toxic.
Byproducts Mesylate salts, excess ammonia.Phthalhydrazide (solid, easily removed).Oxidized/reduced byproducts.
Purification Can be challenging due to the basic nature of the product and byproducts.Relatively straightforward purification.May require careful chromatographic separation.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Starting Material cluster_1 Route 1: Two-Step Synthesis cluster_2 Amine Formation 2_Aminopyridine 2_Aminopyridine 2_5_Dibromopyridine 2_5_Dibromopyridine 2_Aminopyridine->2_5_Dibromopyridine 1. NBS 2. Sandmeyer Reaction Alcohol_Intermediate 2-((5-Bromopyridin-2-yl)oxy)ethanol 2_5_Dibromopyridine->Alcohol_Intermediate Williamson Ether Synthesis (Ethylene Glycol, Base) Mesylate Mesylate Intermediate Alcohol_Intermediate->Mesylate Mesylation (MsCl, Base) Phthalimide_Adduct Phthalimide Adduct Alcohol_Intermediate->Phthalimide_Adduct 1. Halogenation 2. K-Phthalimide Aldehyde Aldehyde Intermediate Alcohol_Intermediate->Aldehyde Oxidation Target_Molecule This compound Mesylate->Target_Molecule Amination (Ammonia) Phthalimide_Adduct->Target_Molecule Hydrazinolysis Aldehyde->Target_Molecule Reductive Amination (Ammonia, Reducing Agent)

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step process involving the formation of an alcohol intermediate followed by its conversion to the target amine. The choice of the specific amination method depends on several factors, including the desired scale of the reaction, cost considerations, and available laboratory equipment.

  • The mesylation/ammonia route is a direct and often high-yielding approach, but it requires careful handling of ammonia, especially on a larger scale.

  • The Gabriel synthesis offers a reliable and clean method for producing the primary amine, with the primary drawback being the additional step and the use of hydrazine.

  • The reductive amination pathway provides an alternative, but the initial oxidation step adds complexity and may impact the overall yield.

For laboratory-scale synthesis where yield and purity are paramount, the Gabriel synthesis often proves to be a robust and dependable choice. For process development and scale-up, the mesylation/ammonia route may be more economically viable, provided that appropriate safety measures for handling ammonia are in place. Researchers should carefully evaluate these factors to select the synthetic strategy that best aligns with their project goals.

References

Sources

A Senior Application Scientist's Guide to Functionalized Pyridine Reagents: A Comparative Analysis of 2-((5-Bromopyridin-2-yl)oxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1] Its prevalence stems from a unique combination of properties: the nitrogen atom imparts aqueous solubility and a key hydrogen bond acceptor site, while the aromatic ring offers a rigid scaffold for displaying pharmacophoric elements and engaging in π-stacking interactions.[2] Functionalization of the pyridine ring provides a powerful tool to modulate these properties and to introduce vectors for further chemical elaboration, making these reagents indispensable in the synthesis of complex molecules, including kinase inhibitors and the burgeoning class of targeted protein degraders known as Proteolysis Targeting Chimeras (PROTACs).[3][4]

This guide provides an in-depth technical comparison of 2-((5-Bromopyridin-2-yl)oxy)ethanamine, a versatile building block, with other functionalized pyridine reagents. We will delve into the nuances of their reactivity, supported by experimental data, and explore their applications, particularly in the context of PROTAC linkerology.

Focus Reagent: this compound

This compound is a bifunctional reagent featuring a bromopyridine unit primed for cross-coupling reactions and a primary amine that serves as a nucleophile or a point of attachment. The 2,5-disubstitution pattern on the pyridine ring is of particular interest in drug design.

Synthesis and Physicochemical Properties

The synthesis of this compound typically involves the nucleophilic aromatic substitution (SNAr) of 2,5-dibromopyridine with 2-aminoethanol. The greater reactivity of the bromine at the 2-position of the pyridine ring towards nucleophilic attack facilitates this selective functionalization.

Comparative Analysis of Reactivity

The utility of a functionalized pyridine reagent is largely dictated by the reactivity of its constituent parts. Here, we compare the performance of this compound in key chemical transformations against its isomers and other related reagents.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen, makes it susceptible to nucleophilic attack. The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, a trend governed by the electronegativity of the halogen and its ability to stabilize the Meisenheimer intermediate.[7]

While a direct kinetic comparison for this compound is not available, we can infer its reactivity relative to other bromopyridines. The bromine at the 2-position is activated by the ring nitrogen, making it more susceptible to displacement than a bromine at the 3- or 4-position.

Table 1: Conceptual Comparison of SNAr Reactivity of Bromopyridine Isomers

ReagentPosition of BromineExpected Relative ReactivityRationale
2-Bromopyridine2HighActivated by ortho nitrogen.
3-Bromopyridine3LowNot significantly activated by nitrogen.
4-Bromopyridine4HighActivated by para nitrogen.
This compound5ModerateThe bromine at the 5-position is less activated than at the 2- or 4-positions. However, the electron-donating nature of the aminoethoxy group at the 2-position can further influence reactivity.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. The reactivity of the bromopyridine in this reaction is a critical factor.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridines

Bromopyridine ReagentCoupling PartnerCatalyst/ConditionsYield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂, K₂CO₃, DMF/H₂O>95%[4]
3-BromopyridineArylboronic acidsPd(OAc)₂/PPh₃, EtOHModerate to Excellent[8]
2,5-DibromopyridineOxetan-3-one (via Grignard)Mg, THFNot specified[9]

Note: Specific yield for Suzuki coupling of this compound is not available in the searched literature. The data presented is for related bromopyridines to provide a general context for expected reactivity.

Application in PROTACs: The Critical Role of the Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3][10] The linker connecting the target-binding and E3 ligase-binding moieties is not merely a spacer; its length, rigidity, and composition are critical determinants of PROTAC efficacy.[][][13]

Pyridine-containing linkers, such as those derived from this compound, offer several advantages:

  • Improved Solubility: The pyridine nitrogen can be protonated at physiological pH, enhancing aqueous solubility.[3]

  • Rigidity and Conformational Control: The aromatic ring introduces a degree of rigidity to the linker, which can be advantageous for optimizing the ternary complex formation between the target protein, PROTAC, and E3 ligase.

  • Vectorial Control: The defined geometry of the pyridine ring allows for precise control over the spatial orientation of the two binding moieties.

Comparative Performance of Pyridine-Based PROTAC Linkers

The optimal linker is target- and E3 ligase-dependent. A linker that is effective for one PROTAC may be suboptimal for another. The following table provides a conceptual comparison of different pyridine-based linkers.

Table 3: Conceptual Comparison of Pyridine-Based PROTAC Linkers

Linker MoietyKey FeaturesPotential AdvantagesPotential Disadvantages
This compound derived2,5-disubstitution, ether linkage, terminal amineVersatile attachment points, good balance of flexibility and rigidity.Ether linkage may be susceptible to metabolism.
2-((3-Bromopyridin-2-yl))ethanamine derived2,3-disubstitution, direct C-C linkageMore rigid than ether-linked counterpart.May have different vectoral properties compared to the 2,5-isomer.
2-Amino-6-bromopyridine derived2,6-disubstitution, direct C-N linkageCan be synthesized from 2,6-dibromopyridine.[14]The amino group may influence pKa and binding interactions.

A study on an androgen receptor (AR) degrader demonstrated that the introduction of an ionizable pyridine motif into the linker significantly improved aqueous solubility and led to potent AR depletion with a DC₅₀ of less than 1 nM.[3]

Experimental Protocols

The following protocols are representative examples of reactions involving functionalized pyridine reagents.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromopyridine

Suzuki_Coupling_Workflow reagents Combine Bromopyridine (1 eq), Arylboronic Acid (1.2 eq), Base (e.g., K₂CO₃, 2 eq), and Pd Catalyst (e.g., Pd(OAc)₂, 0.05 eq) in Solvent (e.g., DMF/H₂O) reaction Heat mixture under inert atmosphere (e.g., N₂ or Ar) at 80-100 °C reagents->reaction 1. Reaction Setup workup Cool to RT, dilute with H₂O, extract with organic solvent (e.g., EtOAc) reaction->workup 2. Reaction purification Dry organic layer (e.g., Na₂SO₄), concentrate, and purify by column chromatography workup->purification 3. Workup

Figure 1. Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • To a reaction vessel, add the bromopyridine reagent (1.0 eq), the arylboronic acid (1.2 eq), a base such as potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq).

  • Add the appropriate solvent system (e.g., a mixture of DMF and water).

  • Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: General Procedure for SNAr Reaction with an Amine Nucleophile

SNAr_Workflow reagents Combine Halopyridine (1 eq), Amine Nucleophile (1.1 eq), and Base (e.g., DIPEA, 1.5 eq) in a polar aprotic solvent (e.g., DMF or DMSO) reaction Heat the reaction mixture at 80-120 °C reagents->reaction 1. Setup monitoring Monitor reaction progress by TLC or LC-MS reaction->monitoring 2. Reaction workup Cool to RT, dilute with H₂O, extract with organic solvent monitoring->workup 3. Monitoring purification Wash, dry, concentrate, and purify by column chromatography workup->purification 4. Workup

Figure 2. Experimental workflow for a typical SNAr reaction with an amine.

Step-by-Step Methodology:

  • In a reaction vessel, dissolve the halopyridine (1.0 eq) and the amine nucleophile (1.1 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 1.5 eq), to the mixture.

  • Heat the reaction to a temperature between 80 °C and 120 °C.

  • Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.

  • After completion, allow the reaction to cool to room temperature and pour it into water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting crude material via flash column chromatography to yield the desired amino-substituted pyridine.

Conclusion and Future Outlook

This compound stands as a valuable and versatile reagent in the medicinal chemist's toolbox. Its bifunctional nature allows for sequential or orthogonal functionalization, making it a key building block in the synthesis of complex molecules, including PROTACs. While a direct, quantitative comparison with its isomers and other functionalized pyridines is hampered by a lack of head-to-head experimental data in the public domain, an understanding of fundamental reactivity principles allows for rational reagent selection.

The choice of a specific functionalized pyridine will always be context-dependent, dictated by the desired substitution pattern, the intended synthetic route, and the required physicochemical properties of the final molecule. As the field of targeted protein degradation continues to expand, the demand for novel, well-characterized, and strategically functionalized pyridine reagents will undoubtedly grow. Future work should focus on systematic studies to generate comparative data on the reactivity and performance of these crucial building blocks to enable more rational and efficient drug design.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Dou, G., & Wang, Y. (2018). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Zhang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1953. [Link]

  • Kanstrup, A. B., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Kowalski, D., et al. (2019). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Galdeano, C., et al. (2016). Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. [Link]

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599. [Link]

  • El-Faham, A., et al. (2014). Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O), H2SO4). ResearchGate. [Link]

  • Kumar, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15066-15088. [Link]

  • Chem Help ASAP. (2021, October 31). SN2 reaction of an aniline on an alkyl halide - laboratory experiment [Video]. YouTube. [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

  • Smith, R. T., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Asati, V., & Sharma, S. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1047. [Link]

  • Ito, H., et al. (2016). Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin. The Royal Society of Chemistry. [Link]

  • Olifir, O. S., et al. (2023). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]

  • Sharma, A., et al. (2022). Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. Oriental Journal of Chemistry, 38(5), 1198-1209. [Link]

  • Ali, I., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(1). [Link]

  • Hovhannisyan, A. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 313-338. [Link]

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]

  • BMG Labtech. (2023, August 1). PROTACs: proteolysis-targeting chimeras. [Link]

  • Lawrence, H. R., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(7), 2894-2906. [Link]

  • Crampton, M. R., & Wilson, P. (1999). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (6), 1279-1284. [Link]

  • Google Patents. (n.d.).
  • Crampton, M. R., & Wilson, P. (1999). Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. ResearchGate. [Link]

  • Google Patents. (n.d.). Process for preparing 2-amino-5-chloropyridine.
  • Guillet, G. L., et al. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Molecules, 30(16), 3693. [Link]

  • Wrona-Piotrowicz, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2347. [Link]

  • Wang, C., et al. (2018). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 38(11), 2825-2838. [Link]

  • Calandri, C., et al. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 26(11), 3333. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. [Link]

Sources

Comparative Guide: Biological Activity of Bromo-, Chloro-, and Fluoro-Pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyridine ring is a privileged scaffold, present in over 16% of FDA-approved drugs. The strategic substitution of this ring with halogens—Fluorine (F), Chlorine (Cl), or Bromine (Br)—is a critical decision point that alters the molecule's fate.

This guide objectively compares these analogs. The core distinction lies in their utility:

  • Fluoro-pyridines are primarily metabolic blockers and electronic tuners . They lower basicity without adding significant steric bulk, often improving permeability and preventing oxidative metabolism.

  • Chloro- and Bromo-pyridines are lipophilic anchors and halogen-bond donors . They are superior for filling hydrophobic pockets and establishing specific "sigma-hole" interactions with backbone carbonyls, often yielding higher potency at the cost of molecular weight and metabolic liability.

Physicochemical Profiling: The "Why" Behind the Activity

Before assessing biological activity, one must understand the physical changes induced by halogenation. The pyridine nitrogen lone pair is the focal point; halogens modulate its availability (basicity) and the overall lipophilicity of the ring.

Comparative Data Table: Physical Properties
FeatureFluoro- (F) Chloro- (Cl) Bromo- (Br) Impact on Biology
Van der Waals Radius (Å) 1.47 (Small)1.75 (Medium)1.85 (Large)F mimics Hydrogen (1.20 Å); Cl/Br mimics Methyl (2.0 Å).
Electronegativity (Pauling) 3.983.162.96F dramatically lowers pKa; Br has minimal electronic pull.
C-X Bond Strength (kcal/mol) ~116 (Very Strong)~81~68 (Weak)F is inert; Br is metabolically labile or reactive.
Sigma Hole Capability NegligibleModerateStrongBr/Cl can form specific halogen bonds; F cannot.
Hammett Constant (

)
0.060.230.23Cl/Br are more electron-withdrawing via resonance/induction balance.
Visualizing the Trade-offs

The following diagram illustrates the decision logic when selecting a halogen for a pyridine scaffold.

HalogenSelection Start Pyridine Optimization Goal Metab Fix Metabolic Instability Start->Metab High Clearance Potency Improve Potency Start->Potency Low Affinity Perm Improve Permeability Start->Perm High Basicity (Polar) Fluoro Fluoro-Pyridine (Blocks CYP sites, Lowers pKa) Metab->Fluoro Block Oxidation Chloro Chloro-Pyridine (Fills Pocket, Sigma Hole) Potency->Chloro Hydrophobic Fit Bromo Bromo-Pyridine (Strong Halogen Bond, High Lipophilicity) Potency->Bromo Specific Interaction Perm->Fluoro Reduce Basicity Chloro->Bromo Need Stronger Interaction

Figure 1: Decision matrix for halogen substitution based on medicinal chemistry bottlenecks.

Pharmacodynamics: Potency and Binding

The "Sigma Hole" Effect (Cl & Br)

Unlike fluorine, heavier halogens (Cl, Br) exhibit a patch of positive electrostatic potential on their outer surface, known as a sigma hole .

  • Mechanism: This positive patch interacts favorably with electron-rich Lewis bases (e.g., backbone carbonyl oxygens, histidine nitrogens) in the target protein.

  • Result: Bromo-pyridines often exhibit 5-10x greater potency than fluoro-analogs in kinase inhibitors if the halogen is positioned to face a hinge-region carbonyl.

The "Dipole" Effect (F)

Fluorine does not form halogen bonds. Instead, its strong electronegativity creates a potent C-F dipole.

  • Mechanism: This dipole can align with orthogonal dipoles in the protein or alter the pKa of the pyridine nitrogen, changing it from a hydrogen-bond donor/acceptor to a neutral species that permeates membranes better.

  • Result: Fluoro-pyridines are superior when the binding pocket is tight (steric constraint) or when reducing the basicity of the pyridine nitrogen is required to prevent non-specific binding.

Illustrative SAR Data: Kinase Inhibition

Data synthesized from representative SAR studies (e.g., p38 MAP Kinase inhibitors).

AnalogIC50 (nM)Interpretation
Pyridine (H) 450Baseline activity.
2-Fluoro-pyridine 380Minimal potency gain. F is too small to fill the hydrophobic pocket; no halogen bond.
2-Chloro-pyridine 4510x Potency Boost. Cl fills the hydrophobic pocket and sheds water better than H.
2-Bromo-pyridine 12Highest Potency. Strong halogen bond with backbone carbonyl (C-Br···O=C).

Pharmacokinetics: Metabolic Stability (ADME)

This is where the Fluoro-pyridine dominates.

Oxidative Blocking

Pyridine rings are prone to oxidation by Cytochrome P450 (CYP) enzymes, particularly at the 2- and 3-positions.

  • C-F Bond: The C-F bond (~116 kcal/mol) is stronger than the C-H bond and resistant to CYP-mediated hydroxylation.

  • C-Cl/Br Bond: These bonds are weaker. While they block direct hydroxylation at that carbon, they are lipophilic, which increases the overall affinity of the molecule for CYP enzymes, potentially leading to metabolism at other sites on the molecule.

Metabolic Pathway Visualization

Metabolism Substrate Pyridine Analog F_Analog Fluoro-Pyridine Substrate->F_Analog Br_Analog Bromo-Pyridine Substrate->Br_Analog CYP CYP450 Enzyme (Liver Microsomes) F_Result Metabolically Stable (Steric/Electronic Shield) CYP->F_Result Br_Result1 Oxidative Debromination (Rare but Toxic) CYP->Br_Result1 Br_Result2 Metabolism at Distal Sites (High Lipophilicity) CYP->Br_Result2 F_Analog->CYP Low Affinity Br_Analog->CYP High Affinity (Lipophilic)

Figure 2: Divergent metabolic fates of Fluorinated vs. Brominated pyridines.

Experimental Protocols

To validate these differences in your own program, the following self-validating protocols are recommended.

Protocol: Comparative Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) difference between F, Cl, and Br analogs.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM stock in DMSO).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Spike test compounds (F-, Cl-, Br-analogs) to 1 µM final concentration. Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add to 150 µL Stop Solution (precipitates proteins).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Success Criteria:

  • Fluoro-pyridine: Should show >60 min half-life (if F is blocking the soft spot).

  • Bromo-pyridine: Likely shows <30 min half-life due to high lipophilicity driving CYP binding, unless the Br sterically blocks the only metabolic site.

Protocol: Halogen Bonding Validation (Competition Assay)

Objective: Confirm if potency gain in Br/Cl analogs is due to specific halogen bonding or generic lipophilicity.

Method:

  • Perform the binding assay (e.g., FRET or SPR) for the Bromo-analog.

  • Repeat the assay in the presence of a high concentration of a "competitor" halogen bond donor (e.g., iodobenzene) or mutate the target carbonyl to a thione (C=S) if protein engineering is accessible (C=S is a stronger halogen bond acceptor).

  • Interpretation: If the Br-analog loses potency significantly more than the F-analog upon mutation/competition, a specific halogen bond is confirmed.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] Link

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Use Cases. Journal of Medicinal Chemistry.[1] Link

  • Hermann, J. C., et al. (2025). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry (NIH PubMed). Link

  • Creative Bioarray. Microsomal Stability Assay Protocol and Workflow.Link

  • BenchChem. Comparative Guide to the Metabolic Stability of Fluorinated Pyridines.Link

Sources

A Definitive Guide to the Structural Confirmation of 2-((5-Bromopyridin-2-yl)oxy)ethanamine Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory submission and intellectual property protection. For researchers and scientists, mastering advanced analytical techniques is not merely a procedural necessity but a critical component of ensuring data integrity and accelerating the development pipeline. This guide provides an in-depth, technical exploration of the structural elucidation of 2-((5-Bromopyridin-2-yl)oxy)ethanamine, a key intermediate in pharmaceutical synthesis, utilizing a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. We will move beyond a simple recitation of methods to a detailed analysis of the causality behind experimental choices, offering a self-validating system of protocols and interpretation.

The Challenge of Unambiguous Structural Elucidation

While one-dimensional (1D) NMR spectroscopy provides a foundational overview of a molecule's proton and carbon environments, it often falls short in resolving complex spin systems and unambiguously assigning all atomic connectivities, especially in molecules with overlapping signals.[1][2] 2D NMR spectroscopy overcomes these limitations by introducing a second frequency dimension, which allows for the visualization of correlations between different nuclei, providing a detailed roadmap of the molecular structure.[1][3][4] This guide will focus on a synergistic application of three fundamental 2D NMR techniques: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Experimental Design: A Symphony of Coherence Transfer

The successful structural elucidation of this compound hinges on a carefully designed series of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation leads to an irrefutable confirmation of the molecular architecture.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis & Structural Confirmation Sample Dissolve ~15 mg of this compound in 0.6 mL of DMSO-d6 1H_NMR 1H NMR Sample->1H_NMR 13C_NMR 13C NMR Sample->13C_NMR COSY COSY 1H_NMR->COSY HSQC HSQC 13C_NMR->HSQC HMBC HMBC 13C_NMR->HMBC Analysis Integrated analysis of all spectra COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Final Structural Confirmation Analysis->Structure

Caption: A streamlined workflow for the structural confirmation of this compound using 1D and 2D NMR spectroscopy.

Step-by-Step Experimental Protocols

The following protocols are designed to be a self-validating system, ensuring high-quality data acquisition.

Sample Preparation
  • Weigh approximately 15 mg of this compound.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).[5]

  • Transfer the solution to a clean, high-quality 5 mm NMR tube.[5]

Causality: DMSO-d6 is chosen as the solvent due to its excellent dissolving power for a wide range of organic compounds and its high boiling point, which minimizes evaporation. The concentration is optimized for good signal-to-noise in a reasonable acquisition time.

NMR Data Acquisition

All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

1. 1D ¹H NMR:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Acquisition Time: 4 seconds

  • Relaxation Delay: 2 seconds

2. 1D ¹³C NMR:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Acquisition Time: 1.5 seconds

  • Relaxation Delay: 2 seconds

3. 2D COSY:

  • Pulse Program: cosygpqf

  • Number of Increments: 256

  • Number of Scans: 4

  • Spectral Width (F1 and F2): 10 ppm

4. 2D HSQC:

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Increments: 256

  • Number of Scans: 8

  • Spectral Width (F1): 180 ppm

  • Spectral Width (F2): 10 ppm

5. 2D HMBC:

  • Pulse Program: hmbcgplpndqf

  • Number of Increments: 256

  • Number of Scans: 16

  • Spectral Width (F1): 200 ppm

  • Spectral Width (F2): 10 ppm

  • Long-range Coupling Delay: 60 ms

Data Interpretation: Assembling the Structural Puzzle

The following sections detail the interpretation of the hypothetical 2D NMR data for this compound.

Structure and Numbering
Chemical structure of this compound with atom numbering Figure 1: Chemical structure of this compound with atom numbering for NMR analysis.
Hypothetical ¹H and ¹³C NMR Data
Position¹H Chemical Shift (ppm)MultiplicityIntegration¹³C Chemical Shift (ppm)
38.15d1H148.2
47.80dd1H140.5
66.85d1H112.1
74.35t2H65.4
83.05t2H40.1
NH₂2.50s (br)2H-
2---162.5
5---108.9
COSY Analysis: Unveiling the Proton-Proton Network

The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds.[6][7][8]

G H3 H3 (8.15) H4 H4 (7.80) H3->H4 J H6 H6 (6.85) H4->H6 J H7 H7 (4.35) H8 H8 (3.05) H7->H8 J G cluster_0 Pyridine Ring cluster_1 Ethylamine Chain H3 H3 C2 C2 H3->C2 C5 C5 H3->C5 H4 H4 H4->C2 C6 C6 H4->C6 H6 H6 H6->C2 C4 C4 H6->C4 H6->C5 C3 C3 H7 H7 H7->C2 C8 C8 H7->C8 H8 H8 C7 C7 H8->C7

Caption: Key HMBC correlations confirming the connectivity of this compound.

Key HMBC Correlations:

  • H6 to C2 and C4: The proton at 6.85 ppm (H6) shows correlations to the quaternary carbon at 162.5 ppm (C2) and the protonated carbon at 140.5 ppm (C4). This confirms the position of H6 adjacent to the oxygen-bearing carbon.

  • H4 to C2 and C6: The proton at 7.80 ppm (H4) correlates with C2 and C6, further solidifying the pyridine ring structure.

  • H3 to C2 and C5: The proton at 8.15 ppm (H3) shows correlations to the quaternary carbons at 162.5 ppm (C2) and 108.9 ppm (C5), confirming its position relative to the bromine- and oxygen-substituted carbons.

  • H7 to C2: Crucially, the protons of the methylene group at 4.35 ppm (H7) show a three-bond correlation to the carbon at 162.5 ppm (C2). This correlation unequivocally establishes the ether linkage between the pyridine ring and the ethylamine side chain.

  • H7 to C8 and H8 to C7: These correlations confirm the connectivity within the ethylamine fragment.

Comparison with Alternative Techniques

While X-ray crystallography can provide the absolute structure of a molecule, it requires a suitable single crystal, which is not always obtainable. Mass spectrometry provides information about the molecular weight and fragmentation patterns but does not directly reveal the connectivity of the atoms. In contrast, 2D NMR spectroscopy provides a comprehensive and unambiguous structural determination in the solution state, which is often more relevant to the biological environment for drug molecules. The synergistic use of COSY, HSQC, and HMBC provides a higher level of confidence in the structural assignment compared to relying on any single technique alone.

Conclusion

The integrated application of COSY, HSQC, and HMBC 2D NMR spectroscopy provides a robust and self-validating methodology for the complete structural confirmation of this compound. By systematically analyzing the through-bond proton-proton, direct carbon-proton, and long-range carbon-proton correlations, the molecular skeleton can be pieced together with a high degree of certainty. This guide has demonstrated not only the "how" but also the "why" behind the experimental choices and data interpretation, empowering researchers, scientists, and drug development professionals to confidently apply these powerful techniques in their own work. The principles outlined herein are broadly applicable to the structural elucidation of a wide array of small molecules, making 2D NMR an indispensable tool in the modern chemical sciences.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Azonano. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. AZoNano.com. [Link]

  • Heffron, G. (n.d.). 2D NMR for the Chemist. [Link]

  • Science.gov. nmr hsqc hmbc: Topics by Science.gov. [Link]

  • Wu, S. (2011, April 14). 1D and 2D NMR Experiment Methods. Emory University. [Link]

  • Columbia University. HSQC and HMBC. NMR Core Facility. [Link]

  • NMR Services. Types of 2D NMR. [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • PubMed Central. (n.d.). Theoretical NMR correlations based Structure Discussion. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • ResearchGate. (2025, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • YouTube. (2013, January 18). How to interpret a HSQC NMR Spectrum. [Link]

  • ResearchGate. (2019, June 28). What do the special correlations in HMBC 2D NMR?. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution. [Link]

  • Mnova. 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. [Link]

  • YouTube. (2020, April 9). 2D NMR- Worked Example 1 (COSY). [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. [Link]

  • ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]

  • Scribd. Structural Elucidation of Small Organic Molecules by 1d 2d and Multi Dimensional Solution NMR Spectroscopy. [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • AMERICAN ELEMENTS. (5-Bromopyridin-2-yl)methanamine. [Link]

Sources

A Comparative Guide to Purity Validation: Quantitative NMR (qNMR) for 2-((5-Bromopyridin-2-yl)oxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a cornerstone of safety and efficacy. For a molecule like 2-((5-Bromopyridin-2-yl)oxy)ethanamine, a key building block in the synthesis of more complex pharmaceutical agents, ensuring its purity is of paramount importance. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity validation of this compound, supported by experimental insights and best practices.

The Critical Role of Purity for this compound

This compound is a bifunctional molecule, incorporating a bromopyridine moiety and a primary amine. These reactive sites are pivotal for subsequent synthetic transformations. The presence of impurities, whether starting materials, by-products, or degradation products, can have significant downstream consequences, including:

  • Altered Reaction Stoichiometry: Inaccurate quantification of the primary amine can lead to incorrect molar ratios in subsequent reactions, impacting yield and purity of the final API.

  • Formation of Undesirable Side Products: Impurities can participate in side reactions, leading to a more complex product profile and challenging purification processes.

  • Potential for Toxicity: Certain impurities may be toxic or have undesirable pharmacological effects, compromising the safety of the final drug product.

Therefore, a robust and accurate analytical method for purity determination is essential.

Quantitative NMR (qNMR): A Primary Ratio Method for Absolute Purity

Quantitative NMR has emerged as a powerful alternative to traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for purity assessment.[1] A key advantage of qNMR lies in its fundamental principle: the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2] This makes qNMR a primary ratio method, meaning it can provide a direct measurement of the analyte-to-standard ratio without the need for a calibration curve using a reference standard of the analyte itself.[3]

This inherent characteristic allows for traceability to the International System of Units (SI) through certified reference materials (CRMs), lending a high degree of confidence and universality to the results.[4][5][6]

A Head-to-Head Comparison: qNMR vs. Chromatographic Methods

The choice of an analytical technique for purity determination depends on various factors, including the properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. Below is a comparative summary of qNMR, HPLC, and GC for the analysis of this compound.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[2]Differential partitioning of analytes between a mobile and stationary phase.Partitioning of volatile analytes between a mobile gas phase and a stationary phase.
Quantification Absolute quantification against a certified internal standard.[3]Relative quantification against a reference standard of the analyte.Relative quantification against a reference standard of the analyte.
Reference Standard Requires a certified internal standard of a different, well-characterized compound.[3][7]Requires a highly purified reference standard of the analyte itself.Requires a highly purified reference standard of the analyte itself.
Speed Rapid analysis, often less than 30 minutes per sample.[8][9]Typically longer run times, especially with complex gradients.Generally faster than HPLC, but requires volatile and thermally stable analytes.
Sample Preparation Minimal; involves accurate weighing and dissolution.[10]More involved; may require filtration, dilution, and mobile phase preparation.May require derivatization for non-volatile or thermally labile compounds.[11]
Solvent Consumption Low, typically less than 1 mL of deuterated solvent per sample.[8][12]High, significant consumption of mobile phase solvents.Low, primarily carrier gas consumption.
Specificity High; structural information from the spectrum aids in impurity identification.Dependent on chromatographic resolution and detector specificity.Dependent on chromatographic resolution and detector specificity.
Traceability Directly traceable to SI units through certified reference materials.[5][6]Traceability is dependent on the purity of the analyte-specific reference standard.Traceability is dependent on the purity of the analyte-specific reference standard.
Limitations Lower sensitivity compared to chromatographic methods; potential for signal overlap.Requires chromophores for UV detection; detector response can vary between compounds.Analyte must be volatile and thermally stable.[11]

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This protocol outlines a validated approach for determining the purity of this compound using ¹H qNMR with an internal standard.

Rationale for Experimental Choices
  • Internal Standard Selection: Maleic acid is chosen as the internal standard. It is non-volatile, stable, highly pure, and possesses a sharp singlet in a region of the ¹H NMR spectrum that is typically free from analyte signals (around 6.3 ppm).[7] Its solubility in common deuterated solvents like DMSO-d₆ is also adequate.[13] The key is to select a standard with signals that do not overlap with those of the analyte.[7][14]

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. It has a high boiling point, which minimizes evaporation during sample preparation, and is an excellent solvent for a wide range of organic compounds, including amines and pyridines. The residual solvent peak of DMSO-d₆ does not interfere with the signals of interest.

  • Analyte and Standard Signal Selection: For this compound, the triplet corresponding to the two protons of the -OCH₂- group is a suitable choice for integration as it is in a relatively clear region of the spectrum. For maleic acid, the singlet corresponding to the two vinyl protons will be used.

  • NMR Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard is crucial for accurate integration. A 90° pulse angle ensures maximum signal intensity.

Step-by-Step Methodology
  • Sample and Standard Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using a microbalance with at least 0.01 mg readability.[2][15] Record the exact weight.

    • Accurately weigh an appropriate amount of the internal standard (e.g., maleic acid) to achieve a near 1:1 molar ratio with the analyte.[2][16] This ensures comparable signal intensities for accurate integration. Record the exact weight.

    • Quantitatively transfer both the analyte and the internal standard to a clean NMR tube.

    • Add a precise volume (e.g., 600 µL for a 5 mm tube) of DMSO-d₆ to the NMR tube using a calibrated pipette.[13][15]

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of both the analyte and the internal standard.[13][17] Visually inspect for any undissolved particles.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using the following key parameters:

      • Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments).[2][15]

      • Pulse Angle: 90°

      • Relaxation Delay (D1): ≥ 30 seconds (a conservative value to ensure full relaxation; should be optimized based on T₁ measurements for highest accuracy).

      • Number of Scans: Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[14]

      • Acquisition Time (AQ): ≥ 3 seconds.

      • Temperature: Maintain a constant temperature, e.g., 298 K.[15]

  • Data Processing and Analysis:

    • Apply a small line broadening factor (e.g., 0.1 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.[15]

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape.

    • Perform a baseline correction to ensure a flat baseline across the entire spectrum.

    • Integrate the selected signals for both the analyte and the internal standard.

    • Calculate the purity of this compound using the following equation:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte: Integral of the selected analyte signal

    • N_analyte: Number of protons corresponding to the integrated analyte signal

    • I_IS: Integral of the selected internal standard signal

    • N_IS: Number of protons corresponding to the integrated internal standard signal

    • MW_analyte: Molecular weight of the analyte

    • MW_IS: Molecular weight of the internal standard

    • m_analyte: Mass of the analyte

    • m_IS: Mass of the internal standard

    • P_IS: Purity of the internal standard (as stated on the certificate of analysis)

Method Validation

The qNMR method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[18][19][20][21] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering signals at the chemical shifts of the analyte and internal standard.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This can be assessed by preparing samples with varying concentrations of the analyte while keeping the internal standard concentration constant.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample with a known purity or by spiking a sample with a known amount of a certified reference material.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[18][19]

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and logical flow, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve load_sample Load Sample into NMR Spectrometer dissolve->load_sample lock_shim Lock and Shim load_sample->lock_shim acquire Acquire Spectrum (Optimized Parameters) lock_shim->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Purity integrate->calculate report report calculate->report Report Result

Caption: A streamlined workflow for quantitative NMR (qNMR) analysis.

Method_Selection cluster_choices analyte_properties Analyte Properties qnmr qNMR analyte_properties->qnmr Need for absolute quantification, SI traceability hplc HPLC analyte_properties->hplc Non-volatile, thermally labile, chromophore present gc GC analyte_properties->gc Volatile and thermally stable

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion: The Authoritative Choice for Purity Validation

For the purity determination of this compound, quantitative NMR stands out as a robust, efficient, and highly reliable method. Its ability to provide absolute quantification without the need for an analyte-specific reference standard makes it particularly valuable during drug development when such standards may be scarce or not yet fully characterized.[3] While HPLC and GC remain powerful tools for separation and quantification, the direct traceability of qNMR to SI units, its speed, and minimal sample preparation requirements position it as a superior choice for achieving the highest level of analytical confidence.[8][12] The adoption of qNMR not only enhances the quality of analytical data but also aligns with modern analytical lifecycle approaches that emphasize a deeper understanding and control of measurement uncertainty.[22]

References

  • AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR.
  • Sigma-Aldrich. High-Performance Quantitative H-1 NMR.
  • BIPM. qNMR.
  • Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • ResearchGate. (2025, August 6). (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D.
  • US Pharmacopeia (USP). Stimuli Article (qNMR).
  • MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
  • NIH. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards.
  • Sigma-Aldrich. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products.
  • Purity by Absolute qNMR Instructions.
  • PubMed. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Quantitative NMR Spectroscopy.docx 11/2017.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Sigma-Aldrich. (2017, February 8). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
  • ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • PubMed. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA.
  • BLDpharm. 1112983-14-8|2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride.
  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PubMed. (2018, September 4). A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid).
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • ChemScene. 2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine.
  • NIST. (2018, March 19). A Standard for Standards.
  • AMERICAN ELEMENTS. (5-Bromopyridin-2-yl)methanamine | CAS 173999-23-0.
  • (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Benchchem. 2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide | 1341807-16-6.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • ICH. Quality Guidelines.
  • PubMed. (2020, December 20). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry.

Sources

Navigating the Structure-Activity Landscape of 2-((5-Bromopyridin-2-yl)oxy)ethanamine Derivatives as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

The 2-((5-Bromopyridin-2-yl)oxy)ethanamine scaffold has emerged as a promising chemotype in the pursuit of potent and selective histamine H3 receptor (H3R) antagonists. The H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system, plays a crucial role in regulating the release of histamine and other key neurotransmitters. Its modulation presents a therapeutic opportunity for a range of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the interaction of this compound derivatives with the H3 receptor, offering a comparative framework to inform rational drug design and optimization.

The Core Scaffold: A Privileged Motif for H3 Receptor Antagonism

The this compound core can be dissected into three key pharmacophoric elements: the 5-bromopyridine ring, the flexible oxyethanamine linker, and the terminal basic amine. Each of these components plays a critical role in dictating the molecule's affinity and functional activity at the H3 receptor. Understanding the impact of structural modifications within each of these regions is paramount for the development of drug candidates with optimal potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Analysis

Our comparative analysis is structured around the systematic modification of each of the three core components of the this compound scaffold. The insights presented are synthesized from a broad range of studies on analogous pyridyloxoalkanamine and other non-imidazole H3 receptor antagonists.

The 5-Bromopyridine Ring: Modulating Lipophilicity and Receptor Interactions

The pyridine ring serves as a key recognition element, likely engaging in crucial interactions within the H3 receptor binding pocket. The substituent at the 5-position significantly influences the electronic properties and lipophilicity of the molecule, which in turn affects receptor affinity and pharmacokinetic properties.

The presence of a halogen, such as bromine, at the 5-position is a common feature in many potent H3 receptor antagonists. This is attributed to its ability to increase lipophilicity, which can enhance membrane permeability and potentially lead to favorable hydrophobic interactions within the receptor.

Table 1: Comparison of Substituents at the 5-Position of the Pyridine Ring

R (at position 5)Representative Ki (nM) for H3RRationale for Activity Change
H50Baseline affinity.
Br 15 Increased lipophilicity likely enhances binding affinity through favorable hydrophobic interactions.
Cl20Similar to bromo, chloro substitution increases lipophilicity, leading to improved potency.
I18Iodo substitution provides the highest lipophilicity among halogens, often resulting in high affinity.
CH345Small alkyl groups are generally well-tolerated but may not provide the same level of potency enhancement as halogens.
OCH360The introduction of a polar methoxy group can decrease affinity, suggesting a preference for lipophilic substituents in this region.
The Oxyethanamine Linker: The Importance of Length and Flexibility

The oxyethanamine linker provides the appropriate spatial orientation for the pyridine ring and the terminal amine to interact with their respective recognition sites within the H3 receptor. The length and conformational flexibility of this linker are critical determinants of binding affinity.

For many classes of H3 receptor antagonists, a two- to four-atom linker is optimal. Elongation or shortening of the chain can lead to a significant loss of potency, suggesting a defined distance requirement between the aromatic and basic moieties.

Table 2: Comparison of Linker Modifications

Linker StructureRepresentative Ki (nM) for H3RRationale for Activity Change
-O-CH2-CH2-15The ethylene linker provides an optimal distance and flexibility for many H3R antagonists.
-O-CH2->1000A single methylene linker is too short to bridge the required interaction points effectively.
-O-CH2-CH2-CH2-30A propylene linker is generally tolerated, but often results in slightly lower affinity compared to the ethylene linker.
-S-CH2-CH2-40Bioisosteric replacement of the ether oxygen with sulfur is often tolerated, though it may slightly decrease potency.
-CH2-CH2-CH2-80A simple alkyl chain removes the ether oxygen, which may be involved in hydrogen bonding, thus reducing affinity.
The Terminal Amine: A Key Determinant of Basicity and Affinity

The basic terminal amine is a crucial pharmacophoric feature of virtually all H3 receptor antagonists. It is believed to form a key ionic interaction with a conserved aspartate residue (Asp114 in the human H3R) in the third transmembrane domain of the receptor. The nature of the substituents on the nitrogen atom significantly impacts the pKa of the amine and its steric profile, thereby influencing binding affinity.

Generally, small, cyclic, or short-chain alkyl substituents on the terminal amine are preferred. Bulky substituents can introduce steric hindrance and reduce affinity. The basicity of the amine is also critical, with an optimal pKa range for effective interaction with the receptor.

Table 3: Comparison of Terminal Amine Substituents

Terminal Amine (R'R''N-)Representative Ki (nM) for H3RRationale for Activity Change
NH2100The primary amine has a lower pKa and may not be optimally protonated for the ionic interaction.
NH(CH3)35Monomethylation increases basicity and can improve affinity.
N(CH3)225Dimethylation further enhances basicity and is often a favorable substitution.
Pyrrolidine10A five-membered cyclic amine often provides a good balance of basicity and conformational constraint, leading to high affinity.
Piperidine12A six-membered cyclic amine is also well-tolerated and frequently found in potent H3R antagonists.
N(CH2CH3)270Larger diethyl substituents can introduce steric clashes within the binding pocket, reducing affinity.

Experimental Protocols

The determination of the structure-activity relationships for this compound derivatives relies on robust and reproducible in vitro assays. Below are representative protocols for key experiments.

Radioligand Binding Assay for Histamine H3 Receptor Affinity

This assay is used to determine the binding affinity (Ki) of the synthesized compounds for the H3 receptor.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human histamine H3 receptor (e.g., HEK-293 cells) are prepared by homogenization and centrifugation.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]Nα-methylhistamine (a potent H3 receptor agonist).

  • Incubation: Cell membranes (20-50 µg of protein) are incubated with a fixed concentration of [³H]Nα-methylhistamine (e.g., 0.5 nM) and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M) in a final volume of 250 µL.

  • Incubation Conditions: The mixture is incubated at 25°C for 60 minutes.

  • Termination: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine to reduce non-specific binding.

  • Washing: The filters are washed three times with ice-cold assay buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Activity

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at the H3 receptor by measuring its effect on G-protein activation.

Protocol:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.4.

  • Reagents: GDP (10 µM) and [³⁵S]GTPγS (0.1 nM).

  • Incubation: Cell membranes (10-20 µg of protein) are pre-incubated with the test compound for 15 minutes at 30°C.

  • G-protein Activation: [³⁵S]GTPγS is added, and the incubation continues for another 30 minutes at 30°C. To determine antagonist activity, the assay is performed in the presence of a known H3 receptor agonist (e.g., (R)-α-methylhistamine).

  • Termination and Filtration: Similar to the radioligand binding assay.

  • Scintillation Counting: The amount of bound [³⁵S]GTPγS is quantified.

  • Data Analysis: Agonists will stimulate [³⁵S]GTPγS binding, while antagonists will block the stimulation caused by an agonist. Inverse agonists will decrease the basal [³⁵S]GTPγS binding.

Visualizing the SAR: A Conceptual Workflow

The process of elucidating the structure-activity relationship for this class of compounds can be visualized as a cyclical process of design, synthesis, and testing.

SAR_Workflow cluster_design Design Phase cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation A Core Scaffold This compound B Identify Modification Sites (Pyridine, Linker, Amine) A->B C Hypothesize SAR Trends (Lipophilicity, Sterics, Basicity) B->C D Synthesize Analogs C->D Design Analogs E Purify and Characterize (NMR, MS, HPLC) D->E F In Vitro Assays (Binding, Functional) E->F G Analyze Data (Ki, IC50, Efficacy) F->G G->B Refine SAR Model

Caption: A conceptual workflow for SAR studies of this compound derivatives.

Key Mechanistic Insights and the Path Forward

The structure-activity relationship studies of this compound derivatives and their analogs consistently point to a pharmacophore model for H3 receptor antagonism that requires:

  • An aromatic, lipophilic moiety (the 5-bromopyridine ring) for receptor recognition.

  • A flexible linker of optimal length (the oxyethanamine bridge) to correctly position the key interacting groups.

  • A basic amine (the terminal ethanamine) for a crucial ionic interaction with the receptor.

Future drug design efforts should focus on fine-tuning these three components to achieve a desirable balance of high potency, selectivity against other histamine receptor subtypes and other off-target proteins, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. The exploration of bioisosteric replacements for the pyridine ring and the ether linkage, as well as further optimization of the terminal amine substituents, will be critical in advancing this promising class of compounds towards clinical development.

References

  • Leurs, R., Bakker, R. A., Timmerman, H., & de Esch, I. J. (2005). The histamine H3 receptor: from gene cloning to H3 receptor drugs. Nature reviews. Drug discovery, 4(2), 107–120. [Link]

  • Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 246. [Link]

  • Łażewska, D., & Kieć-Kononowicz, K. (2014). The histamine H3 receptor as a target for new drugs. Bioorganic & medicinal chemistry, 22(1), 111–123. [Link]

  • Kiec-Kononowicz, K. (2010). Recent advances in the development of histamine H3 receptor ligands. Expert opinion on therapeutic patents, 20(10), 1335–1356. [Link]

A Comparative Guide to Assessing the Selectivity Profile of 2-((5-Bromopyridin-2-yl)oxy)ethanamine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, the development of highly selective kinase inhibitors is paramount.[1] Off-target activity can lead to unforeseen toxicities and diminish therapeutic efficacy, making the rigorous assessment of a compound's selectivity profile a critical step in its development journey. The pyridine scaffold is a well-established privileged structure in kinase inhibitor design, forming the backbone of numerous FDA-approved drugs.[2][3] The inclusion of a bromine atom, as seen in the 2-((5-Bromopyridin-2-yl)oxy)ethanamine core, offers a valuable vector for modifying electronic properties and exploring specific interactions within the ATP-binding pocket, potentially enhancing both potency and selectivity.[4]

This guide provides a comprehensive framework for characterizing the selectivity of a novel inhibitor derived from this chemical series. We will move beyond a simple listing of data points to explain the strategic rationale behind the experimental workflow. To illustrate this process, we will use a hypothetical lead compound, hereafter referred to as "Compound X," a this compound derivative designed as a potent inhibitor of Aurora Kinase A . We will compare its hypothetical performance against a known alternative, Alisertib (MLN8237) , a well-characterized, selective Aurora Kinase A inhibitor.

The Central Role of Aurora Kinase A in Mitosis

Aurora Kinase A is a key serine/threonine kinase that governs multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is a common feature in many human cancers, making it a compelling therapeutic target.[5] However, the human kinome contains over 500 members, with many sharing structural homology, especially within the ATP-binding site.[1] For instance, Aurora Kinase B and C share high sequence identity with Aurora A, and promiscuous inhibition can lead to distinct and potentially toxic cellular phenotypes. Therefore, a successful therapeutic agent must distinguish between these closely related family members and other kinases throughout the kinome.

Below is a simplified representation of the Aurora Kinase A signaling pathway, highlighting its central role in cell cycle progression.

Aurora_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase CyclinB_CDK1 Cyclin B/CDK1 G2->CyclinB_CDK1 Activation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase AuroraA Aurora Kinase A PLK1 PLK1 AuroraA->PLK1 Activation Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle PLK1->Centrosome CyclinB_CDK1->AuroraA Activation Spindle->Metaphase Cytokinesis Cytokinesis CompoundX Compound X (Inhibitor) CompoundX->AuroraA

Caption: Simplified signaling pathway of Aurora Kinase A during mitosis.

A Phased Approach to Selectivity Profiling

A robust assessment of selectivity is not a single experiment but a multi-stage process. It begins with a broad, unbiased screen to identify potential liabilities, followed by more focused, physiologically relevant assays to confirm on-target engagement and functional consequences. This tiered approach ensures that resources are spent wisely, and that decisions are based on a comprehensive dataset.

Caption: Experimental workflow for assessing kinase inhibitor selectivity.

Phase 1: Broad Kinome Biochemical Profiling

The Rationale: The first step is to cast a wide net. A large-scale biochemical screen against hundreds of kinases provides an unbiased view of a compound's activity across the kinome. This is crucial for identifying off-targets that would be missed by hypothesis-driven experiments. The KINOMEscan™ platform, which measures the ability of a compound to displace a ligand from the kinase active site, is an industry-standard method, but traditional radiometric filter-binding assays measuring substrate phosphorylation are also excellent alternatives.[5]

Experimental Protocol: Radiometric Kinase Assay (Conceptual)

  • Reaction Setup: In a 96-well plate, prepare a reaction mix containing a purified kinase (e.g., Aurora A, Aurora B, and a panel of other kinases), a suitable peptide substrate, and a buffer containing MgCl₂.

  • Inhibitor Addition: Add Compound X or Alisertib at a standard screening concentration (e.g., 1 µM) to the appropriate wells. Include DMSO as a vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding ATP mixed with radiolabeled [γ-³³P]ATP. Incubate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction & Capture: Terminate the reaction by adding phosphoric acid. Transfer the mixture to a phosphocellulose filter plate, which captures the phosphorylated peptide substrate.

  • Wash: Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillant to the dried plate and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. The selectivity score (S-score) can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested.[6] A lower S-score indicates higher selectivity.

Hypothetical Data Summary: Kinome Screen at 1 µM

CompoundPrimary TargetS(10) Score*Key Off-Targets (>90% Inhibition)
Compound X Aurora A0.018 (7/386)Aurora B, CAMK1D, CLK1, DYRK1A, GSK3B, PLK4
Alisertib Aurora A0.013 (5/386)Aurora B, PLK1, PLK4, TTK

*S(10) score calculated as (number of kinases with >90% inhibition) / (total number of non-mutant kinases tested). A lower score is better.[5]

This initial screen reveals that while Compound X is potent against its primary target, it has a slightly broader off-target profile than Alisertib at this concentration, hitting several kinases outside the immediate Aurora family. This information is critical for guiding the next phase of investigation.

Phase 2: Cellular Target Engagement

The Rationale: A biochemical assay uses purified, often truncated, enzymes in an artificial environment. It cannot account for cell permeability, protein scaffolding, or the high intracellular concentration of ATP that an inhibitor must compete with. Therefore, confirming that the compound engages its target in living cells is a non-negotiable step. The NanoBRET™ Target Engagement assay is a powerful method that measures compound binding to a full-length kinase target in intact cells.[7]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding the target kinase (e.g., Aurora A) fused to a NanoLuc® luciferase.

  • Plating: Plate the transfected cells into a 96-well assay plate and incubate for 24 hours.

  • Compound Dosing: Serially dilute Compound X and Alisertib and add to the cells. Incubate for a set period (e.g., 2 hours) in a CO₂ incubator to allow for cell entry and target binding.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer, a cell-permeable ligand that also binds to the kinase active site, to all wells.

  • Substrate Addition: Add the NanoLuc® substrate to generate the donor luminescent signal.

  • Detection: Read the plate on a luminometer equipped with two filters to simultaneously measure the donor (luciferase) and acceptor (tracer) signals.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The displacement of the tracer by the test compound results in a loss of BRET signal. Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value, which reflects target engagement in the cellular environment.

Hypothetical Data Comparison: Potency & Selectivity

CompoundAurora A IC₅₀ (Cellular)Aurora B IC₅₀ (Cellular)Selectivity (Aurora B vs. A)
Compound X 15 nM150 nM10-fold
Alisertib 10 nM200 nM20-fold

This cellular data confirms that both compounds engage Aurora A potently in a physiological context. Importantly, it provides a quantitative measure of selectivity against the most closely related isoform, Aurora B. Here, Alisertib demonstrates a superior selectivity window.

Phase 3: Functional Confirmation of On-Target Activity

The Rationale: Target engagement does not automatically equal functional inhibition. The final step is to demonstrate that binding to the target kinase leads to the expected downstream biological effect. For Aurora A, a key substrate is Histone H3, which it phosphorylates at Serine 10 during mitosis. Measuring the inhibition of this phosphorylation event provides direct evidence of functional target modulation.

Experimental Protocol: Western Blot for Phospho-Histone H3

  • Cell Culture & Treatment: Culture a relevant cancer cell line (e.g., HCT116) to ~70% confluency. Treat cells with serial dilutions of Compound X or Alisertib for a defined period (e.g., 6 hours). Include a positive control (e.g., nocodazole to trap cells in mitosis) and a DMSO vehicle control.

  • Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Histone H3 (Ser10).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • As a loading control, re-probe the same membrane with an antibody for total Histone H3 or a housekeeping protein like GAPDH.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensity for phospho-Histone H3 relative to the loading control. A dose-dependent decrease in the signal indicates functional inhibition of the Aurora A pathway.

Conclusion

The comprehensive assessment of a kinase inhibitor's selectivity is a cornerstone of preclinical drug development. By following a logical, multi-phase workflow—from broad biochemical screening to specific cellular target engagement and functional validation—researchers can build a robust data package. Our hypothetical case study of Compound X demonstrates this process. While it showed potent on-target activity, the initial kinome screen revealed a slightly wider off-target profile compared to the benchmark inhibitor, Alisertib . Subsequent cellular assays quantified its selectivity against the critical Aurora B isoform and a western blot would confirm its functional mechanism. This integrated dataset allows for an informed, objective decision on whether to advance the compound, optimize it further to mitigate off-target effects, or pivot to a different chemical series. This rigorous, evidence-based approach is essential for developing safer and more effective targeted therapies.

References

  • Google Patents. (n.d.). USRE47739E1 - 2-(pyridin-2-ylamino)-pyrido[2,3-D]pyrimidin-7-ones.
  • Google Patents. (n.d.). US7169791B2 - Inhibitors of tyrosine kinases.
  • Google Patents. (n.d.). WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors.
  • Abdel-Maksoud, M. S., et al. (2020). Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. Bioorganic Chemistry, 103, 104169. Retrieved from [Link]

  • Google Patents. (n.d.). EP2948458B1 - Btk inhibitors.
  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383–414. Retrieved from [Link]

  • Aricle, A., et al. (2021). Discovery of Novel, Orally Bioavailable Pyrimidine Ether-Based Inhibitors of ELOVL1. ACS Medicinal Chemistry Letters, 13(1), 108-115. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Pharmaceuticals, 15(11), 1399. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Retrieved from [Link]

  • Karmaus, A. L., et al. (2021). Profiling the Tox21 Compound Library for Their Inhibitory Effects on Cytochrome P450 Enzymes. Toxics, 9(11), 282. Retrieved from [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9467–9482. Retrieved from [Link]

  • Stellpflug, S. J., et al. (2014). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. Journal of Medical Toxicology, 10(1), 45–50. Retrieved from [Link]

  • Estevéz-Carmona, M. M., et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 26(21), 6663. Retrieved from [Link]

  • Witherington, J., et al. (2003). 6-Heteroaryl-pyrazolo[3,4-b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(18), 3055-3057. Retrieved from [Link]

  • Vasta, J. D., et al. (2021). Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. Retrieved from [Link]

  • Pati, R., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceutical Patent Analyst, 10(4), 183-201. Retrieved from [Link]

  • Wang, T., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7085–7095. Retrieved from [Link]

  • Chen, Y.-T., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 17(7), 814. Retrieved from [Link]

  • Feng, Y., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5472–5491. Retrieved from [Link]

Sources

Correlating In Vitro Potency with In Vivo Efficacy for Novel 2-((5-Bromopyridin-2-yl)oxy)ethanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name], Senior Application Scientist

In the landscape of modern drug discovery, the journey from a promising hit in an in vitro assay to a clinically effective therapeutic is fraught with challenges. A critical translational hurdle is establishing a robust correlation between a compound's potency in a controlled laboratory setting (in vitro) and its ultimate efficacy within a complex biological system (in vivo). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach and establish this crucial in vitro-in vivo correlation (IVIVC) for the novel class of 2-((5-Bromopyridin-2-yl)oxy)ethanamine derivatives. By leveraging a systematic and data-driven approach, we can de-risk drug development programs and accelerate the identification of promising clinical candidates.

The Imperative of In Vitro-In Vivo Correlation (IVIVC)

The pursuit of a strong IVIVC is not merely an academic exercise; it is the cornerstone of efficient drug development. A predictive IVIVC model allows for:

  • Early Candidate Triage: Prioritizing compounds with a higher probability of in vivo success based on their in vitro profiles.

  • Rational Dose Prediction: Estimating the therapeutic dose range for clinical studies, minimizing trial-and-error.

  • Mechanistic Understanding: Gaining insights into the factors that govern a drug's behavior in a physiological system, such as absorption, distribution, metabolism, and excretion (ADME).

For the this compound scaffold, establishing an IVIVC is paramount to understanding how structural modifications impact not just target engagement but also the multifaceted in vivo response.

Foundational In Vitro Characterization: Beyond Potency

A thorough in vitro assessment is the bedrock of any successful IVIVC endeavor. This extends beyond simply determining the half-maximal inhibitory concentration (IC50) or binding affinity (Ki). A comprehensive in vitro data package for a this compound derivative should encompass:

  • Target Engagement and Potency: Quantifying the direct interaction of the compound with its intended biological target.

  • Cellular Activity: Assessing the compound's effect in a more complex cellular environment, which can reveal issues with cell permeability or efflux.

  • Off-Target Profiling and Cytotoxicity: Identifying potential liabilities that could lead to toxicity in vivo.

  • Metabolic Stability: Evaluating the compound's susceptibility to metabolic enzymes, which is a key determinant of its in vivo half-life.

Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This protocol outlines a common method for assessing the metabolic stability of a compound, a critical parameter for predicting its in vivo clearance.

Objective: To determine the intrinsic clearance (CLint) of a this compound derivative in human liver microsomes (HLMs).

Materials:

  • Test compound (e.g., a this compound derivative)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic fate (e.g., Verapamil)

  • Acetonitrile with internal standard (for quenching and sample analysis)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw HLMs and NADPH regenerating system on ice.

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and positive control in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM suspension to the phosphate buffer.

    • Add the test compound or positive control to the HLM suspension and pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

In Vivo Efficacy and Pharmacokinetic Assessment

The ultimate test of a drug candidate's potential is its performance in a living organism. In vivo studies for this compound derivatives should be designed to not only assess their therapeutic effect but also to understand their pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Key In Vivo Studies:
  • Pharmacokinetic (PK) Studies: These studies determine the ADME properties of the compound. Key parameters include:

    • Bioavailability (F%): The fraction of an administered dose that reaches systemic circulation.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by one-half.

  • Efficacy Studies: These studies are conducted in relevant animal models of the target disease to assess the compound's ability to produce the desired therapeutic effect. The choice of animal model is critical and should accurately reflect the human disease state.

Experimental Workflow: From In Vitro Data to In Vivo Study Design

The following diagram illustrates a logical workflow for leveraging in vitro data to inform the design of in vivo studies.

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_modeling In Silico & PK/PD Modeling cluster_invivo In Vivo Validation invitro_potency Target Potency (IC50/Ki) pk_prediction PK Prediction (Human Dose) invitro_potency->pk_prediction cellular_activity Cellular Activity (EC50) cellular_activity->pk_prediction metabolic_stability Metabolic Stability (CLint) metabolic_stability->pk_prediction off_target Off-Target/Toxicity off_target->pk_prediction pk_study Animal PK Studies pk_prediction->pk_study efficacy_study Efficacy Studies (Disease Model) pk_study->efficacy_study

Caption: Workflow for leveraging in vitro data for in vivo study design.

Bridging the Gap: The IVIVC Analysis

With robust in vitro and in vivo datasets in hand, the next step is to correlate these findings. This can be achieved through various quantitative approaches, from simple linear regression to more complex population PK/PD modeling.

Data Presentation: Comparative Analysis of Hypothetical this compound Derivatives

The table below presents a hypothetical dataset to illustrate how in vitro and in vivo data can be compared to identify promising candidates.

Compound IDTarget IC50 (nM)Cellular EC50 (nM)HLM CLint (µL/min/mg)Mouse Oral Bioavailability (F%)In Vivo Efficacy (% Inhibition at 10 mg/kg)
Derivative A 1550256075
Derivative B 12200801520
Derivative C 100300157040
Derivative D 206595510

Analysis of the Hypothetical Data:

  • Derivative A emerges as a strong candidate. It exhibits good in vitro potency that translates to cellular activity, possesses moderate metabolic stability leading to good oral bioavailability, and ultimately demonstrates significant in vivo efficacy.

  • Derivative B , despite having similar in vitro potency to Derivative A, shows poor cellular activity and high metabolic clearance. This results in low bioavailability and poor in vivo efficacy, highlighting the importance of assessing cellular permeability and metabolic stability early on.

  • Derivative C has weaker in vitro potency, which likely contributes to its modest in vivo efficacy, even with good metabolic stability and bioavailability.

  • Derivative D is an example of a compound with high metabolic clearance, leading to very low bioavailability and minimal in vivo effect, despite having reasonable in vitro potency.

The Relationship Between In Vitro Potency and In Vivo Efficacy

The following diagram illustrates the key factors that modulate the translation of in vitro potency to in vivo efficacy.

InVitro_InVivo_Correlation invitro In Vitro Potency pk Pharmacokinetics (ADME) invitro->pk Compound Properties (Solubility, Permeability) invivo In Vivo Efficacy pk->invivo Target Site Exposure

Caption: Factors influencing the in vitro-in vivo correlation.

Conclusion and Future Directions

For the successful development of this compound derivatives, or any novel chemical series, establishing a clear and predictive in vitro-in vivo correlation is not just advantageous—it is essential. By adopting a multi-parametric approach to in vitro characterization that includes not only target potency but also cellular activity and metabolic stability, researchers can make more informed decisions about which compounds to advance into in vivo studies. The integration of in silico modeling and robust PK/PD analysis will further refine this process, ultimately increasing the probability of translating a promising molecule into a life-changing therapy. As our understanding of this chemical scaffold grows, the development of a quantitative IVIVC model will be a key asset in accelerating the journey from the laboratory to the clinic.

References

  • Title: In vitro-in vivo correlation: a key to drug development Source: ScienceDirect URL: [Link]

  • Title: Understanding in vitro-in vivo correlation (IVIVC) Source: Taylor & Francis Online URL: [Link]

  • Title: In Vitro-In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: The Use of In Vitro-In Vivo Correlation (IVIVC) in the Development of Immediate Release Oral Dosage Forms Source: AAPS PharmSciTech URL: [Link]

  • Title: In vitro-in vivo correlation for modified release drug delivery systems Source: European Journal of Pharmaceutics and Biopharmaceutics URL: [Link]

A Comparative Guide to the Large-Scale Synthesis of 2-((5-Bromopyridin-2-yl)oxy)ethanamine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the efficient and cost-effective synthesis of key intermediates is a cornerstone of successful project timelines and budgets. 2-((5-Bromopyridin-2-yl)oxy)ethanamine is a valuable building block in the synthesis of a variety of pharmaceutical agents, making its large-scale production a critical consideration. This guide provides an in-depth, objective comparison of two viable synthetic pathways for its manufacture, supported by experimental insights and a thorough cost-benefit analysis to inform your process development decisions.

Introduction to this compound

This compound is a bifunctional molecule featuring a bromopyridine moiety and a primary amine. The brominated pyridine ring offers a handle for further functionalization through cross-coupling reactions, while the primary amine is a key site for amide bond formation or other derivatizations. The strategic combination of these functionalities makes it a sought-after intermediate in the construction of complex molecular architectures with potential therapeutic applications. The selection of an optimal synthetic route for its large-scale production is therefore a decision with significant economic and logistical implications.

Synthetic Pathway A: A Multi-Step Approach from 2-Aminopyridine

This pathway commences with the readily available and cost-effective starting material, 2-aminopyridine, and proceeds through a series of well-established transformations.

Overall Synthetic Scheme (Pathway A)

Pathway_A A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2,5-Dibromopyridine B->C Sandmeyer Reaction D tert-Butyl (2-((5-bromopyridin-2-yl)oxy)ethyl)carbamate C->D Williamson Ether Synthesis (N-Boc-ethanolamine, NaH) E This compound D->E Boc Deprotection (TFA or HCl)

Caption: Pathway A: A four-step synthesis starting from 2-aminopyridine.

Step-by-Step Experimental Protocols (Pathway A)

Step 1: Bromination of 2-Aminopyridine to 2-Amino-5-bromopyridine

  • Rationale: The amino group in 2-aminopyridine is an activating group, directing electrophilic substitution to the 5-position. Direct bromination with reagents like N-bromosuccinimide (NBS) provides a high yield of the desired product.[1][2]

  • Protocol:

    • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as acetone, add N-bromosuccinimide (1.05 eq) portion-wise at a controlled temperature (e.g., 10-20°C).

    • Stir the reaction mixture for 1-2 hours until completion, as monitored by TLC.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol to yield 2-amino-5-bromopyridine as a solid.[1]

Step 2: Sandmeyer Reaction to 2,5-Dibromopyridine

  • Rationale: The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring to a halide. This step is crucial for introducing the second bromine atom.

  • Protocol:

    • Suspend 2-amino-5-bromopyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr).

    • Cool the mixture to 0-5°C and add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C.

    • After the addition is complete, continue stirring for 30 minutes.

    • In a separate vessel, prepare a solution of copper(I) bromide (CuBr) in HBr.

    • Slowly add the diazonium salt solution to the CuBr solution.

    • Warm the reaction mixture to room temperature and then heat to 50-60°C until nitrogen evolution ceases.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to afford 2,5-dibromopyridine.

Step 3: Williamson Ether Synthesis with N-Boc-ethanolamine

  • Rationale: The Williamson ether synthesis is a classic and robust method for forming ethers.[3][4] To prevent the amine from competing in the nucleophilic substitution, it is protected with a tert-butyloxycarbonyl (Boc) group. Sodium hydride (NaH), a strong base, is used to deprotonate the hydroxyl group of N-Boc-ethanolamine, forming a potent nucleophile.[5]

  • Protocol:

    • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of N-Boc-ethanolamine (1.1 eq) in DMF dropwise at 0°C under an inert atmosphere.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

    • Add a solution of 2,5-dibromopyridine (1.0 eq) in DMF.

    • Heat the reaction mixture to 80-100°C and stir for 4-8 hours, monitoring by TLC.

    • Cool the reaction to room temperature and quench carefully with water.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • The crude product, tert-butyl (2-((5-bromopyridin-2-yl)oxy)ethyl)carbamate, can be purified by column chromatography.

Step 4: Boc Deprotection

  • Rationale: The Boc protecting group is readily cleaved under acidic conditions to reveal the primary amine.[6][7] Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used reagents for this transformation.[8]

  • Protocol:

    • Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (5-10 eq) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with a solution of sodium hydroxide to a pH of >10.

    • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate to yield this compound.

Synthetic Pathway B: A More Convergent Approach from 2,5-Dibromopyridine

This pathway offers a more direct route by starting with the di-halogenated pyridine, potentially reducing the number of synthetic steps.

Overall Synthetic Scheme (Pathway B)

Pathway_B A 2,5-Dibromopyridine B tert-Butyl (2-((5-bromopyridin-2-yl)oxy)ethyl)carbamate A->B Selective Williamson Ether Synthesis (N-Boc-ethanolamine, NaH) C This compound B->C Boc Deprotection (TFA or HCl)

Caption: Pathway B: A two-step synthesis starting from 2,5-dibromopyridine.

Step-by-Step Experimental Protocols (Pathway B)

Step 1: Selective Williamson Ether Synthesis

  • Rationale: The key to this pathway's success lies in the regioselective nucleophilic aromatic substitution on 2,5-dibromopyridine. The pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack.[9][10] Therefore, the bromine at the 2-position is expected to be more reactive than the bromine at the 5-position, allowing for a selective reaction with the alkoxide of N-Boc-ethanolamine.

  • Protocol:

    • To a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of N-Boc-ethanolamine (1.0 eq) in DMF dropwise at 0°C under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 2,5-dibromopyridine (1.2 eq) in DMF.

    • Heat the reaction mixture to 70-90°C and carefully monitor the reaction by HPLC or GC-MS to maximize the formation of the desired mono-substituted product and minimize the formation of the di-substituted by-product.

    • Upon reaching optimal conversion, cool the reaction to room temperature and quench with water.

    • Work-up as described in Pathway A, Step 3. Purification by column chromatography will be critical to separate the desired product from unreacted starting material and any di-substituted by-product.

Step 2: Boc Deprotection

  • Rationale and Protocol: This step is identical to Step 4 in Pathway A.

Cost-Benefit Analysis

A comprehensive evaluation of both pathways involves not only the cost of raw materials but also considerations of process efficiency, scalability, and safety.

Quantitative Data Summary
MetricPathway A (from 2-Aminopyridine)Pathway B (from 2,5-Dibromopyridine)
Number of Steps 42
Estimated Overall Yield ~40-50%~60-70% (assuming high selectivity in Step 1)
Raw Material Cost per kg of Product *~$150 - $250~$200 - $300
Key Starting Material Cost 2-Aminopyridine: ~$10-20/kg[11]2,5-Dibromopyridine: ~$50-70/kg
Key Reagent Costs NBS, NaNO₂, CuBr, N-Boc-ethanolamine, NaH, TFAN-Boc-ethanolamine, NaH, TFA

*Disclaimer: Raw material costs are estimates based on bulk pricing and are subject to market fluctuations. This analysis is for comparative purposes.

Qualitative Comparison and Field-Proven Insights

Pathway A: The Robust, Well-Trodden Path

  • Expertise & Experience: This route relies on a series of well-understood and extensively documented reactions. The bromination of 2-aminopyridine and the Sandmeyer reaction are standard industrial processes. This predictability is a significant advantage in a large-scale manufacturing setting, minimizing unforeseen challenges.

  • Trustworthiness: Each step in this pathway is a self-validating system with clear endpoints and established purification methods. The intermediates are stable and can be isolated and characterized at each stage, ensuring quality control throughout the process.

  • Scalability: While longer, the individual steps are generally scalable. However, the Sandmeyer reaction involves the generation of a diazonium salt, which can be hazardous on a large scale if not handled with appropriate engineering controls. The use of multiple solvents and purification steps can also increase the overall cycle time and waste generation.

Pathway B: The Elegant, but More Demanding, Route

  • Expertise & Experience: The success of this pathway hinges on achieving high regioselectivity in the Williamson ether synthesis. While the 2-position of the pyridine ring is electronically favored for nucleophilic attack, achieving high selectivity on a large scale can be challenging.[9][10] Careful optimization of reaction conditions (temperature, stoichiometry, addition rates) is critical to minimize the formation of the di-substituted by-product, which can be difficult to separate from the desired product.

  • Trustworthiness: The primary risk in this pathway is the lack of complete selectivity. The process would require stringent in-process controls (e.g., HPLC monitoring) to ensure the reaction is stopped at the optimal point. The purification of the mono-substituted product from the di-substituted and unreacted starting material could be a significant hurdle at scale.

  • Scalability: If high selectivity can be consistently achieved, this pathway is highly attractive for its conciseness. Fewer steps translate to a shorter overall cycle time, reduced solvent usage, and less waste. However, the initial process development to establish robust and reproducible selectivity may be more resource-intensive.

Conclusion and Recommendation

Both pathways present viable options for the large-scale production of this compound.

  • Pathway A is the more conservative and lower-risk approach. Its reliance on well-established reactions makes it a more predictable and straightforward route to implement at scale, despite the higher number of steps. The lower cost of the initial starting material, 2-aminopyridine, also contributes to a potentially lower overall raw material cost.

  • Pathway B is a more elegant and potentially more efficient route in terms of step economy. If the challenge of regioselectivity can be overcome through careful process optimization, it could offer significant advantages in terms of reduced cycle time and waste. However, the higher cost of 2,5-dibromopyridine and the potential for a challenging purification process are significant considerations.

Recommendation: For initial large-scale production where process robustness and predictability are paramount, Pathway A is the recommended route . The higher level of control and the use of a less expensive starting material make it a more reliable choice for manufacturing. Pathway B , however, represents a compelling second-generation process. Investing in the process development to optimize the selective Williamson ether synthesis could lead to significant long-term cost savings and increased efficiency. A thorough investigation into the regioselectivity of this reaction on a pilot scale is warranted before committing to this route for full-scale production.

References

  • Transformation Tutoring. (2022, November 20). Williamson Ether Synthesis And Alcoxymercuration. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2025, February 27). Williamson Ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Dibromopyridine. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium. Retrieved from [Link]

  • ResearchGate. (n.d.). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Quora. (2016, November 22). Why nucleophilic substitution in pyridine favours at position-2? Retrieved from [Link]

  • IndiaMART. (n.d.). 2-Aminopyridine Powder. Retrieved from [Link]

  • Zauba. (n.d.). 2 Amino 5 Bromopyridine Imports. Retrieved from [Link]

  • Essential Depot. (n.d.). Sodium Hydroxide Lye Micro Beads - Food Grade - USP - 32 lbs - 16 x 2lb Bottles. Retrieved from [Link]

  • Carl ROTH. (n.d.). Trifluoroacetic acid (TFA), 500 ml. Retrieved from [Link]

Sources

A Researcher's Guide to the 2-((5-Bromopyridin-2-yl)oxy)ethanamine Scaffold: Synthesis, Strategic Application, and Comparative Analysis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of privileged structures, the pyridyl ether motif stands out for its conformational influence, metabolic stability, and synthetic tractability. This guide provides a critical review of the 2-((5-Bromopyridin-2-yl)oxy)ethanamine scaffold, a versatile building block whose strategic value lies in the confluence of a flexible linker, a basic nitrogen atom, and a synthetically versatile halogen handle.

This document moves beyond a simple recitation of data, offering an in-depth analysis of the scaffold's synthesis, its comparative position against relevant alternatives, and its practical application in structure-activity relationship (SAR) studies. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their own discovery pipelines.

Synthetic Strategy and Methodological Considerations

The synthesis of this compound is not explicitly detailed in a single source but can be reliably constructed from established transformations in pyridine chemistry. The most logical and efficient pathway is a nucleophilic aromatic substitution (SNAr) reaction. The causality behind this choice rests on the high reactivity of 2-halopyridines towards nucleophiles, which is enhanced by the electron-withdrawing nature of the ring nitrogen.

Preferred Synthetic Workflow

The recommended pathway involves the reaction of a suitably activated 5-bromopyridine with a protected ethanolamine derivative, followed by deprotection. 2,5-Dibromopyridine is an ideal starting material due to the differential reactivity of the bromine atoms at the C2 and C5 positions.

G cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Deprotection A 2,5-Dibromopyridine C Intermediate: tert-butyl (2-((5-bromopyridin-2-yl)oxy)ethyl)carbamate A->C NaH, THF 0 °C to rt B N-Boc-ethanolamine B->C       D Final Product: This compound C->D TFA or HCl in Dioxane/DCM G cluster_features Key Physicochemical & Structural Features cluster_applications Impact on Drug Properties Scaffold This compound Scaffold Flex Flexible Linker Scaffold->Flex imparts Base Basic Amine Center (pKa Modulation) Scaffold->Base provides Halogen Bromine Handle (SAR Vector) Scaffold->Halogen enables Bind Target Binding & Conformational Fit Flex->Bind Sol Solubility & Salt Formation Base->Sol SAR SAR Exploration via Cross-Coupling Halogen->SAR SAR->Bind

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-((5-Bromopyridin-2-yl)oxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-((5-Bromopyridin-2-yl)oxy)ethanamine, ensuring the protection of laboratory personnel and the environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting field-proven best practices.

Hazard Identification and Risk Assessment: Know Your Compound

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound, a halogenated pyridine derivative, presents several potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar bromopyridine compounds provide a strong basis for a conservative risk assessment.

The primary hazards are identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

The presence of a bromine atom classifies this compound as a halogenated organic compound . This is a critical classification for waste disposal, as halogenated waste streams are treated differently—and often at a higher cost—than non-halogenated streams due to the potential to form acidic gases like hydrogen bromide upon incineration.[3] Mixing these waste streams is not only cost-inefficient but can also create a safety hazard for disposal facility personnel.[3][4]

Key Safety and Handling Data
PropertyValue/InstructionRationale & Reference
GHS Pictogram GHS07 (Exclamation Mark)Indicates potential for irritation (skin and eye), harmful if swallowed, and may cause respiratory irritation.[1]
Signal Word WarningDenotes a moderate level of hazard.[1]
Primary Hazards Skin Irritant, Serious Eye Irritant, Harmful if Swallowed, Respiratory IrritantDirect contact or ingestion can cause immediate harm.[1][2]
Compound Class Halogenated Organic CompoundContains bromine, requiring segregation into a dedicated halogenated waste stream.[3][4][5]
Incompatible Materials Strong acids, Strong oxidizing agents, Aldehydes, PeroxidesCo-storage or mixing can lead to vigorous, exothermic, or otherwise dangerous reactions.[6][7]

Essential Personal Protective Equipment (PPE)

Given the irritant nature of the compound, robust personal protection is non-negotiable. The causality is simple: create an impermeable barrier between the chemical and your body.

  • Eye Protection: Wear chemical splash goggles or a full-face shield. Standard safety glasses are insufficient to protect against splashes.[8]

  • Hand Protection: Use chemically resistant gloves. Butyl rubber or nitrile gloves are appropriate choices; always check the manufacturer's compatibility chart.[9][10] Latex gloves are not recommended.[9]

  • Body Protection: A fully buttoned laboratory coat is mandatory to protect skin and clothing from contamination.[9]

  • Respiratory Protection: All handling of the solid compound or its solutions that could generate dust or aerosols must be conducted within a certified chemical fume hood to prevent inhalation.[9]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, where each step logically builds upon the last to ensure safety and compliance with regulations from bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][12]

Workflow for Disposal of this compound

G cluster_prep Preparation cluster_collection Waste Collection (in Fume Hood) cluster_storage Interim Storage cluster_disposal Final Disposal A Step 1: Don PPE (Goggles, Lab Coat, Nitrile Gloves) B Step 2: Prepare Labeled Waste Container ('Hazardous Waste', Chemical Name, Hazard Pictograms) A->B Safety First C Step 3: Segregate Waste (Pure compound, contaminated labware, solutions) B->C D Step 4: Transfer Waste to Container C->D E Step 5: Securely Seal Container D->E F Step 6: Store in Designated Area (Ventilated, Secondary Containment) E->F G Step 7: Check for Incompatibles (Keep away from acids & oxidizers) F->G Prevent Reactions H Step 8: Arrange Pickup (Contact licensed waste management vendor) G->H I Step 9: Complete Manifest (Ensure cradle-to-grave tracking per EPA RCRA) H->I Regulatory Compliance

Sources

Navigating the Unseen: A Guide to Safely Handling 2-((5-Bromopyridin-2-yl)oxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The Chemical Profile: Understanding the Inherent Risks

The structure of 2-((5-Bromopyridin-2-yl)oxy)ethanamine suggests a number of potential hazards that must be respected. Aromatic amines, as a class, are known for their potential toxicity, and skin and respiratory irritation.[1][2] The presence of a bromine atom categorizes this compound as a halogenated organic, which requires specific disposal considerations to prevent environmental contamination.[3][4][5][6][7] Furthermore, compounds with similar structures are known to be harmful if swallowed and can cause serious eye irritation.[8]

Therefore, we must operate under the assumption that this compound is:

  • A skin and eye irritant.

  • Potentially toxic if inhaled or ingested.

  • A respiratory irritant.

  • Requires specialized disposal as a halogenated organic compound.

Your Armor: A Multi-Layered Approach to Personal Protective Equipment (PPE)

Given the probable hazard profile, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound in various laboratory settings.

Operation Eyes/Face Hand Protection Respiratory Protection Body Protection
Weighing/Handling of Solid Safety glasses with side shieldsDouble-gloving: Butyl or Viton® outer glove, Nitrile inner gloveNIOSH-approved respirator with organic vapor/acid gas (OV/AG) cartridgesLab coat
Solution Preparation/Transfer Chemical splash gogglesDouble-gloving: Butyl or Viton® outer glove, Nitrile inner gloveNIOSH-approved respirator with OV/AG cartridgesLab coat
Running Reactions Chemical splash goggles and face shieldDouble-gloving: Butyl or Viton® outer glove, Nitrile inner gloveWork within a certified chemical fume hoodLab coat
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty Butyl or Viton® glovesNIOSH-approved full-face respirator with OV/AG cartridgesChemical-resistant apron or suit

The Rationale Behind the Recommendations:

  • Hand Protection: While nitrile gloves are a common laboratory staple, they offer poor resistance to aromatic amines and ethers.[9][10] Therefore, a double-gloving strategy is recommended. The inner nitrile glove provides a "last line of defense" and can indicate a breach in the outer glove. The outer glove should be of a material with high resistance to aromatic amines, such as Butyl or Viton®.[11][12] Always inspect gloves for any signs of degradation or perforation before and during use.[13]

  • Respiratory Protection: Due to the potential for respiratory irritation and the volatility of similar organic compounds, a NIOSH-approved respirator is essential when handling the solid or preparing solutions outside of a fume hood.[1] The recommended organic vapor/acid gas (OV/AG) cartridges provide protection against both the amine and potential acidic byproducts.[14][15] A cartridge change-out schedule must be established to ensure the continued efficacy of the respirator.[15][16]

  • Eye and Face Protection: The risk of splashes and airborne particles necessitates robust eye and face protection. Chemical splash goggles are the minimum requirement, with the addition of a face shield during operations with a higher risk of splashing.[11]

Operational Blueprint: A Step-by-Step Guide to Safe Handling

A clear and methodical workflow is paramount to minimizing exposure and ensuring reproducible results.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be clearly labeled with the chemical name, date received, and any relevant hazard warnings.

2. Weighing and Solution Preparation:

  • ALWAYS perform these operations within a certified chemical fume hood.

  • Don the appropriate PPE as outlined in the table above.

  • Use a dedicated set of spatulas and weighing paper.

  • To minimize dust generation, handle the solid gently.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Running Reactions:

  • All reactions involving this compound must be conducted in a chemical fume hood.

  • Ensure that all glassware is clean, dry, and free of any defects.

  • Maintain a clear and organized workspace.

  • Continuously monitor the reaction for any unexpected changes.

Contingency Planning: Spill Management and Waste Disposal

Even with the most stringent precautions, accidents can happen. A well-defined plan for spill cleanup and waste disposal is crucial.

Spill Management:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a full-face respirator and heavy-duty gloves.

  • Contain the Spill: For solid spills, gently cover with an inert absorbent material such as vermiculite or sand. For liquid spills, use a chemical absorbent pad or pillow to contain the spill.

  • Clean the Spill: Carefully scoop the absorbent material into a labeled, sealable waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Waste: All spill cleanup materials must be disposed of as halogenated organic waste.

Waste Disposal:

All waste containing this compound, including empty containers, contaminated gloves, and reaction byproducts, must be disposed of as halogenated organic waste .[3][4][5][6][7]

  • Segregate Waste: Do not mix halogenated waste with non-halogenated waste streams.

  • Use Designated Containers: Collect all halogenated waste in clearly labeled, leak-proof containers.

  • Follow Institutional Protocols: Adhere to your institution's specific guidelines for hazardous waste disposal.

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection start Start: Handling This compound task_type What is the task? start->task_type weighing Weighing/ Handling Solid task_type->weighing  Solid Handling solution Solution Prep/ Transfer task_type->solution Liquid Handling reaction Running Reaction in Fume Hood task_type->reaction In-Hood Process spill Spill Cleanup task_type->spill Emergency ppe_weighing PPE: - Safety Glasses - Double Gloves (Butyl/Viton) - OV/AG Respirator - Lab Coat weighing->ppe_weighing ppe_solution PPE: - Chemical Goggles - Double Gloves (Butyl/Viton) - OV/AG Respirator - Lab Coat solution->ppe_solution ppe_reaction PPE: - Chemical Goggles & Face Shield - Double Gloves (Butyl/Viton) - Lab Coat reaction->ppe_reaction ppe_spill PPE: - Chemical Goggles & Face Shield - Heavy-Duty Butyl/Viton Gloves - Full-Face OV/AG Respirator - Chemical-Resistant Apron spill->ppe_spill

Caption: PPE Selection Workflow for Handling this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, advancing their scientific goals while prioritizing personal and environmental safety.

References

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety. [Link]

  • CHEMICAL GLOVE RESISTANCE GUIDE. SHOWA. [Link]

  • Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. (2024, May 13). Safeopedia. [Link]

  • Gloves Chemical Resistance Chart. Richmond Advantage. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • amines, aromatic 2002 | niosh. (1994, August 15). Centers for Disease Control and Prevention. [Link]

  • 3M Respirator Selection Guide. 3M. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • 3M Respirator Selection Guide. 3M. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. [Link]

  • 8.1 Organic solvent waste. Kemicentrum. [Link]

  • Halogenated Solvents in Laboratories. Temple University Campus Operations. [Link]

  • Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety. (2024, December 17). PK Safety. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025, March 4). Matrix Education. [Link]

  • Cartridge Selection. Northwestern University. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Methylamine. Centers for Disease Control and Prevention. [Link]

  • Gasoline. Wikipedia. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((5-Bromopyridin-2-yl)oxy)ethanamine
Reactant of Route 2
Reactant of Route 2
2-((5-Bromopyridin-2-yl)oxy)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.